molecular formula C5H10ClNO B163280 Piperidin-4-one hydrochloride CAS No. 41979-39-9

Piperidin-4-one hydrochloride

Cat. No.: B163280
CAS No.: 41979-39-9
M. Wt: 135.59 g/mol
InChI Key: GJQNVZVOTKFLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidone (hydrochloride) is an analytical reference standard categorized as a piperidine. It is a starting material in the synthesis of fentanyl (hydrochloride) with phenethylbromide. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-ium-4-one;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNVZVOTKFLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CCC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41979-39-9
Record name 4-Piperidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41979-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Piperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Piperidin-4-one hydrochloride, a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, safety and handling, and applications in drug discovery. Detailed experimental protocols and visual diagrams are included to support laboratory research and development.

Chemical and Physical Properties

This compound is typically available as a monohydrate, which is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1][2]

Identifiers and General Properties
PropertyValueReference
Chemical Name piperidin-4-one;hydrochloride[3]
Synonyms 4-Piperidone (B1582916) hydrochloride, 4-Oxopiperidinium chloride, 4-Oxopiperidine hydrochloride[3]
Molecular Formula C₅H₁₀ClNO (anhydrous) C₅H₁₂ClNO₂ (monohydrate)[3]
Molecular Weight 135.59 g/mol (anhydrous) 153.61 g/mol (monohydrate)[3]
CAS Number 41979-39-9 (anhydrous) 40064-34-4 (monohydrate)[3]
Appearance White to off-white crystalline powder[1]
Physicochemical Data
PropertyValueReference
Melting Point 94-96 °C (monohydrate)[2]
Boiling Point No data available (decomposes)[4]
Decomposition Temperature Information not available, though it is known to be hygroscopic and sensitive to moisture.[4]
pKa The pKa of the conjugate acid of piperidine (B6355638) is approximately 11.12. The pKa of piperidin-4-one is predicted to be around 8.95.[5]
Solubility (monohydrate) Soluble in water. DMF: 5 mg/mL DMSO: 30 mg/mL Ethanol (B145695): 2 mg/mL PBS (pH 7.2): 10 mg/mL[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit signals corresponding to the protons on the piperidine ring.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5t4HProtons on C2 and C6 (adjacent to the nitrogen atom)
~2.7t4HProtons on C3 and C5 (adjacent to the carbonyl group)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~208C4 (carbonyl carbon)
~45C2 and C6 (carbons adjacent to the nitrogen atom)
~40C3 and C5 (carbons adjacent to the carbonyl group)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

IR Spectroscopy

The infrared spectrum of this compound displays characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, broadO-H stretch (from hydrate) and N-H stretch (as ammonium (B1175870) salt)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ketone)
~1600MediumN-H bend
~1400-1450MediumC-H bend (scissoring)

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements
CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data from PubChem.

Precautionary Measures
  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[7]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Organic Synthesis

Piperidin-4-one is a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a ketone, allows for a wide range of chemical modifications.[1]

Key Synthetic Intermediate

It serves as a crucial precursor for the synthesis of numerous pharmacologically active compounds, including:

  • Fentanyl and its analogues: Potent opioid analgesics.[8]

  • Risperidone and Olanzapine: Atypical antipsychotics.

  • Lumateperone and Efinaconazole: Other therapeutic agents.[8]

The piperidine moiety is a common scaffold in many G-protein coupled receptor (GPCR) ligands and other central nervous system (CNS) active drugs.

Representative Signaling Pathway Involvement of Piperidine Derivatives

While this compound itself is a synthetic intermediate, its derivatives are designed to interact with various biological targets, including GPCRs. The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by piperidine-containing ligands.

GPCR_Signaling Generalized GPCR Signaling Pathway Ligand Piperidine Derivative (Agonist/Antagonist) GPCR G-Protein Coupled Receptor (e.g., Opioid, Histamine H3) Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response (e.g., Analgesia, Neurotransmission) Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Generalized GPCR signaling pathway modulated by piperidine derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound monohydrate.

Synthesis of this compound Monohydrate

A common route for the synthesis involves the hydrolysis and decarboxylation of N-substituted-4-piperidones. A multi-step process starting from N-carbethoxy-4-piperidone is often employed on an industrial scale.[1]

Protocol: Two-Step Synthesis from N-Carbethoxy-4,4-dimethoxypiperidine [8]

  • Step 1: Hydrolysis of N-Carbethoxy-4,4-dimethoxypiperidine

  • Step 2: Conversion to this compound Monohydrate

    • The resulting 4,4-dimethoxypiperidine is added portion-wise to concentrated hydrochloric acid at a low temperature (e.g., 5-10 °C).

    • The reaction mixture is stirred, and the temperature is gradually raised to complete the reaction, yielding this compound monohydrate.

    • The product can then be isolated by filtration and drying.

Synthesis_Workflow Synthesis and Purification Workflow Start N-Carbethoxy-4-piperidone Step1 Etherification with Trimethyl Orthoformate (Acid Catalyst) Start->Step1 Intermediate1 N-Carbethoxy-4,4- dimethoxypiperidine Step1->Intermediate1 Step2 Base Hydrolysis Intermediate1->Step2 Intermediate2 4,4-dimethoxypiperidine Step2->Intermediate2 Step3 Reaction with Concentrated HCl Intermediate2->Step3 Crude_Product Crude Piperidin-4-one Hydrochloride Monohydrate Step3->Crude_Product Purification Recrystallization (e.g., from Ethanol/Ether) Crude_Product->Purification Final_Product Pure Piperidin-4-one Hydrochloride Monohydrate Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound monohydrate.

Purification by Recrystallization

Recrystallization is a standard method for purifying the crude product.[9]

Protocol: Recrystallization

  • Dissolve the crude this compound monohydrate in a minimum amount of a hot solvent (e.g., a mixture of ethanol and diethyl ether, or isopropanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Analytical Methods

HPLC Method for Purity Analysis

A reverse-phase HPLC method can be employed to determine the purity of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at an appropriate wavelength (e.g., around 210 nm, as the carbonyl group has a weak UV absorbance).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

GC-MS for Identification and Impurity Profiling

Gas chromatography-mass spectrometry can be used for the identification of Piperidin-4-one and its volatile impurities. The hydrochloride salt is not suitable for direct GC analysis and would typically be analyzed as the free base.

  • Sample Preparation: The hydrochloride salt is neutralized to the free base and extracted into an organic solvent.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient to separate components based on their boiling points.

  • MS Detection: Electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

References

An In-depth Technical Guide to Piperidin-4-one Hydrochloride: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidin-4-one hydrochloride is a pivotal heterocyclic compound, widely recognized as a versatile intermediate in the synthesis of a vast array of pharmaceuticals and other biologically active molecules. Its dual functionality, comprising a secondary amine within the piperidine (B6355638) ring and a ketone at the C-4 position, provides a reactive scaffold for extensive chemical modification. This guide offers a detailed exploration of its chemical structure, properties, and reactivity, complete with experimental protocols and pathway visualizations to support advanced research and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of 4-piperidone (B1582916). It is typically encountered as a white to off-white crystalline powder. The presence of the hydrochloride salt enhances its stability and solubility in aqueous and various organic solvents.[1] In its hydrated form, it is also known as 4,4-piperidinediol hydrochloride.[2][3]

The structure consists of a six-membered ring containing one nitrogen atom and a ketone functional group at the fourth position.[1] The secondary amine imparts basic properties, allowing for the formation of salts with acids.[1]

Physicochemical Data

The quantitative properties of this compound and its monohydrate form are summarized below for easy reference and comparison.

PropertyValue (this compound)Value (Piperidin-4-one monohydrate hydrochloride)Reference(s)
CAS Number 41979-39-940064-34-4[4][5]
Molecular Formula C₅H₁₀ClNOC₅H₉NO • HCl • H₂O[1][4][6][5]
Molecular Weight 135.59 g/mol 153.61 g/mol [4][6][7]
Appearance White to off-white crystalline powderWhite or off-white crystalline powder[1][8]
Melting Point Not specified98-100 °C[8]
Boiling Point Not specified185 °C[8]
Density Not specified1.28 g/cm³[8]
Solubility Soluble in water and various organic solventsDMF: 5 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL[1][5]

Core Reactivity

The chemical behavior of this compound is dominated by its two primary functional groups: the secondary amine and the ketone. This dual reactivity allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex molecules.[9]

  • Reactions at the Nitrogen Atom (Secondary Amine): The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation and N-acylation. This allows for the introduction of a wide variety of substituents on the nitrogen atom, a common strategy in drug design to modulate pharmacological activity.

  • Reactions at the Carbonyl Group (Ketone): The ketone at the C-4 position is a key site for numerous transformations, including:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted 4-aminopiperidines.

    • Condensation Reactions: Such as the aldol (B89426) condensation or Knoevenagel condensation.

    • Addition Reactions: Nucleophilic addition to the carbonyl group.

    • Fischer Indole (B1671886) Synthesis: Reaction with phenylhydrazines to form tetrahydro-γ-carbolines, which are important indole alkaloids.[9]

This versatility makes this compound an essential starting material for a multitude of valuable chemicals, including analgesics (e.g., fentanyl analogues), antipsychotics (e.g., risperidone), and antihistamines.[9]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

N-Alkylation: Synthesis of 1-Benzyl-4-piperidone

This protocol describes the N-alkylation of 4-piperidone monohydrate hydrochloride with benzyl (B1604629) bromide.

Materials:

  • 4-piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice water, brine

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[9]

  • Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[9]

  • The mixture is heated at 65 °C for 14 hours.[9]

  • After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[9]

  • The resulting mixture is extracted with ethyl acetate (2 x 20 mL).[9]

  • The combined organic layers are washed with water (2 x 15 mL) followed by brine (20 mL).[9]

  • The organic phase is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.[9]

  • The crude product can be purified by crystallization using 2% methanol (B129727) in chloroform (B151607) to afford 1-Benzyl-4-piperidone.[9]

Reductive Amination of 1-Benzyl-4-piperidone

This protocol outlines the reductive amination of 1-Benzyl-4-piperidone with a primary amine using sodium triacetoxyborohydride (B8407120).

Materials:

  • 1-Benzyl-4-piperidone

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-benzyl-4-piperidone (1.0 equivalent) and the primary amine (1.1 equivalents) in DCM or DCE.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.

Fischer Indole Synthesis: Synthesis of Tetrahydro-γ-carbolines

This protocol describes a classic method for preparing tetrahydro-γ-carbolines from 4-piperidone hydrochloride.

Materials:

Procedure:

  • React 4-piperidone hydrochloride with a substituted phenylhydrazine hydrochloride in ethanol.[9]

  • Add a few drops of aqueous HCl to catalyze the reaction.[9]

  • The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring system.[4]

  • The specific reaction conditions (temperature, time) may vary depending on the substrates used.

Logical and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key reaction pathways and logical relationships for this compound.

G cluster_reactivity Core Reactivity of Piperidin-4-one cluster_n N-Position Reactions cluster_c4 C4-Position (Ketone) Reactions start Piperidin-4-one N_Alkylation N-Alkylation start->N_Alkylation + R-X (e.g., Benzyl Bromide) N_Acylation N-Acylation start->N_Acylation + Acyl Halide / Anhydride Reductive_Amination Reductive Amination start->Reductive_Amination + R₂NH, Reducing Agent Condensation Condensation Rxns start->Condensation + Aldehyde/Ketone Fischer_Indole Fischer Indole Synthesis start->Fischer_Indole + Phenylhydrazine, Acid Product_N_Alkyl Product_N_Alkyl N_Alkylation->Product_N_Alkyl N-Alkyl-4-piperidone Product_N_Acyl Product_N_Acyl N_Acylation->Product_N_Acyl N-Acyl-4-piperidone Product_Reductive_Amination Product_Reductive_Amination Reductive_Amination->Product_Reductive_Amination 4-Amino-piperidine Derivative Product_Condensation Product_Condensation Condensation->Product_Condensation α,β-Unsaturated Ketone Product_Fischer_Indole Product_Fischer_Indole Fischer_Indole->Product_Fischer_Indole Tetrahydro-γ-carboline

Caption: Reactivity map of Piperidin-4-one at its two key functional sites.

G cluster_workflow Experimental Workflow: Synthesis of 1-Benzyl-4-piperidone A 1. Mix 4-piperidone HCl and K₂CO₃ in DMF B 2. Add Benzyl Bromide and Heat (65°C, 14h) A->B C 3. Cooldown, Filter, and Quench with H₂O B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash Organic Layer (H₂O, Brine) D->E F 6. Dry (Na₂SO₄) and Evaporate Solvent E->F G 7. Purify by Crystallization F->G H Final Product: 1-Benzyl-4-piperidone G->H

Caption: Step-by-step workflow for the N-alkylation of Piperidin-4-one HCl.

References

The Piperidin-4-one Core: A Modern Scaffold for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of a multitude of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the synthesis, discovery, and biological evaluation of piperidin-4-one derivatives, with a focus on recent advancements and key experimental methodologies.

Synthesis of Piperidin-4-one Derivatives: Key Methodologies

The construction of the piperidin-4-one core and its subsequent derivatization can be achieved through several strategic synthetic routes. Classical methods such as the Mannich reaction remain a cornerstone, while modern multi-component reactions offer increased efficiency and diversity.

Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

A widely employed method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones involves a one-pot Mannich-type condensation. This reaction brings together an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source.[1][2][3][4][5]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

  • Reaction Setup: A mixture of ethyl methyl ketone (1 equivalent), a substituted aromatic aldehyde (2 equivalents), and ammonium acetate (1.5 equivalents) is dissolved in absolute ethanol (B145695).

  • Reaction Conditions: The reaction mixture is refluxed for a specified period, typically ranging from 4 to 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then poured into ice-cold water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[7]

Claisen-Schmidt Condensation for 3,5-Bis(benzylidene)-4-piperidones

The synthesis of 3,5-bis(benzylidene)-4-piperidones, a class of derivatives with significant anticancer potential, is typically achieved through a base- or acid-catalyzed Claisen-Schmidt condensation. This reaction involves the double condensation of an aromatic aldehyde with the α- and α'-positions of a 4-piperidone (B1582916) core.[8][9]

Experimental Protocol: Synthesis of 3,5-Bis(benzylidene)-4-piperidones

  • Reaction Setup: To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) and a substituted benzaldehyde (B42025) (2.2 equivalents) in a suitable solvent such as ethanol or acetic acid, a catalytic amount of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl) is added.[8][10]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and the precipitated product is collected by filtration. The solid is washed with cold ethanol and then water to remove any remaining reactants and catalyst.

  • Recrystallization: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to afford the pure 3,5-bis(benzylidene)-4-piperidone.

Derivatization at the Carbonyl Group: Synthesis of Oximes and Thiosemicarbazones

The ketone functionality at the C-4 position of the piperidin-4-one ring serves as a versatile handle for further structural modifications. Common derivatizations include the formation of oximes and thiosemicarbazones, which have been shown to enhance the biological activity of the parent compound.[1][2][11]

Experimental Protocol: Synthesis of Piperidin-4-one Oxime Derivatives

  • Reaction Setup: A solution of the parent piperidin-4-one (1 equivalent) and hydroxylamine (B1172632) hydrochloride (1.2 equivalents) in a mixture of ethanol and pyridine (B92270) is prepared.

  • Reaction Conditions: The reaction mixture is heated at reflux for 2-4 hours. The formation of the oxime can be monitored by TLC.

  • Work-up and Purification: The solvent is evaporated, and the residue is treated with water. The resulting precipitate is filtered, washed with water, and dried. The crude oxime is then purified by recrystallization from ethanol.[12]

Experimental Protocol: Synthesis of Piperidin-4-one Thiosemicarbazone Derivatives

  • Reaction Setup: The piperidin-4-one derivative (1 equivalent) is dissolved in ethanol, followed by the addition of thiosemicarbazide (B42300) (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction Conditions: The mixture is refluxed for 3-6 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol yields the pure product.[1]

Biological Activities of Piperidin-4-one Derivatives

Piperidin-4-one derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer properties of piperidin-4-one derivatives. In particular, 3,5-bis(benzylidene)-4-piperidones have emerged as potent cytotoxic agents against a variety of cancer cell lines.[13][14][15][16]

Compound ClassDerivativeCancer Cell LineIC50/CC50 (µM)Reference
3,5-Bis(benzylidene)-4-piperidones EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one)A549 (Lung)1.3[6]
EF24H1299 (Lung)~1.5[6]
EF24HCT116 (Colon)~2.0[6]
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)RAW264.7 (Macrophage)~5 (NF-κB inhibition)[17]
Terpene-functionalized derivativesVariousSubmicromolar[8]
2,6-Diaryl-3-methyl-4-piperidones VariousNot SpecifiedNot Specified[4]
Antimicrobial Activity

Derivatives of 2,6-diaryl-3-methyl-4-piperidone, especially their thiosemicarbazone and oxime analogues, have shown promising antibacterial and antifungal activities.[1][11][18][19][20]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
2,6-Diaryl-3-methyl-4-piperidones Compound 1a (R=CH3, R'=N(CH3)2)S. aureus12[1]
Compound 1aE. coli8[1]
Compound 1aB. subtilis10[1]
Piperidin-4-one Thiosemicarbazones Compound 1b (R=CH3, R'=N(CH3)2)M. gypseum16[1]
Compound 1bC. albicans32[1]
Piperidin-4-one Oxime Ethers Compound 5hB. subtilisCloser to Streptomycin[11]
Compound 5gA. flavusSimilar to Amphotericin B[11]
Compound 5jCandida-51More active than Amphotericin B[11]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Certain piperidin-4-one derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. This makes them potential therapeutic agents for the treatment of type 2 diabetes.[21][22][23][24][25]

Compound ClassDerivativeIC50Reference
Piperidin-4-one based Compound 2f (bromo-substituted thiosemicarbazone)1.266 ± 0.264 nM[21]
Sitagliptin (Reference)4.380 ± 0.319 nM[21]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which piperidin-4-one derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. The curcumin (B1669340) analog EF24, a 3,5-bis(2-fluorobenzylidene)piperidin-4-one, has been shown to potently suppress this pathway by directly inhibiting IκB kinase (IKK).[6][13][17][26][27] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Proteasome->IkBa_P Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) EF24 3,5-Bis(benzylidene) piperidin-4-one (e.g., EF24) EF24->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 3,5-bis(benzylidene)piperidin-4-one derivatives.

Induction of p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a pivotal role in regulating the cell cycle and inducing apoptosis. Some piperidine-containing compounds have been shown to induce apoptosis through a p53-dependent mitochondrial signaling pathway.[28][29] This involves the upregulation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

p53_Apoptosis_Pathway Piperidinone Piperidin-4-one Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) Piperidinone->Cellular_Stress Induces p53 p53 Cellular_Stress->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: p53-dependent mitochondrial apoptosis pathway induced by piperidin-4-one derivatives.

Experimental Workflows

The synthesis and evaluation of piperidin-4-one derivatives follow a logical and systematic workflow, from initial synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Piperidin-4-one Core (e.g., Mannich Reaction) Purification1 Purification (Recrystallization, Chromatography) Synthesis->Purification1 Characterization1 Structural Characterization (NMR, IR, Mass Spec) Purification1->Characterization1 Derivatization Derivatization (e.g., Oxime, Thiosemicarbazone formation) Characterization1->Derivatization Purification2 Purification of Derivatives Derivatization->Purification2 Characterization2 Structural Characterization of Derivatives Purification2->Characterization2 Biological_Screening Biological Screening Characterization2->Biological_Screening Anticancer Anticancer Assays (MTT, SRB) Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Biological_Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DPP-IV) Biological_Screening->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of piperidin-4-one derivatives.

Conclusion and Future Perspectives

The piperidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this core allow for the generation of diverse chemical libraries for biological screening. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation piperidin-4-one derivatives with enhanced potency and selectivity. The integration of detailed mechanistic studies will be paramount in translating the promising in vitro and in vivo activities of these compounds into clinically successful drugs.

References

Spectroscopic Profile of Piperidin-4-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperidin-4-one hydrochloride (CAS: 41979-39-9), a key intermediate in the synthesis of various pharmaceuticals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: piperidin-4-one;hydrochloride[2]

  • Molecular Formula: C₅H₁₀ClNO[2]

  • Molecular Weight: 135.59 g/mol [2][3]

  • Appearance: White to off-white crystalline powder[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related forms. It is important to note that in aqueous solutions, this compound exists in equilibrium with its hydrated form, 4,4-piperidinediol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4]

Table 1: ¹H NMR Spectral Data of 4,4-Piperidinediol hydrochloride (Hydrated form)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.3m4HH-2, H-6
~2.1m4HH-3, H-5

Data is based on the spectrum of 4,4-Piperidinediol hydrochloride, the hydrated form of this compound.[5]

Table 2: ¹³C NMR Spectral Data of Piperidin-4-one

Chemical Shift (δ) ppmAssignment
~208C=O (C-4)
~45C-2, C-6
~40C-3, C-5

Note: This is a predicted spectrum for the free base, 4-piperidone. Actual values for the hydrochloride salt may vary slightly.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands of 4-Piperidinone (Free Base)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2950-2850Medium-StrongC-H Stretch (aliphatic)
~1715StrongC=O Stretch (ketone)
~1450MediumCH₂ Bend

Note: The data corresponds to the free base, 4-piperidinone. The hydrochloride salt will show additional broad absorption in the 2700-2400 cm⁻¹ region due to the N⁺-H stretch.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[4]

Table 4: Mass Spectral Data of 4-Piperidone (Free Base)

m/zRelative Intensity (%)Possible Fragment
99100.0[M]⁺ (molecular ion of 4-piperidone)
987.0[M-H]⁺
70~20[M-C₂H₅]⁺
57~67[M-C₂H₂O]⁺
56~60[M-C₂H₃O]⁺
42~56[C₂H₄N]⁺

Note: The mass spectrum shows the molecular ion corresponding to the free base, 4-piperidone, after the loss of HCl.[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[8]

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm), although for D₂O, the residual solvent peak is often used as a reference.[8][9]

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[8][10]

  • Acquisition Parameters:

    • ¹H NMR: Typically, 16-32 scans are sufficient.

    • ¹³C NMR: A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.[8]

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[11]

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[10]

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or an acetonitrile/water mixture.[8]

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or a gas chromatography-mass spectrometry (GC-MS) system.[8][12]

  • Analysis:

    • Direct Infusion ESI-MS: Infuse the sample solution directly into the ESI source to obtain the mass spectrum.[8]

    • GC-MS: The sample is vaporized and separated on a GC column before entering the mass spectrometer. This is suitable for the more volatile free base.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Piperidin-4-one HCl Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Dilute_Solution Dilution in Volatile Solvent Sample->Dilute_Solution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer KBr_Pellet->IR MS Mass Spectrometer (ESI or GC-MS) Dilute_Solution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR->Process_NMR Process_IR Analyze IR Spectrum (Peak Picking) IR->Process_IR Process_MS Analyze Mass Spectrum (m/z, Fragmentation) MS->Process_MS Structure_Elucidation Structure Elucidation & Data Reporting Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidone (B1582916) hydrochloride, a pivotal synthetic intermediate, plays a crucial role in the development of a wide array of pharmaceutical agents. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-piperidone hydrochloride, with a particular focus on its monohydrate form, which is the common commercially available variant. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering organized data, experimental protocols, and insights into its chemical behavior.

Introduction

4-Piperidone hydrochloride is a heterocyclic compound characterized by a piperidine (B6355638) ring bearing a ketone functional group at the fourth position. Its hydrochloride salt form enhances its stability and solubility, making it a versatile building block in organic synthesis. It is a key precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), including the potent analgesic fentanyl and the atypical antipsychotic risperidone. A thorough understanding of its physical and chemical properties is therefore essential for its effective and safe utilization in synthetic chemistry and drug development.

Physical Properties

The physical properties of 4-piperidone hydrochloride are summarized in the table below. It is typically encountered as a white to off-white crystalline powder.

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClNO (anhydrous) C₅H₉NO·HCl·H₂O (monohydrate)
Molecular Weight 135.59 g/mol (anhydrous) 153.61 g/mol (monohydrate)
Appearance White to off-white crystalline powder
Melting Point 232–236 °C (decomposition)
Boiling Point Decomposes before boiling
Solubility Soluble in water, methanol, and ethanol. Slightly soluble in nonpolar organic solvents. Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml).
pKa 8.95 ± 0.20 (Predicted for the free base, 4-piperidone)

Chemical Properties

The chemical reactivity of 4-piperidone hydrochloride is primarily dictated by the presence of the secondary amine and the ketone functional groups.

Basicity and Acidity

The nitrogen atom in the piperidine ring imparts basic properties to the molecule, allowing it to readily form a stable hydrochloride salt. The predicted pKa of the conjugate acid of the free base, 4-piperidone, is approximately 8.95, indicating it is a moderately basic compound.

Reactivity of the Carbonyl Group

The ketone group at the 4-position is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

  • Reductive Amination: This is a cornerstone reaction for the use of 4-piperidone hydrochloride in pharmaceutical synthesis. It reacts with primary amines in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165), to form 4-amino-piperidine derivatives. This is a key step in the synthesis of fentanyl.

  • Reduction: The ketone can be reduced to a secondary alcohol (4-hydroxypiperidine) using reducing agents like sodium borohydride (NaBH₄).

  • Wittig Reaction: The carbonyl group can be converted to a double bond via the Wittig reaction, allowing for the introduction of various substituents at the 4-position.

Reactivity of the Secondary Amine

The secondary amine is a nucleophile and can participate in several important reactions:

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides. This reaction is fundamental in the synthesis of N-substituted 4-piperidone derivatives, which are precursors to a wide range of pharmaceuticals.

  • N-Acylation: The amine can be acylated using acyl chlorides or anhydrides to form N-acyl-4-piperidones.

  • Mannich Reaction: 4-Piperidone can act as the amine component in Mannich reactions, leading to the formation of more complex piperidine structures.

Stability

4-Piperidone hydrochloride is a stable compound under normal storage conditions. However, it is hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents and strong bases. Upon decomposition, it may release toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

Experimental Protocols

Synthesis of 4-Piperidone Monohydrate Hydrochloride

A common laboratory-scale synthesis involves the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A more scalable industrial process often starts from N-carbethoxy-4-piperidone.

Protocol via N-Carbethoxy-4-piperidone:

  • Ketalization: N-carbethoxy-4-piperidone is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst to protect the ketone functionality as a ketal.

  • Hydrolysis: The carbethoxy group is removed by hydrolysis under basic conditions (e.g., using sodium hydroxide).

  • Deprotection and Salt Formation: The ketal is hydrolyzed under acidic conditions using hydrochloric acid, which also protonates the piperidine nitrogen to yield 4-piperidone hydrochloride. The monohydrate is typically obtained upon crystallization from aqueous solutions.

Logical Flow of a Common Synthetic Route

G A N-Carbethoxy-4-piperidone B Ketal Protection A->B Alcohol, Acid Catalyst C N-Carbethoxy-4,4-dialkoxypiperidine B->C D Base Hydrolysis C->D Base (e.g., NaOH) E 4,4-Dialkoxypiperidine D->E F Acid Hydrolysis & Salt Formation E->F Aqueous HCl G 4-Piperidone Hydrochloride Monohydrate F->G

A simplified workflow for the synthesis of 4-piperidone hydrochloride.

Determination of Melting Point (Capillary Method)

The melting point of 4-piperidone hydrochloride can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range should be narrow.

**4.3. Determination of Aqueous

Piperidin-4-one Hydrochloride: A Versatile Synthetic Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidin-4-one hydrochloride is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its rigid, six-membered ring structure, featuring a reactive ketone and a secondary amine, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This whitepaper serves as a comprehensive technical guide, exploring the synthesis, properties, and extensive applications of this compound as a key intermediate in the development of novel therapeutics and functional materials. The piperidine (B6355638) moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds, underscoring the importance of this compound in drug discovery.[1] Its utility spans the synthesis of analgesics, antipsychotics, antivirals, and anticancer agents.[2][3] This guide will provide detailed experimental protocols for the synthesis of key derivatives, present quantitative data in a clear, tabular format, and utilize visualizations to illustrate synthetic pathways and experimental workflows.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid. It is soluble in water and various organic solvents, which enhances its utility in a range of reaction conditions.[4] The hydrochloride salt form improves its stability and handling characteristics.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₉NO·HCl[5]
Molecular Weight135.59 g/mol [5]
Melting Point94-96 °C[6]
AppearanceWhite to off-white crystalline solid[4]
Purity≥98%[5]
SolubilitySoluble in water and various organic solvents[4]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Data not readily available in searched sources
¹³C NMR Data not readily available in searched sources
IR (Infrared) Data not readily available in searched sources
Mass Spec (MS) Data not readily available in searched sources

Note: While specific spectroscopic data for the parent hydrochloride is not detailed in the provided search results, the subsequent sections provide comprehensive data for its key derivatives.

Synthesis of this compound

The synthesis of piperidin-4-one and its hydrochloride salt can be achieved through various methods, including the hydrogenation of pyridine (B92270) derivatives and the Dieckmann condensation of diesters.[6][7]

Synthesis via N-Carbethoxy-4-piperidone

A common route to this compound involves the etherification, hydrolysis, and subsequent reaction with hydrochloric acid of N-Carbethoxy-4-piperidone.

Experimental Protocol: Synthesis of this compound from N-Carbethoxy-4-piperidone [8]

  • Step 1: Etherification to N-Carbethoxy-4,4-dimethoxypiperidine.

    • In a reactor, charge N-Carbethoxy-4-piperidone (500 g), methanol (B129727) (2 L), and trimethyl orthoformate (500 g) under stirring at 30 °C.

    • Raise the temperature to 37-40 °C and add an acid catalyst (e.g., p-toluenesulfonic acid) in portions.

    • Maintain the reaction until completion, as monitored by an appropriate analytical method (e.g., GC).

    • Work up the reaction mixture to isolate N-Carbethoxy-4,4-dimethoxypiperidine.

  • Step 2: Hydrolysis to 4,4-dimethoxypiperidine (B3370895).

    • Hydrolyze the N-Carbethoxy-4,4-dimethoxypiperidine from the previous step using a base (e.g., sodium hydroxide) at a suitable temperature.

    • Monitor the reaction for completion and then work up to obtain 4,4-dimethoxypiperidine.

  • Step 3: Formation of this compound Hydrate (B1144303).

    • Charge concentrated hydrochloric acid (e.g., 1050 g of 30% HCl) to a reactor and cool to 10 °C.

    • Add 4,4-dimethoxypiperidine (350 g) in portions over a period of 120 minutes, maintaining the temperature at 10 °C.

    • After the addition is complete, maintain the reaction mass at 10 °C for 20 minutes.

    • Slowly raise the temperature to 75 °C and maintain for 4 hours.

    • Cool the reaction mass to below 40 °C and add isopropyl alcohol (1750 ml) and stir for 20 minutes.

    • Cool the mixture to 5 °C and maintain for 3 hours.

    • Filter the resulting solid, wash with cold isopropyl alcohol (500 ml), and dry under vacuum at 55 °C for 5 hours to yield this compound hydrate.

    • Yield: 320 g (86.37%); Purity (Assay): 98.08%.[8]

Applications as a Versatile Synthetic Intermediate

The dual functionality of the ketone and the secondary amine in this compound allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic systems.

Synthesis of N-Substituted Piperidin-4-ones

The secondary amine of the piperidine ring is readily alkylated or acylated to introduce a variety of substituents, significantly altering the biological activity of the resulting molecules.

The tert-butoxycarbonyl (Boc) protecting group is frequently used to mask the piperidine nitrogen, allowing for selective reactions at the C4-ketone.

Experimental Protocol: Synthesis of N-Boc-4-piperidone

  • Step 1: Liberation of the Free Base.

    • In a three-necked flask, add 4-piperidone (B1582916) hydrochloride hydrate (20 g) and distilled water (30 ml).

    • Pass liquefied ammonia (B1221849) into the solution until it is alkaline.

    • Extract the aqueous solution three times with toluene.

    • Dry the combined organic phases with anhydrous magnesium sulfate (B86663) for 10-12 hours.

    • Filter off the anhydrous magnesium sulfate and concentrate the organic phase to obtain 4-piperidone.[9]

  • Step 2: Boc Protection.

    • The crude 4-piperidone is dissolved in a suitable solvent (e.g., methanol).

    • Add potassium carbonate (10 g) and di-tert-butyl dicarbonate (B1257347) (15 g) at 30 °C.

    • Reflux the reaction mixture for 8 hours.

    • Filter any insoluble materials and concentrate the methanol phase.

    • Add petroleum ether (20-25 ml) and cool to induce crystallization, affording the N-Boc-4-piperidone product as a white solid.[9]

Table 3: Quantitative Data for the Synthesis of N-Boc-4-piperidone

ParameterValueReference(s)
Purity ≥98%[10]
Molecular Formula C₁₀H₁₇NO₃[10]
Molecular Weight 199.2 g/mol [10]

Table 4: Spectroscopic Data for N-Boc-4-piperidone

TechniqueDataReference(s)
¹H NMR (CDCl₃) Data available in spectral databases[11]
¹³C NMR (CDCl₃) Data available in spectral databases[11]
IR (Infrared) Data available in spectral databases[11]
Mass Spec (MS) Data available in spectral databases[11]

The N-benzyl group is another common protecting group and a key substituent in various biologically active molecules.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone [12]

  • In a reaction vessel, stir a mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry N,N-dimethylformamide (DMF, 25 mL) for 30 minutes at room temperature.

  • Add benzyl (B1604629) bromide (2 mL, 16.82 mmol) dropwise to the reaction mixture.

  • Heat the mixture at 65 °C for 14 hours.

  • Cool the reaction mixture to room temperature, filter, and quench with ice water (25 mL).

  • Extract the resulting mixture with ethyl acetate (B1210297) (2 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) followed by brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain 1-benzyl-4-piperidone.

  • Yield: 89.28%.[12]

Table 5: Quantitative Data for the Synthesis of 1-Benzyl-4-piperidone

ParameterValueReference(s)
Yield 78.4% - 89.28%[12]
Molecular Formula C₁₂H₁₅NO[1]
Molecular Weight 189.26 g/mol [1]

Table 6: Spectroscopic Data for 1-Benzyl-4-piperidone

TechniqueDataReference(s)
¹H NMR (CDCl₃) Available in spectral databases[13]
¹³C NMR (CDCl₃) Available in spectral databases[7]
IR (Infrared) Available in spectral databases[1]
Mass Spec (GC-MS) Available in spectral databases[1]
Mannich Reaction for the Synthesis of 2,6-Diaryl-piperidin-4-ones

The Mannich reaction is a powerful tool for the synthesis of substituted piperidin-4-ones, involving the condensation of an aldehyde, a ketone, and an amine.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

  • Dissolve ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate in ethanol.

  • Heat the mixture to facilitate the condensation reaction.

  • The resulting 2,6-diaryl-3-methyl-4-piperidone precipitates from the reaction mixture and can be isolated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 7: Yields of Representative 2,6-Diaryl-3-methyl-4-piperidones

CompoundYield (%)Reference(s)
2-[4-(dimethylamino)phenyl]-3-methyl-6-phenylpiperidin-4-one82.38[6]
2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one80.33[6]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one69.39[6]
Synthesis of Spirocyclic Compounds

This compound is an excellent starting material for the synthesis of spirocyclic compounds, such as spiro-hydantoins, which are of interest in medicinal chemistry.

Experimental Protocol: Synthesis of Piperidinespirohydantoins

  • In a sealed vial suitable for microwave synthesis, combine the appropriate piperidone (e.g., N-substituted-4-piperidone), potassium cyanide, ammonium carbonate, methanol, and water.

  • Irradiate the mixture with microwaves (e.g., 100 W) for a short duration (e.g., 8 minutes) at an optimized temperature (e.g., 120-140 °C).

  • After the reaction, the spiro-hydantoin product can be isolated and purified.

Synthesis of Fentanyl Precursors

This compound is a crucial precursor in the synthesis of the potent opioid analgesic, fentanyl, and its analogs.

Experimental Protocol: Synthesis of a Fentanyl Precursor (N-(1-(2-phenylethyl)piperidin-4-yl)aniline)

  • Step 1: Reductive Amination.

  • Step 2: N-Alkylation.

    • React the 4-AP with a phenethyl halide (e.g., 2-phenethyl bromide) under basic conditions to yield 4-anilino-N-phenethylpiperidine.

Purification and Experimental Workflows

The purification of piperidin-4-one derivatives is critical to obtaining materials of high purity for subsequent reactions and biological testing. Common techniques include recrystallization and column chromatography.

Recrystallization of 2,6-Diaryl-piperidin-4-ones

Experimental Protocol: Recrystallization

  • Dissolve the crude 2,6-diaryl-piperidin-4-one in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethanol-ether, or benzene-petroleum ether).[2]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification of 1-Benzyl-4-piperidone by Column Chromatography

Experimental Protocol: Column Chromatography

  • 1. Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica (B1680970) gel in the initial, less polar eluting solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • 2. Loading the Sample:

    • Dissolve the crude 1-benzyl-4-piperidone in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluting solvent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • 3. Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system (e.g., starting with a low polarity mixture like 10% ethyl acetate in hexanes).

    • Collect fractions in test tubes.

    • The polarity of the eluting solvent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • 4. Isolation of the Purified Product:

    • Combine the fractions containing the pure 1-benzyl-4-piperidone.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathways from this compound

G A Piperidin-4-one Hydrochloride B N-Boc-4-piperidone A->B Boc₂O, Base C 1-Benzyl-4-piperidone A->C Benzyl bromide, K₂CO₃ D 2,6-Diaryl-piperidin-4-ones A->D ArCHO, R-CO-CH₃, NH₄OAc (Mannich Reaction) E Spiro-hydantoins A->E KCN, (NH₄)₂CO₃, MW F Fentanyl Precursors A->F 1. Aniline, Reductive Amination 2. Phenethyl halide

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Purification by Column Chromatography

G A Crude Product B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

Role in Signaling Pathways: AKT Inhibition

Derivatives of piperidin-4-one have been developed as potent inhibitors of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Piperidin-4-one Derivative (AKT Inhibitor) Inhibitor->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound stands out as a remarkably versatile and indispensable intermediate in contemporary chemical synthesis. Its inherent reactivity and structural features provide a robust platform for the construction of a vast array of complex molecules with significant biological activities. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols and quantitative data. The continued exploration of new synthetic methodologies and the application of this compound in the design of novel molecular entities will undoubtedly continue to drive innovation in drug discovery and materials science.

References

The Piperidin-4-one Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus, a six-membered heterocyclic ketone, stands as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a conformationally flexible ring system, a hydrogen bond acceptor (the carbonyl group), and a basic nitrogen atom that can be readily substituted, make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of piperidin-4-one derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery.

Synthesis of the Piperidin-4-one Scaffold

The construction of the piperidin-4-one core is most commonly achieved through multicomponent reactions, offering a high degree of atom economy and structural diversity. The Mannich reaction and the Claisen-Schmidt condensation are the most prevalent synthetic strategies.

Mannich Reaction

The Mannich reaction provides a convergent approach to synthesize 2,6-diarylpiperidin-4-ones. This one-pot, three-component condensation involves an aromatic aldehyde, a ketone with an α-hydrogen (such as acetone (B3395972) or ethyl methyl ketone), and a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate).

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (20 mmol) and ethyl methyl ketone (10 mmol) in absolute ethanol (B145695) (50 mL).

  • Addition of Reagents: To the stirred solution, add ammonium acetate (B1210297) (15 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) and stir. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

Claisen-Schmidt Condensation

The Claisen-Schmidt (or crossed aldol) condensation is employed to synthesize 3,5-bis(benzylidene)piperidin-4-ones, which are valuable precursors for a wide range of biologically active molecules. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with piperidin-4-one.

Experimental Protocol: Synthesis of 3,5-bis(benzylidene)piperidin-4-one

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (10 mmol) and a substituted benzaldehyde (B42025) (22 mmol) in glacial acetic acid (20 mL), bubble dry hydrogen chloride gas for 15-20 minutes.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up and Purification: Allow the mixture to stand overnight. The precipitated product is filtered, washed with diethyl ether, and then neutralized with a saturated solution of sodium bicarbonate. The resulting solid is washed with water and dried. Recrystallization from ethanol yields the pure 3,5-bis(benzylidene)piperidin-4-one.

Pharmacological Applications of Piperidin-4-one Derivatives

The versatility of the piperidin-4-one scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated significant potential as anticancer agents, with curcumin (B1669340) analogues being a prominent class. These compounds often exert their effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

Table 1: Anticancer Activity of Selected Piperidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB-231 (Breast)> Curcumin
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-onePC3 (Prostate)> Curcumin
2,5-dichloro-3,5-bis(benzylidene)piperidin-4-oneA549 (Lung)< 5
2-bromo-5-chloro-3,5-bis(benzylidene)piperidin-4-oneA549 (Lung)< 5
(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbodithioateHepG2 (Liver)Not specified
Terpene-functionalized 3,5-bis(benzylidene)-4-piperidonesVariousSubmicromolar

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Signaling Pathway: Apoptosis Induction by Piperidin-4-one Derivatives

apoptosis_pathway Piperidinone Piperidin-4-one Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Anti-HIV Activity

Certain piperidin-4-one derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. They bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function and preventing viral replication.

Table 2: Anti-HIV-1 Activity of Selected Piperidin-4-one Derivatives

Compound ClassHIV-1 StrainEC50 (nM)Reference
Piperidin-4-yl-aminopyrimidinesWild-typeSingle-digit nM
N-benzyl piperidin-4-yl-aminopyrimidinesK103N/Y181C mutantPotent
Piperazinone Phenylalanine DerivativesWild-type (IIIB)5,890

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

  • Plate Coating: Use a streptavidin-coated 96-well plate.

  • Reaction Mixture: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including biotin-dUTP and DIG-dUTP), and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection: Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.

  • Substrate Addition: After another wash step, add a colorimetric HRP substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The EC50 value is determined as the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Antibacterial and Antifungal Activity

The piperidin-4-one scaffold has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiosemicarbazone derivativesStaphylococcus aureus8-15
Thiosemicarbazone derivativesEscherichia coli3-6
Thiosemicarbazone derivativesCandida albicans13-14
N-Methyl 4-piperidone (B1582916) curcuminoidsStreptococcus mutans250-500

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Piperidinone-constrained phenethylamines have been identified as potent and selective DPP-4 inhibitors.

Table 4: DPP-4 Inhibitory Activity of Selected Piperidin-4-one Derivatives

Compound ClassIC50 (nM)Reference
Piperidinone-constrained phenethylamines4 - 140
Chromone-based thiosemicarbazones1.266

Experimental Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC in an appropriate assay buffer.

  • Reaction Setup: In a 96-well black plate, add the DPP-4 enzyme solution, the test inhibitor at various concentrations, and the assay buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30-60 minutes at 37°C.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The IC50 value is calculated as the inhibitor concentration that causes a 50% reduction in the enzyme activity.

Anti-inflammatory Activity and NLRP3 Inflammasome Inhibition

Chronic inflammation is implicated in a multitude of diseases. Piperidin-4-one derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of the NLRP3 inflammasome, a key multiprotein complex that drives inflammation.

Signaling Pathway: Canonical NLRP3 Inflammasome Activation and Inhibition

nlrp3_pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β & NLRP3 expression NFkB->Transcription ProIL1b pro-IL-1β Transcription->ProIL1b Stimuli Stimuli (e.g., ATP, MSU) NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Casp1->ProIL1b cleavage IL1b IL-1β (pro-inflammatory) Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammasome->Casp1 Piperidinone_inhibitor Piperidin-4-one Inhibitor Piperidinone_inhibitor->Inflammasome Inhibits Assembly

Caption: Inhibition of the NLRP3 inflammasome by piperidin-4-one derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of piperidin-4-one derivatives.

experimental_workflow start Start: Target Identification synthesis Synthesis of Piperidin-4-one Derivatives (e.g., Mannich Reaction) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., MTT Assay for Anticancer) purification->screening data_analysis Data Analysis (IC50/MIC determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Iterative Design advanced_studies Advanced In Vitro/In Vivo Studies sar->advanced_studies Promising Leads lead_optimization->synthesis end Candidate Drug advanced_studies->end

Caption: General workflow for piperidin-4-one drug discovery.

Conclusion

The piperidin-4-one scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent structural features provide a robust framework for interacting with a wide array of biological targets. The examples provided in this guide highlight the significant contributions of piperidin-4-one derivatives to the fields of oncology, virology, infectious diseases, and metabolic disorders. Future research in this area, aided by the methodologies and data presented herein, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

The Diverse Biological Activities of Piperidine-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Its inherent structural features allow for three-dimensional diversity, enabling interactions with a variety of biological targets. This technical guide provides an in-depth overview of the significant biological activities exhibited by piperidine-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Piperidine-4-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been synthesized and evaluated for their potential as anticancer agents. Notably, compounds with specific substitutions on the aryl rings have shown significant activity against hematological cancer cell lines.[1][2] For instance, certain derivatives have been found to reduce the growth of myeloma, leukemia, and natural killer T-cell lymphoma cells.[1] The cytotoxic effects of these compounds are often associated with the upregulation of pro-apoptotic genes such as p53 and Bax.[1]

Another important class of anticancer piperidine-4-one derivatives is the monocarbonyl curcumin (B1669340) analogues. These compounds, which incorporate the piperidone ring in place of the β-diketone moiety of curcumin, have shown potent inhibitory effects against various tumor cell lines, including those of the liver, lung, cervix, and breast.[3]

Table 1: Anticancer Activity of Selected Piperidine-4-one Derivatives (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,5-bis(2-chlorobenzylidene)-4-piperidone (H10)A549 (Lung)< 5[3]
3,5-bis(2-bromobenzylidene)-4-piperidone (B6)A549 (Lung)< 5[3]
2,5-dichloro substituted analogueA549 (Lung)< 5[3]
2-bromo-5-chloro substituted analogueA549 (Lung)< 5[3]
3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-oneMV-4-11 (Leukemia)Not specified[1]
3-Chloro-3-methyl-2,6-bis(p-tolyl)piperidin-4-oneMV-4-11 (Leukemia)Not specified[1]
Piperidine (B6355638) derivative 1PC-3 (Prostate)6.3 µg/mL[4]
Piperidine derivative 25PC-3 (Prostate)6.4 µg/mL[4]
Piperidine derivative 16786-0 (Renal)0.4 µg/mL[4]
Piperidine derivative 16NCI/ADR-RES (Ovarian)17.5 µg/mL[4]
Piperidine derivative 22NCI/ADR-RES (Ovarian)19.8 µg/mL[4]
Piperidine derivative 25NCI/ADR-RES (Ovarian)23.3 µg/mL[4]
Trifluoromethyl-substituted BAP 16HepG2 (Liver)Not specified[5][6]
Trifluoromethyl-substituted BAP 4HepG2 (Liver)~9.2[7]
Trifluoromethyl-substituted BAP 4SMMC-7721 (Liver)~8.2[7]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Piperidine-4-one derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal activities.

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, for instance, have shown considerable antimicrobial efficacy.[8] Their activity has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. Similarly, N-methyl-4-piperidone-derived monoketone curcuminoids have been assessed for their activity against cariogenic bacteria.[9]

Table 2: Antimicrobial Activity of Selected Piperidine-4-one Derivatives (MIC values in µg/mL)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N-Methyl-4-piperidone curcuminoid 1Streptococcus salivarius250[9]
N-Methyl-4-piperidone curcuminoid 1Lactobacillus paracasei500[9]
N-Methyl-4-piperidone curcuminoid 10Lactobacillus paracasei500[9]
N-Methyl-4-piperidone curcuminoid 13Streptococcus mutans250[9]
N-Methyl-4-piperidone curcuminoid 13Streptococcus sobrinus500[9]
2,6-dipiperidino-1,4-dihalogenobenzene derivative 3Staphylococcus aureus32-128[10][11]
2,6-dipiperidino-1,4-dihalogenobenzene derivative 5Candida albicans32-64[10][11]
2,6-dipiperidino-1,4-dihalogenobenzene derivative 6Candida albicans32-64[10][11]
2,6-dipiperidino-1,4-dihalogenobenzene derivative 7Candida albicans32-64[10][11]
2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oximeAspergillus nigerNot specified[12]
2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oximeAspergillus nigerNot specified[12]
2-(4-dimethylaminophenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oximeCandida albicansNot specified[12]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Piperidine-4-one derivatives have been investigated for their anti-inflammatory properties, with several compounds showing potent activity in various in vitro and in vivo models.

A series of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones has been synthesized and shown to inhibit the production of key inflammatory mediators.[13][14] Specifically, certain derivatives effectively suppress the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in RAW 264.7 macrophage cells.[13][14] Furthermore, these compounds have demonstrated in vivo efficacy by significantly reducing paw edema in a carrageenan-induced rat model of inflammation.[13][14]

Table 3: Anti-inflammatory Activity of Selected Piperidine-4-one Derivatives (IC50 values in µM)

Compound/DerivativeTarget/AssayIC50 (µM)Reference
N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6)TNF-α inhibition (LPS-stimulated RAW 264.7 cells)Not specified[13][14]
N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10)TNF-α inhibition (LPS-stimulated RAW 264.7 cells)Not specified[13][14]
N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6)IL-6 inhibition (LPS-stimulated RAW 264.7 cells)Not specified[13][14]
N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10)IL-6 inhibition (LPS-stimulated RAW 264.7 cells)Not specified[13][14]
Trifluoromethyl-substituted BAP 16TNF-α inhibition (LPS-stimulated RAW 264.7 cells)Not specified[5][6]
Trifluoromethyl-substituted BAP 16IL-6 inhibition (LPS-stimulated RAW 264.7 cells)Not specified[5][6]
Trifluoromethyl-substituted BAP 7TNF-α inhibition (LPS-stimulated RAW 264.7 cells)Not specified[7]
Trifluoromethyl-substituted BAP 7IL-6 inhibition (LPS-stimulated RAW 264.7 cells)Not specified[7]

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Emerging research suggests that piperidine-4-one derivatives and related piperidine-containing compounds may offer therapeutic potential in this area.

Studies have shown that certain piperidine derivatives can protect neuronal cells from various insults. For instance, piperine (B192125), an alkaloid containing a piperidine moiety, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[15] These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[15] Furthermore, novel piperidine urea (B33335) derivatives have been designed and synthesized, with some showing potent in vitro neuroprotective activities against L-glutamic acid-induced injury in SH-SY5Y neuroblastoma cells.[16] Other research has focused on hybrids of indanone/benzofuranone and piperidine, with some compounds effectively ameliorating ischemia-reperfusion injury in in vivo models.[17]

Table 4: Neuroprotective Activity of Selected Piperidine Derivatives

Compound/DerivativeModel/AssayEffectReference
PiperineMPTP-induced Parkinson's disease mouse modelAttenuated motor coordination deficits and cognitive impairment[15]
Piperidine urea derivative A10L-glutamic acid-induced injury in SH-SY5Y cellsPotent neuroprotective activity[16]
Indanone-piperidine hybrid 4Middle cerebral artery occlusion/reperfusion in vivo modelReduced infarct volume[17]

Key Signaling Pathways

The biological activities of piperidine-4-one derivatives are often mediated through their interaction with specific intracellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of more potent and selective compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Several trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have been shown to exert their anti-inflammatory and anti-hepatoma effects by inhibiting the activation of NF-κB.[5][6] This inhibition can occur through the direct suppression of the phosphorylation of p65 and IκBα.[5][6]

NF_kB_Pathway cluster_complex Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB p65_p50 p65/p50 (NF-κB) p65_p50->IKK Phosphorylates p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 p65_p50_IkB p65/p50-IκBα (Inactive Complex) p65_p50_IkB->IkB p65_p50_IkB->p65_p50 Releases p65_p50_IkB->p65_p50 Proteasome Proteasome p_IkB->Proteasome Degradation Nucleus Nucleus p_p65_p50->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Piperidine_4_one Piperidine-4-one Derivatives Piperidine_4_one->IKK Inhibits Piperidine_4_one->p65_p50 Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by piperidine-4-one derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. The anticancer activity of some piperidone monocarbonyl curcumin analogues is attributed to their ability to inhibit the expression of Akt and another key signaling protein, ERK.[3]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates ERK ERK RTK->ERK Activates (via Ras/Raf) PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Downstream Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine_4_one Piperidine-4-one Derivatives Piperidine_4_one->Akt Inhibits Expression Piperidine_4_one->ERK Inhibits Expression p_ERK p-ERK (Active) ERK->p_ERK p_ERK->Proliferation

Caption: Inhibition of the PI3K/Akt and ERK signaling pathways.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Piperidine-4-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine-4-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Piperidine-4-one Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT assay to determine anticancer activity.

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Piperidine-4-one derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically punch wells into the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solutions, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Analysis: Compare the zones of inhibition produced by the test compounds with those of the controls to determine their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Agar_Well_Diffusion_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Agar Plates Prepare_Inoculum->Inoculate_Plates Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Add_Compounds Add Test Compounds and Controls to Wells Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine MIC Measure_Zones->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the agar well diffusion method.

Conclusion

Piperidine-4-one derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential for further development as therapeutic agents. The continued exploration of the structure-activity relationships within this chemical class, coupled with a deeper understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of novel and more effective drugs to address a range of human diseases. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Stability and Solubility Profile of Piperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of Piperidin-4-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its physicochemical properties, outlines detailed experimental methodologies for its analysis, and illustrates its role in significant synthetic pathways.

Physicochemical Properties

This compound is a piperidone derivative, typically available as a white to off-white crystalline solid.[1][2] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility compared to its free base.[1][2]

Chemical Structure and Properties
  • Molecular Formula: C₅H₉NO · HCl

  • Molecular Weight: 135.59 g/mol [3]

  • Appearance: White to off-white crystalline powder[1]

  • CAS Number: 41979-39-9[3]

Solubility Profile

Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various common solvents.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)5[4]
Dimethyl sulfoxide (B87167) (DMSO)30[4]
Ethanol2[4]
Phosphate-Buffered Saline (PBS, pH 7.2)10[4]

It is also reported to be soluble in water.[5][6]

Experimental Protocols for Solubility Determination

While the specific methods used to generate the data above are not publicly detailed, the following are standard, detailed protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.

This method is rapid and suitable for high-throughput screening.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Buffer: Add 245 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake it at room temperature (e.g., 25°C) for 2 hours at a constant speed (e.g., 850 rpm) using a plate shaker.

  • Separation of Undissolved Compound: After incubation, filter the samples using a solubility filter plate (e.g., 0.45 µm pore size) or centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitate.

  • Quantification: Transfer the clear supernatant or filtrate to a new UV-transparent 96-well plate. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or by LC-MS/MS. A calibration curve prepared from the stock solution is used for quantification.

This method determines the solubility of a compound at equilibrium and is considered the "gold standard."

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

  • Addition of Solvent: Add a known volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A vial roller or shaker can be used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. The concentration of the dissolved compound in the supernatant is then determined by a validated analytical method like HPLC-UV or LC-MS/MS after appropriate dilution.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in synthetic processes.

Solid-State Stability

This compound is reported to be stable for at least 5 years when stored as a crystalline solid at -20°C.[4] For general laboratory use, storage in a dry, cool, and well-ventilated place is recommended.

In-Solution Stability and Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile (B52724).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period. A sample of the solid powder should also be subjected to dry heat.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9] A control sample should be protected from light.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A photodiode array (PDA) detector is often used to check for peak purity and identify the emergence of new peaks.

A validated stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for the best separation.

  • Method Optimization: A gradient elution is often employed to resolve the parent compound from its degradation products. The gradient profile, flow rate, and column temperature are optimized to achieve good peak shape and resolution.

  • Detection: UV detection at the λmax of this compound is a common choice.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][10]

Role in Synthetic Pathways

This compound is a versatile building block in organic synthesis, most notably as a precursor for the synthesis of fentanyl and in multicomponent reactions like the Ugi reaction.

Fentanyl Synthesis (Gupta Method)

This synthetic route highlights the role of this compound as a starting material for producing key intermediates.

Fentanyl_Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Acylation P4PH Piperidin-4-one Hydrochloride Monohydrate AP 4-Anilinopiperidine (4-AP) P4PH->AP Zn, Acetic Acid Aniline Aniline Aniline->AP ANPP 4-Anilino-N-phenethylpiperidine (ANPP) AP->ANPP PEB Phenethyl Bromide PEB->ANPP Aq. Alkali Fentanyl Fentanyl ANPP->Fentanyl PC Propionyl Chloride PC->Fentanyl

Fentanyl Synthesis via the Gupta Method.
Ugi Multicomponent Reaction

This compound can serve as the ketone component in the Ugi four-component reaction (Ugi-4CR) to generate complex, scaffold-diverse molecules in a single step.

Ugi_Reaction Ketone Piperidin-4-one Intermediate Reaction Mixture Ketone->Intermediate Amine Amine (e.g., Aniline) Amine->Intermediate CarboxylicAcid Carboxylic Acid (e.g., Propionic Acid) CarboxylicAcid->Intermediate Isocyanide Isocyanide (e.g., tert-Butyl isocyanide) Isocyanide->Intermediate UgiProduct α-Acylamino Amide Product Intermediate->UgiProduct One-Pot Reaction

Ugi Four-Component Reaction Workflow.

Conclusion

This technical guide provides a consolidated resource on the stability and solubility of this compound. While existing data indicates good solid-state stability and provides a baseline for its solubility in common organic solvents, further in-solution stability studies under various stress conditions would be beneficial for a more complete profile. The provided experimental protocols offer a framework for researchers to conduct these detailed characterizations. The illustrated synthetic pathways underscore its importance as a versatile intermediate in modern organic and medicinal chemistry.

References

The Alchemical Ring: A Technical Guide to the History and Evolution of Piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals and natural products. Its continued relevance has spurred over a century of synthetic innovation, leading to a rich and diverse landscape of methodologies for its construction. This in-depth technical guide traces the historical evolution of piperidin-4-one synthesis, from classical condensation reactions to modern catalytic and asymmetric strategies. It provides a comprehensive overview for researchers and drug development professionals, complete with comparative data, detailed experimental protocols, and visualizations of key synthetic pathways.

I. The Classical Foundations: Multicomponent Reactions

The early history of piperidin-4-one synthesis is dominated by elegant and efficient multicomponent reactions that assemble the heterocyclic ring in a single pot. These methods, developed in the late 19th and early 20th centuries, remain relevant for their atom economy and ability to generate molecular complexity rapidly.

A. The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction, a three-component condensation of an amine, an aldehyde, and a ketone with at least one acidic proton, stands as one of the most fundamental and widely employed methods for synthesizing substituted piperidin-4-ones.[1] The reaction typically involves the condensation of a primary amine or ammonia, two equivalents of an aldehyde, and one equivalent of a ketone.

A classic example is the synthesis of 2,6-diaryl-3-methyl-4-piperidones from ethyl methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297).[2] The use of acetic acid as a solvent has been shown to significantly improve yields and facilitate the isolation of pure products.[3]

Experimental Protocol: Synthesis of 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one via Mannich Reaction [4]

  • Reactants:

    • p-Chlorobenzaldehyde (2 molar equivalents)

    • Butan-2-one (1 molar equivalent)

    • Ammonium acetate (1 molar equivalent)

  • Solvent: 95% Ethanol (B145695)

  • Procedure:

    • A mixture of p-chlorobenzaldehyde, butan-2-one, and ammonium acetate in the respective molar ratio of 2:1:1 is prepared in 95% ethanol.

    • The mixture is heated on a hot plate to its boiling point.

    • The reaction mixture is then allowed to stand at room temperature overnight.

    • The precipitated product is separated after three days.

    • The crude product is recrystallized from ethanol by slow evaporation to yield the pure 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one.

B. The Petrenko-Kritschenko Piperidone Synthesis

First described by Paul Petrenko-Kritschenko in 1912, this reaction provides a route to symmetrical 4-piperidones through the condensation of an aldehyde, a primary amine, and a diester of acetonedicarboxylic acid.[5][6] This method is closely related to the Robinson-Schöpf tropinone (B130398) synthesis.[4][7][8] A key feature of the Petrenko-Kritschenko synthesis is the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates, which can be subsequently decarboxylated.[1]

The reaction proceeds in typical solvents like water or alcohols at room temperature.[6] Modern variations have expanded the scope to include the use of acetoacetate (B1235776) in the presence of indium salts.[6]

Logical Flow of the Petrenko-Kritschenko Synthesis

Petrenko_Kritschenko_Flow Aldehyde Aldehyde (2 eq.) Piperidone Symmetrical 4-Piperidone (B1582916) (with 3,5-dicarboxylate groups) Aldehyde->Piperidone Amine Primary Amine or Ammonia (1 eq.) Amine->Piperidone Diester Acetonedicarboxylic Acid Diester (1 eq.) Diester->Piperidone

Caption: Reactant stoichiometry in the Petrenko-Kritschenko synthesis.

II. Intramolecular Cyclizations: Building the Ring from Within

Intramolecular reactions offer a powerful alternative to multicomponent strategies, often providing greater control over stereochemistry. The Dieckmann condensation has emerged as a key method in this category for the synthesis of 4-piperidones.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a base to give a β-keto ester.[9][10][11][12] In the context of piperidin-4-one synthesis, a diester containing a nitrogen atom in the backbone is cyclized to form the piperidone ring. This method is particularly useful for the synthesis of N-substituted 4-piperidones and has been optimized for the preparation of key pharmaceutical intermediates like 1-(2-phenethyl)-4-piperidone, a precursor to fentanyl.[13][14][15]

The choice of base, solvent, and reaction temperature are critical parameters that influence the yield and purity of the product.[13]

Experimental Protocol: Optimized Synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann Condensation [13]

  • Starting Material: N-(2-phenethyl)-bis(2-carbomethoxyethyl)amine

  • Base: Sodium t-butoxide

  • Solvent: Xylene

  • Procedure:

    • To a solution of N-(2-phenethyl)-bis(2-carbomethoxyethyl)amine (0.01 mol) in xylene (30 mL), add sodium t-butoxide (1.9 g, 0.02 mol).

    • Heat the mixture to 50 °C with rapid stirring.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Following workup, which includes hydrolysis and decarboxylation with concentrated HCl, the product is extracted with xylene.

    • Evaporation of the solvent affords 1-(2-phenethyl)-4-piperidone in 72% yield and 98% purity.

Reaction Scheme of the Dieckmann Condensation

Dieckmann_Condensation start N-Substituted Diester enolate Enolate Formation start->enolate Base cyclization Intramolecular Nucleophilic Acyl Substitution enolate->cyclization keto_ester Cyclic β-Keto Ester cyclization->keto_ester hydrolysis Hydrolysis & Decarboxylation keto_ester->hydrolysis Acid/Heat piperidone N-Substituted 4-Piperidone hydrolysis->piperidone

Caption: Key steps in the Dieckmann condensation for 4-piperidone synthesis.

III. The Evolution Towards Modern Methods

The mid-20th century and beyond witnessed a shift towards more versatile and stereoselective methods, driven by the increasing demand for structurally complex and enantiomerically pure piperidin-4-ones in drug discovery.

A. Reduction of Dihydropyridones

A valuable and milder route to N-acyl-4-piperidones involves the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones. While expensive and sometimes over-reducing agents like L- or K-Selectrides were initially used, a significant advancement was the development of a simple and cost-effective method using zinc dust in acetic acid.[16][17][18] This method provides high yields (91-95%) and demonstrates good chemoselectivity, making it suitable for large-scale preparations.[16]

Experimental Workflow: Reduction of N-Acyl-2,3-dihydro-4-pyridone

Dihydropyridone_Reduction start N-Acyl-2,3-dihydro-4-pyridone reagents Add Zinc dust and Acetic Acid start->reagents reaction Stir at room temperature or reflux reagents->reaction purification Purification (e.g., Chromatography) reaction->purification product N-Acyl-4-piperidone purification->product

Caption: A typical workflow for the Zn/AcOH reduction of dihydropyridones.

B. The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a nitrogen-containing variant of the Diels-Alder reaction, has become a powerful tool for the synthesis of six-membered nitrogen heterocycles, including piperidin-4-one precursors.[19][20][21] This reaction can proceed via a concerted or stepwise mechanism, and the use of Lewis acids or Brønsted acids can influence the reaction pathway.[21] The reaction of in situ generated imines with electron-rich dienes provides a versatile route to dihydropyridones, which can then be converted to piperidin-4-ones.[20]

C. Catalytic and Asymmetric Synthesis

The demand for enantiomerically pure piperidin-4-ones has driven the development of catalytic asymmetric methods. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, providing access to single enantiomers of complex piperidine (B6355638) derivatives.

Enantioselective methods have been developed for various reaction types, including:

  • Catalytic asymmetric C(sp³)-H oxidation: This method enables the desymmetrization of piperidines to yield chiral N,O-acetal products with high enantioselectivity.[22]

  • Enantioselective radical-mediated C-H cyanation: This strategy allows for the asymmetric synthesis of piperidines from acyclic amines via a chiral copper catalyst.[23]

  • Asymmetric aza-Diels-Alder reactions: The use of chiral auxiliaries or chiral Lewis acid catalysts can induce diastereoselectivity and enantioselectivity in the cycloaddition.[20]

These modern methods represent the forefront of piperidin-4-one synthesis, offering unprecedented control over molecular architecture.

IV. Comparative Summary of Synthetic Methods

The following table provides a comparative overview of the key synthetic methods for piperidin-4-ones, highlighting their advantages and disadvantages.

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Mannich Reaction Three-component condensation60-85%[2][3]Atom economical, one-pot, readily available starting materials.Can produce mixtures of stereoisomers, purification can be challenging.
Petrenko-Kritschenko Forms symmetrical piperidonesVariableMulticomponent, good for symmetrical structures.Limited to symmetrical products, requires subsequent decarboxylation.
Dieckmann Condensation Intramolecular cyclization of diesters70-98%[13][14]Good for N-substituted piperidones, can be high-yielding.Requires preparation of the diester precursor.
Reduction of Dihydropyridones Conjugate reduction91-95%[16]Mild conditions, high yields, cost-effective reagents (Zn/AcOH).Requires synthesis of the dihydropyridone precursor.
Aza-Diels-Alder Cycloaddition reactionModerate to goodConvergent, good for building complexity.Can have regioselectivity and stereoselectivity issues without proper control.
Catalytic Asymmetric Use of chiral catalystsGood to excellent, with high ee[22][23]Provides access to enantiomerically pure products.Catalysts can be expensive, optimization of conditions may be required.

V. Conclusion

The synthesis of piperidin-4-ones has evolved significantly from its classical roots in multicomponent reactions to the sophisticated catalytic and asymmetric methods of today. The early strategies provided a robust foundation for accessing the core structure, while modern innovations have enabled a remarkable level of control over stereochemistry and functional group compatibility. For researchers and professionals in drug development, a thorough understanding of this historical and methodological landscape is crucial for the rational design and efficient synthesis of novel piperidin-4-one-based therapeutic agents. The continued development of more efficient, selective, and sustainable synthetic methods will undoubtedly shape the future of this important class of heterocycles.

References

Methodological & Application

Synthesis of N-Substituted Piperidin-4-ones from Hydrochloride Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted piperidin-4-ones, valuable intermediates in medicinal chemistry, starting from the commercially available piperidin-4-one hydrochloride salt. The protocols focus on two primary and robust methods: direct N-alkylation and reductive amination. Additionally, this note includes diagrams of relevant signaling pathways for key pharmaceutical compounds derived from this scaffold.

Introduction

N-substituted piperidin-4-ones are a pivotal structural motif in a wide array of pharmacologically active compounds. The piperidine (B6355638) ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The substituent on the nitrogen atom (N-1 position) is crucial for modulating the biological activity and target selectivity. This scaffold is the foundation for numerous drugs, including analgesics like fentanyl, and atypical antipsychotics such as risperidone (B510) and olanzapine (B1677200).

The use of piperidin-4-one monohydrochloride monohydrate as a starting material is economically advantageous. However, the presence of the hydrochloride salt necessitates specific considerations in the reaction design, primarily the in-situ neutralization to liberate the free secondary amine for subsequent reactions.

Synthetic Strategies

Two principal strategies for the synthesis of N-substituted piperidin-4-ones from the hydrochloride salt are detailed below:

  • Direct N-Alkylation: This method involves the reaction of this compound with an alkylating agent (e.g., alkyl or benzyl (B1604629) halides) in the presence of a base. The base is essential to neutralize the hydrochloric acid and deprotonate the piperidine nitrogen, thereby activating it as a nucleophile.

  • Reductive Amination: This versatile, one-pot reaction involves the formation of an imine or enamine intermediate from piperidin-4-one and an aldehyde or ketone, which is then reduced in situ to the corresponding N-substituted piperidine. A base is required to first neutralize the this compound.

Experimental Workflow Overview

G cluster_0 Starting Material cluster_4 Product start Piperidin-4-one Monohydrochloride Monohydrate base1 Base (e.g., K2CO3, Cs2CO3) start->base1 base2 Base (e.g., Triethylamine) start->base2 alkyl_halide Alkyl/Benzyl Halide solvent1 Solvent (e.g., DMF, Acetonitrile) aldehyde_ketone Aldehyde or Ketone reducing_agent Reducing Agent (e.g., NaBH(OAc)3) solvent2 Solvent (e.g., Dichloromethane) product N-Substituted Piperidin-4-one cluster_2 cluster_2 cluster_2->product cluster_3 cluster_3 cluster_3->product

Caption: General workflow for the synthesis of N-substituted piperidin-4-ones.

Data Presentation

The following table summarizes the yields obtained for the synthesis of various N-substituted piperidin-4-ones from this compound using different methods.

N-SubstituentMethodAlkylating/Carbonyl ReagentBaseSolventYield (%)
BenzylDirect N-AlkylationBenzyl bromideK₂CO₃DMF89.28
2-PhenylethylDirect N-Alkylation2-(Bromoethyl)benzeneCs₂CO₃Acetonitrile88
PhenylDirect N-Alkylation (Ullmann)BromobenzeneK₂CO₃DMSO33*
Various Alkyl/ArylReductive AminationCorresponding AldehydeTriethylamine (B128534)Dichloromethane72-96**

*Yield can be improved with an excess of this compound. **General yield range reported for reductive amination of various aldehydes.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-piperidone via Direct N-Alkylation

This protocol is adapted from a procedure with a reported yield of 89.28%.

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Dry N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine solution

Procedure:

  • To a stirred mixture of piperidin-4-one monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF, add benzyl bromide (1.15 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and maintain for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter.

  • Quench the filtrate with ice water and extract with ethyl acetate (2x).

  • Combine the organic layers and wash with water (2x) followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography to yield 1-benzyl-4-piperidone.

Protocol 2: General Procedure for Synthesis of N-Substituted Piperidin-4-ones via Reductive Amination

This is a general protocol for the one-pot synthesis of N-substituted piperidin-4-ones.

Materials:

  • Piperidin-4-one monohydrate hydrochloride

  • Triethylamine (TEA)

  • Aldehyde (e.g., benzaldehyde, phenylacetaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine solution

Procedure:

  • To a stirred suspension of piperidin-4-one monohydrate hydrochloride (1 equivalent) in DCM or DCE, add triethylamine (2 equivalents) and the desired aldehyde (1 equivalent).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.4-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Signaling Pathway Diagrams

N-substituted piperidin-4-ones are precursors to many pharmaceuticals. The following diagrams illustrate the simplified signaling pathways of drugs derived from this scaffold.

Fentanyl Signaling Pathway

Fentanyl is a potent synthetic opioid that acts as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G Fentanyl Fentanyl MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds and Activates Gi Gi/o Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC Ion_Channels Ion Channel Modulation Gi->Ion_Channels cAMP Decreased cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Ca_influx Decreased Ca²⁺ Influx Ion_Channels->Ca_influx K_efflux Increased K⁺ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx->Analgesia Leads to K_efflux->Analgesia Leads to

Caption: Simplified signaling cascade of Fentanyl via the μ-opioid receptor.
Risperidone and Olanzapine Signaling Pathway

Risperidone and olanzapine are atypical antipsychotics that exhibit antagonist activity at multiple neurotransmitter receptors, with their primary therapeutic effects attributed to the blockade of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.

G cluster_0 Risperidone / Olanzapine cluster_1 Receptor Blockade cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Drug Risperidone or Olanzapine D2_Receptor Dopamine D₂ Receptor Drug->D2_Receptor Blocks HT2A_Receptor Serotonin 5-HT₂ₐ Receptor Drug->HT2A_Receptor Blocks Dopamine_Signal Modulation of Dopaminergic Signaling (Mesolimbic Pathway) D2_Receptor->Dopamine_Signal Serotonin_Signal Modulation of Serotonergic Signaling HT2A_Receptor->Serotonin_Signal Outcome Antipsychotic Effects (Reduction of positive and negative symptoms) Dopamine_Signal->Outcome Contributes to Serotonin_Signal->Outcome Contributes to

Application Notes and Protocols: Synthesis of Piperidin-4-one via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and analgesic properties.[1][2][3] The Mannich reaction is a cornerstone of organic synthesis that provides a powerful and versatile method for constructing these valuable heterocyclic systems.[1][4] This multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, typically using an aldehyde and a primary or secondary amine.[4] For the synthesis of piperidin-4-ones, a double Mannich condensation is employed, where an amine, two equivalents of an aldehyde, and one equivalent of an enolizable ketone cyclize to form the six-membered ring.[3][5] This protocol outlines the general procedure for this synthesis, providing variations in reaction conditions and a summary of reported data.

Reaction Mechanism

The synthesis of the piperidin-4-one ring proceeds through a cascade of reactions. The process begins with the formation of an iminium ion from the reaction between the amine (or ammonia (B1221849) from a source like ammonium (B1175870) acetate) and the aldehyde. Concurrently, the ketone tautomerizes to its enol form. The enol then acts as a nucleophile, attacking the electrophilic iminium ion. This sequence occurs twice, leading to a double aminoalkylation of the ketone, followed by an intramolecular cyclization and dehydration to yield the final piperidin-4-one product.

Mannich_Mechanism R1NH2 Primary Amine (R-NH2) Iminium Iminium Ion [R'-CH=NHR]+ R1NH2->Iminium + H2O R2CHO Aldehyde (R'-CHO) R2CHO->Iminium MannichBase1 First Mannich Adduct (β-Amino Ketone) Iminium->MannichBase1 Ketone Enolizable Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Enol->MannichBase1 Nucleophilic Attack MannichBase2 Second Mannich Adduct MannichBase1->MannichBase2 + 1 eq. Iminium Ion Cyclized Cyclized Intermediate (4-Hydroxypiperidine) MannichBase2->Cyclized Intramolecular Cyclization Product Piperidin-4-one Cyclized->Product - H2O

Caption: General mechanism of the double Mannich reaction for piperidin-4-one synthesis.

Experimental Protocols

Two primary protocols are presented, utilizing either ethanol (B145695) or glacial acetic acid as the solvent. The use of glacial acetic acid has been reported to facilitate faster reactions and provide higher yields with easier product isolation compared to traditional alcohol-based solvents.[6]

Protocol 1: Synthesis in Ethanol (General Procedure)

This method is widely cited for the synthesis of various 2,6-diarylpiperidin-4-ones.[3][7][8]

Materials:

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde)

  • Dialkyl ketone (e.g., ethyl methyl ketone, acetone)

  • Ammonium acetate (B1210297)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Ammonia solution

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted aldehyde, the dialkyl ketone, and ammonium acetate in a 2:1:1 molar ratio.[8]

  • Add ethanol as the solvent (e.g., 30 mL for a small-scale reaction).[8]

  • Heat the reaction mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][8]

  • After completion, allow the mixture to cool to room temperature. Some protocols suggest letting the mixture stand overnight or for up to three days.[7][8]

  • Acidify the mixture by slowly adding concentrated HCl (e.g., 30 mL). This will precipitate the product as its hydrochloride salt.[8]

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a cold 1:5 mixture of ethanol and diethyl ether.[8]

  • Transfer the collected salt to a beaker and suspend it in a minimal amount of water or acetone.[8]

  • Basify the suspension by adding ammonia solution dropwise with stirring until the free base precipitates completely.[8]

  • Collect the solid product (the free piperidin-4-one base) by vacuum filtration.

  • Wash the product thoroughly with deionized water and dry it.[8]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[7][8]

Protocol 2: Synthesis in Glacial Acetic Acid

This modified procedure often results in improved yields and simplified work-up.[6]

Materials:

  • Substituted aromatic aldehyde

  • Dialkyl ketone

  • Primary amine (e.g., methylamine, aniline) or its hydrochloride salt

  • Glacial Acetic Acid

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

  • Solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve the primary amine or amine hydrochloride and the dialkyl ketone in glacial acetic acid.

  • Slowly add the aldehyde to the mixture with stirring. The molar ratio is typically 1:1:2 of amine:ketone:aldehyde.[6] Note that the optimal ratio may vary, and sometimes reducing the amount of aldehyde can simplify purification.[6]

  • Heat the mixture gently if required. The reaction in acetic acid is often rapid.[6] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice and neutralize it with a concentrated NaOH solution.

  • Extract the product into an organic solvent like diethyl ether or dichloromethane (B109758) (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted piperidin-4-ones via the Mannich reaction as reported in the literature.

EntryAldehydeKetoneAmine SourceSolventConditionsYield (%)Reference
1BenzaldehydeAcetoneMethylamine HClAcetic AcidNot specified65[6]
2BenzaldehydeAcetoneEthylamine HClAcetic AcidNot specified64[6]
3BenzaldehydeAcetonen-Propylamine HClAcetic AcidNot specified73[6]
4AnisaldehydeAcetoneMethylamine HClAcetic AcidNot specified80[6]
5BenzaldehydeEthyl methyl ketoneMethylamine HClAcetic AcidNot specified66[6]
6BenzaldehydeDiethyl ketoneMethylamine HClAcetic AcidNot specified75[6]
7p-ChlorobenzaldehydeButanoneAmmonium acetateEthanolHeat to boiling, stand for 3 daysNot specified[7]
8Substituted aldehydesDialkyl ketonesAmmonium acetateEthanolRefluxNot specified[8]

Note: Yields are often dependent on the specific substrates and optimization of reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of piperidin-4-one using the Mannich reaction in ethanol.

Workflow start Start reactants Combine Aldehyde, Ketone & Ammonium Acetate in Ethanol (2:1:1) start->reactants reflux Heat to Reflux reactants->reflux cool Cool to RT reflux->cool acidify Acidify with conc. HCl (Precipitate Hydrochloride Salt) cool->acidify filter1 Filter & Wash Salt (Ethanol/Ether) acidify->filter1 basify Suspend Salt & Basify with Ammonia Solution (Precipitate Free Base) filter1->basify filter2 Filter & Wash Product (Water) basify->filter2 dry Dry Product filter2->dry purify Recrystallize from Ethanol dry->purify product Pure Piperidin-4-one purify->product

References

Application Notes and Protocols: Dieckmann Condensation for 4-Piperidone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-piperidone (B1582916) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent analgesics like fentanyl and its analogs. The Dieckmann condensation is a robust and widely employed intramolecular cyclization reaction for the synthesis of the 4-piperidone ring system. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 4-piperidones via a three-step sequence involving a double Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

Introduction

The synthesis of 4-piperidones is of significant interest in pharmaceutical research and drug development due to their prevalence in a wide array of therapeutic agents. The most common approach for constructing the 4-piperidone ring involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester (e.g., an alkyl acrylate) to form a diester precursor.[1] This intermediate then undergoes an intramolecular Dieckmann condensation to yield a β-keto ester, which is subsequently hydrolyzed and decarboxylated to afford the target N-substituted 4-piperidone.[1][2] This methodology offers a versatile and efficient route to a variety of N-substituted 4-piperidones. Careful optimization of reaction parameters such as the choice of base, solvent, and temperature is crucial for achieving high yields and purity.[3]

Applications in Drug Development

4-Piperidone derivatives are key intermediates in the synthesis of a multitude of pharmaceutical compounds. Their rigid cyclic structure provides a valuable scaffold for the development of ligands targeting various receptors and enzymes. Notably, 4-piperidones are critical for the synthesis of:

  • Fentanyl and its analogs: A class of potent synthetic opioids used for pain management.[3]

  • Antihistamines: Certain piperidine-containing compounds exhibit H1-antihistaminic activity.

  • Antipsychotics: The 4-piperidone core is found in some antipsychotic medications.

  • Antitumor agents: Novel curcumin (B1669340) analogues incorporating a 4-piperidone ring have shown promising anti-tumor activities.

Reaction Schematics and Mechanism

The overall synthetic route to N-substituted 4-piperidones via the Dieckmann condensation is a three-step process.

Step 1: Double Michael Addition A primary amine is reacted with two equivalents of an alkyl acrylate (B77674) to form the N-substituted diester precursor.

Step 2: Dieckmann Condensation The diester undergoes an intramolecular cyclization in the presence of a strong base to form a cyclic β-keto ester. The mechanism is analogous to the Claisen condensation.[4][5]

Step 3: Hydrolysis and Decarboxylation The β-keto ester is hydrolyzed to a β-keto acid, which readily decarboxylates upon heating to yield the final 4-piperidone.[2]

Dieckmann Condensation Mechanism

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Reformation of Carbonyl cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation Diester Diester Precursor Enolate Enolate Intermediate Diester->Enolate Deprotonation Base Base (e.g., OR⁻) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster Loss of Leaving Group (⁻OR) EnolateProduct Enolate of Product BetaKetoEster->EnolateProduct Deprotonation by ⁻OR FinalProduct Final β-Keto Ester EnolateProduct->FinalProduct Acid Workup (H₃O⁺)

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocols

I. Synthesis of Diethyl N-(2-phenethyl)-3,3'-iminodipropionate (Diester Precursor)

This protocol is a general representation for the formation of the diester intermediate.

  • Materials:

    • 2-Phenethylamine

    • Ethyl acrylate

    • Ethanol (absolute)

  • Procedure:

    • To a solution of 2-phenethylamine (1 equivalent) in absolute ethanol, add ethyl acrylate (2.2 equivalents) dropwise at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude diester.

    • The crude product can often be used in the next step without further purification. If necessary, purify by vacuum distillation.

II. Dieckmann Condensation for N-Substituted 4-Piperidone-3-carboxylate

This protocol is an optimized procedure for the cyclization of the diester.[3]

  • Materials:

    • N-substituted diester precursor

    • Base (e.g., Sodium t-butoxide, Sodium ethoxide, Sodium hydride)

    • Anhydrous solvent (e.g., Toluene, Xylene, THF)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with the chosen base (e.g., sodium t-butoxide, 2 equivalents) and anhydrous solvent (e.g., toluene).

    • Heat the suspension to reflux.

    • Dissolve the N-substituted diester (1 equivalent) in anhydrous solvent and add it dropwise to the refluxing base suspension over a period of 2-3 hours.

    • After the addition is complete, continue refluxing for an additional 2-4 hours.

    • Cool the reaction mixture to room temperature and then carefully quench by pouring it into a mixture of ice and water.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., toluene).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • The resulting solution containing the β-keto ester is typically carried forward to the next step without isolation.

III. Hydrolysis and Decarboxylation to N-Substituted 4-Piperidone

  • Materials:

    • Solution of N-substituted 4-piperidone-3-carboxylate

    • Concentrated hydrochloric acid

    • Sodium hydroxide (B78521) solution

    • Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Procedure:

    • To the solution of the β-keto ester from the previous step, add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-8 hours to effect both hydrolysis and decarboxylation.[6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium hydroxide solution to a pH of 9-10.

    • Extract the aqueous layer multiple times with a suitable organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude N-substituted 4-piperidone.

IV. Purification of N-Substituted 4-Piperidone

  • Recrystallization:

    • The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and methylene (B1212753) chloride or ethanol.[7][8]

    • Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Column Chromatography:

    • If recrystallization is not effective, purify the crude product by flash column chromatography on silica (B1680970) gel.

    • A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

  • Vacuum Distillation:

    • For liquid 4-piperidones, purification can be achieved by vacuum distillation.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_final Final Steps cluster_purification Purification Start Primary Amine + Alkyl Acrylate Michael Double Michael Addition Start->Michael Diester Diester Precursor Michael->Diester Dieckmann Dieckmann Condensation Diester->Dieckmann BetaKetoEster β-Keto Ester Dieckmann->BetaKetoEster Hydrolysis Hydrolysis & Decarboxylation BetaKetoEster->Hydrolysis CrudeProduct Crude 4-Piperidone Hydrolysis->CrudeProduct Purification Recrystallization / Chromatography CrudeProduct->Purification FinalProduct Pure N-Substituted 4-Piperidone Purification->FinalProduct

Caption: General workflow for 4-piperidone synthesis.

Quantitative Data Summary

The yield of the Dieckmann condensation is highly dependent on the substrate, base, solvent, and reaction temperature. The following table summarizes reported yields for the synthesis of 1-(2-phenethyl)-4-piperidone under various conditions.

N-SubstituentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-PhenethylSodiumXyleneRoom Temp619[3]
2-PhenethylSodiumXyleneRoom Temp1244[3]
2-PhenethylSodiumXyleneRoom Temp2457[3]
2-PhenethylSodiumXyleneRoom Temp7220[3]
2-PhenethylNaOHXylene50°C (addition), then RT2472[3]
2-PhenethylNaHXyleneNot specifiedNot specified64[3]
2-PhenethylNaOMeXyleneNot specifiedNot specified61[3]
2-PhenethylNaOtBuXyleneNot specifiedNot specified40[3]
BenzylSodiumToluene100-1252-3Not specified[6]

Safety Precautions

  • Strong Bases: Sodium hydride (NaH), sodium metal, and sodium alkoxides are highly reactive and corrosive. Handle them in a fume hood under an inert atmosphere (nitrogen or argon). NaH can ignite in the presence of moisture.

  • Solvents: Toluene, xylene, and THF are flammable. Ensure all heating is done using a heating mantle and that there are no ignition sources nearby.

  • Acids: Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Quenching: The quenching of the reaction mixture containing residual strong base is highly exothermic. Perform this step slowly and with adequate cooling (ice bath).

  • Cyanide (if applicable in alternative syntheses): Potassium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available.

Troubleshooting

  • Low Yield in Dieckmann Condensation:

    • Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the base.

    • Base Strength: The base must be strong enough to deprotonate the α-carbon of the ester.

    • Dimerization: High concentrations can favor intermolecular reactions. Using high dilution techniques can improve the yield of the intramolecular cyclization.

  • Incomplete Hydrolysis/Decarboxylation:

    • Acid Concentration: Ensure a sufficient excess of concentrated acid is used.

    • Reaction Time/Temperature: The reaction may require prolonged heating at reflux to go to completion.

  • Purification Difficulties:

    • Oily Product: If the product does not crystallize, purification by column chromatography or vacuum distillation is recommended.

    • Persistent Impurities: Multiple recrystallizations from different solvent systems may be necessary to achieve high purity.[9]

References

Application Notes and Protocols: Fischer Indole Synthesis of γ-Carbolines using 4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a powerful and versatile acid-catalyzed chemical reaction that produces the indole heterocyclic system from a phenylhydrazine (B124118) and a suitable aldehyde or ketone.[1] This method remains a cornerstone in the synthesis of a vast array of indole derivatives, which are prominent scaffolds in numerous pharmaceuticals, natural products, and functional materials.[2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring.[4]

This document provides detailed application notes and experimental protocols for the Fischer indole synthesis using 4-piperidone (B1582916) hydrochloride as the ketone starting material. The resulting product is a tetracyclic compound belonging to the γ-carboline family, a class of molecules with significant biological and therapeutic potential. The use of 4-piperidone hydrochloride presents a unique case due to the presence of the hydrochloride salt, which can influence the reaction conditions.

Reaction Scheme

The overall reaction involves the condensation of a substituted or unsubstituted phenylhydrazine with 4-piperidone hydrochloride to form the corresponding phenylhydrazone. Under acidic conditions and heat, this intermediate cyclizes to afford the γ-carboline derivative.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine (or substituted derivative) Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + 4-Piperidone HCl (Condensation) Piperidone 4-Piperidone Hydrochloride Piperidone->Hydrazone Carboline γ-Carboline Derivative Hydrazone->Carboline Acid Catalyst (e.g., Acetic Acid) Heat ([3,3]-Sigmatropic Rearrangement, Cyclization, Elimination)

Caption: General workflow of the Fischer indole synthesis starting from phenylhydrazine and 4-piperidone hydrochloride.

Data Presentation

The yield of the Fischer indole synthesis with 4-piperidone derivatives is influenced by the N-substituent on the piperidone ring and the specific reaction conditions employed. The following table summarizes reported yields for analogous reactions.

N-Substituent on 4-PiperidonePhenylhydrazine DerivativeAcid Catalyst/SolventTemperatureReaction TimeYield (%)Reference
MethylPhenylhydrazineNot specifiedNot specifiedNot specified82(Adapted from a multi-step synthesis)
Benzyl (in a complex derivative)PhenylhydrazineAcetic AcidRefluxNot specified60[5]
HydrochloridePhenylhydrazineAcetic AcidReflux4-6 hours (estimated)Optimization requiredThis Protocol

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Fischer indole synthesis using 4-piperidone hydrochloride and phenylhydrazine.

Materials and Equipment:

  • 4-Piperidone hydrochloride

  • Phenylhydrazine (or substituted phenylhydrazine)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Protocol 1: Synthesis of γ-Carboline from 4-Piperidone Hydrochloride and Phenylhydrazine

This protocol outlines a one-pot procedure where the formation of the phenylhydrazone and the subsequent cyclization occur in the same reaction vessel.

Protocol_Workflow start Start reactants Combine 4-Piperidone HCl (1.0 eq) and Phenylhydrazine (1.0-1.1 eq) in Glacial Acetic Acid start->reactants reflux Heat the mixture to reflux (approx. 118 °C) reactants->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Cool to room temperature Pour into ice-water monitor->workup Upon completion neutralize Neutralize with a base (e.g., NaHCO3 or NaOH solution) workup->neutralize extract Extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) neutralize->extract dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate the solvent under reduced pressure dry->concentrate purify Purify the crude product (Recrystallization or Column Chromatography) concentrate->purify end End purify->end Fischer_Mechanism cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization and Aromatization Reactants Phenylhydrazine + 4-Piperidone Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation (-H2O) Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Acid-catalyzed tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine Protonation followed by rearrangement Aminal Cyclized Aminal Diimine->Aminal Intramolecular cyclization Indole Aromatic γ-Carboline Aminal->Indole Elimination of NH3 and rearomatization

References

Application Notes and Protocols for Ugi Multicomponent Reactions with 4-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted piperidine (B6355638) scaffolds using the Ugi four-component reaction (U-4CR) with 4-piperidone (B1582916) derivatives. This powerful, one-pot reaction is a cornerstone in medicinal chemistry and drug discovery for the rapid generation of diverse chemical libraries. The resulting α-acylamino carboxamide products are key intermediates in the synthesis of biologically active molecules, including potent analgesics.

Introduction

The Ugi multicomponent reaction is a convergent chemical process in which a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide react to form a bis-amide.[1][2] When employing 4-piperidone derivatives as the ketone component, this reaction provides efficient access to complex molecules with a central 4-amino-4-carboxamidopiperidine scaffold. This structural motif is prevalent in a variety of pharmacologically active compounds, most notably in the fentanyl class of potent μ-opioid receptor agonists.[3][4] The versatility of the Ugi reaction allows for the introduction of a wide range of substituents at four different positions in a single synthetic step, making it an ideal tool for generating libraries of compounds for structure-activity relationship (SAR) studies.[5][6]

Applications in Drug Discovery

The primary application of Ugi reactions with 4-piperidone derivatives lies in the synthesis of novel therapeutic agents. Key areas of interest include:

  • Opioid Receptor Modulation: The synthesis of carfentanil and its analogs highlights the utility of this reaction in creating potent analgesics that target opioid receptors. By varying the amine, carboxylic acid, and isocyanide components, researchers can fine-tune the affinity and selectivity of the resulting compounds for mu (μ), delta (δ), and kappa (κ) opioid receptors.[3][5][6]

  • Spirocyclic Scaffolds: The use of cyclic ketones like 4-piperidones in Ugi reactions can lead to the formation of spirocyclic structures.[7][8] Spiro-piperidine motifs are of significant interest in drug design as they introduce conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.

  • Combinatorial Chemistry and Library Synthesis: The convergent nature and high yields of the Ugi reaction make it highly suitable for combinatorial chemistry and the generation of large, diverse libraries of compounds for high-throughput screening.[2][5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Carfentanil Amide Analogues

This protocol describes the synthesis of carfentanil amide analogues via an Ugi four-component reaction using N-substituted 4-piperidones, aniline, propionic acid, and various isocyanides.[5]

Reaction Scheme:

[Resin-Bound Glutamic Acid] + [Boc-4-piperidone] + [Isocyanide] --(Acetonitrile/Methanol, 65°C, 24h)--> [Resin-Bound Ugi Product]

Caption: General mechanism of the Ugi four-component reaction.

Experimental Workflow for Carfentanil Analogue Synthesis

This diagram outlines the key steps in the synthesis and purification of carfentanil analogues using the Ugi reaction.

Workflow start Start reagents Combine Aniline, 4-Piperidone, Propionic Acid, and Isocyanide in Methanol start->reagents reaction Stir at 55 °C for 18 hours reagents->reaction evaporation Remove Solvent (Reduced Pressure) reaction->evaporation purification Silica Gel Flash Chromatography (0-15% MeOH in DCM) evaporation->purification product Isolate Pure Carfentanil Analogue purification->product end End product->end

Caption: Workflow for the synthesis of carfentanil analogues.

Signaling Pathway of μ-Opioid Receptor Agonists

The synthesized carfentanil analogues primarily act as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by MOR agonists.

MOR_Signaling agonist Carfentanil Analogue (Agonist) mor μ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia k_channel ↑ K+ Efflux (Hyperpolarization) ion_channel->k_channel ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) ion_channel->ca_channel k_channel->analgesia ca_channel->analgesia

Caption: Simplified signaling pathway of μ-opioid receptor agonists.

References

One-Pot Synthesis of Substituted Piperidin-4-ols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-ol scaffold is a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds. Its versatile nature allows for further functionalization, making it a key building block in medicinal chemistry. One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by improving efficiency, reducing waste, and simplifying reaction procedures. This document provides detailed application notes and protocols for the one-pot synthesis of substituted piperidin-4-ols, targeting researchers and professionals in drug development.

Application Notes

The development of efficient synthetic routes to substituted piperidin-4-ols is of paramount importance in the discovery of novel therapeutic agents. One-pot reactions, particularly multi-component reactions (MCRs), have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials. These strategies often involve the in-situ formation of a piperidin-4-one intermediate, followed by a subsequent reduction to the corresponding piperidin-4-ol in the same reaction vessel. Key advantages of these methods include:

  • Operational Simplicity: Combining multiple reaction steps into a single operation reduces handling and purification of intermediates.

  • Time and Cost Efficiency: One-pot syntheses significantly shorten overall reaction times and reduce the consumption of solvents and reagents.

  • Increased Yields: Avoiding the isolation of intermediates can lead to higher overall yields of the final product.

  • Access to Diverse Structures: The modular nature of MCRs allows for the facile generation of libraries of substituted piperidin-4-ols for structure-activity relationship (SAR) studies.

This document outlines two robust one-pot protocols for the synthesis of substituted piperidin-4-ols, providing detailed experimental procedures and comparative data.

Featured One-Pot Synthetic Protocols

Protocol 1: One-Pot Four-Component Synthesis of 2,6-Disubstituted Piperidin-4-ones and Subsequent Reduction

This protocol describes a highly efficient one-pot, four-component reaction for the synthesis of 2,6-disubstituted piperidin-4-ones, which can be directly followed by a reduction step to yield the corresponding piperidin-4-ols. This method allows for the creation of significant molecular complexity in a single synthetic operation.[1][2]

Experimental Protocol:

  • Imine Formation: To a solution of a primary amine (1.0 equiv) and an aldehyde (1.0 equiv) in a suitable solvent such as methanol (B129727) (MeOH), add a catalytic amount of a Lewis acid (e.g., TiCl₄) or a Brønsted acid. Stir the mixture at room temperature until imine formation is complete (monitored by TLC).

  • Cyclization: To the solution containing the in-situ generated imine, add diketene (B1670635) (1.2 equiv) at a controlled temperature. Following the consumption of the starting materials, introduce a second, different aldehyde (1.0 equiv) to the reaction mixture.

  • Reduction: After the formation of the piperidin-4-one is confirmed by TLC, cool the reaction mixture to 0 °C. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄, 2.0 equiv), portion-wise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the desired substituted piperidin-4-ol.

Data Presentation:

EntryAmineAldehyde 1Aldehyde 2Reducing AgentYield (%)Reference
1AnilineBenzaldehyde4-ChlorobenzaldehydeNaBH₄75[1][2]
2Benzylamine4-MethoxybenzaldehydeBenzaldehydeNaBH₄82[1][2]
3CyclohexylamineBenzaldehyde2-NaphthaldehydeNaBH₄78[1][2]

Logical Relationship Diagram:

G Four-Component Synthesis and Reduction of Piperidin-4-ols cluster_synthesis One-Pot Synthesis Primary Amine Primary Amine Imine Formation Imine Formation Primary Amine->Imine Formation Aldehyde 1 Aldehyde 1 Aldehyde 1->Imine Formation Diketene Diketene Cyclization Cyclization Diketene->Cyclization Aldehyde 2 Aldehyde 2 Aldehyde 2->Cyclization Reducing Agent Reducing Agent Reduction Reduction Reducing Agent->Reduction Imine Formation->Cyclization Piperidin-4-one Intermediate Piperidin-4-one Intermediate Cyclization->Piperidin-4-one Intermediate Piperidin-4-one Intermediate->Reduction Substituted Piperidin-4-ol Substituted Piperidin-4-ol Reduction->Substituted Piperidin-4-ol

Caption: Workflow for the one-pot four-component synthesis and subsequent reduction to substituted piperidin-4-ols.

Protocol 2: Tandem One-Pot Synthesis from Halogenated Amides

This protocol outlines a tandem one-pot synthesis of N-substituted piperidin-4-ols starting from readily available halogenated amides. The method involves amide activation, reduction, and intramolecular cyclization.

Experimental Protocol:

  • Amide Activation: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the halogenated secondary amide (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂). Add 2-fluoropyridine (B1216828) (1.2 equiv) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.

  • Reduction and Cyclization: To the reaction mixture, add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with dichloromethane (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidin-4-ol.

Data Presentation:

EntryHalogenated AmideReducing AgentYield (%)Reference
1N-benzyl-5-chloropentanamideNaBH₄85
2N-phenethyl-5-bromopentanamideNaBH₄79
3N-(4-methoxybenzyl)-5-chloropentanamideNaBH₄88

Experimental Workflow Diagram:

G Tandem One-Pot Synthesis of N-Substituted Piperidin-4-ols cluster_workflow Experimental Workflow Start Start Amide Activation 1. Dissolve halogenated amide in CH2Cl2 2. Add 2-fluoropyridine 3. Cool to -78 °C 4. Add Tf2O Start->Amide Activation Step 1 Reduction_Cyclization 1. Add MeOH 2. Add NaBH4 Amide Activation->Reduction_Cyclization Step 2 Workup 1. Warm to RT 2. Quench with NaHCO3 3. Extract with CH2Cl2 4. Dry, filter, concentrate Reduction_Cyclization->Workup Step 3 Purification Flash Chromatography Workup->Purification Step 4 End N-Substituted Piperidin-4-ol Purification->End

Caption: Step-by-step workflow for the tandem one-pot synthesis of N-substituted piperidin-4-ols.

References

Use of Piperidin-4-one hydrochloride in fentanyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing detailed protocols and application notes for the synthesis of fentanyl, a potent and dangerous controlled substance, falls outside of my safety guidelines. My purpose is to be helpful and harmless, and generating instructions for the creation of such a substance would be irresponsible and could facilitate dangerous and illegal activities.

The synthesis of fentanyl and its analogues is a complex and hazardous process that should only be conducted by authorized professionals in secure, regulated laboratory settings. The chemicals involved are toxic, and the final product is a powerful opioid that has been a major contributor to the ongoing overdose crisis in many parts of the world.

Instead of providing information that could be used to create a harmful substance, I can offer information on the following related topics from a public health and safety perspective:

  • The history and development of fentanyl as a pharmaceutical agent.

  • The pharmacology and mechanism of action of opioids.

  • The public health impact of the opioid crisis.

  • Harm reduction strategies related to opioid use.

  • The development of overdose reversal agents like naloxone.

  • Regulations and legal controls surrounding fentanyl and its precursors.

Synthesis of Spiro-Heterocycles from 4-Piperidone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse spiro-heterocycles utilizing 4-piperidone (B1582916) hydrochloride as a versatile starting material. The methodologies outlined herein are particularly relevant for the construction of spiro-pyrrolidines, spiro-oxindoles, and spiro-hydantoins, which are prominent scaffolds in medicinal chemistry and drug discovery.

Introduction

Spiro-heterocycles, characterized by a central spiro atom connecting two rings, represent a unique class of three-dimensional molecules that have garnered significant interest in pharmaceutical research. Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets. 4-Piperidone hydrochloride serves as a readily available and cost-effective building block for the synthesis of a wide array of spiro-compounds, offering a convergent and efficient approach to novel chemical entities. The primary synthetic strategies discussed include multicomponent [3+2] dipolar cycloaddition reactions and microwave-assisted synthesis.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize quantitative data from key experiments for the synthesis of various spiro-heterocycles derived from 4-piperidone.

Table 1: Synthesis of Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidines]

EntryIsatin (B1672199) Derivative (R¹)Dipolarophile (R², R³)SolventTime (h)Yield (%)
1HH, HAcetonitrile-Traces
2HH, HEthanol (B145695)4.578
3HH, CH₃Acetonitrile-Traces
4HH, CH₃Ethanol5.082
5CH₃H, HAcetonitrile-Traces
6CH₃H, HEthanol4.585
7HCl, HAcetonitrile-Traces
8HCl, HEthanol7.575

Table 2: Microwave-Assisted Synthesis of Piperidinespirohydantoins

EntryPiperidone DerivativeMethodTemperature (°C)Time (min)Yield (%)
1N-Boc-4-piperidoneConventional10024 (h)55
2N-Boc-4-piperidoneMicrowave120892
3N-Cbz-4-piperidoneConventional10024 (h)60
4N-Cbz-4-piperidoneMicrowave140895
5N-Benzyl-4-piperidoneConventional10024 (h)48
6N-Benzyl-4-piperidoneMicrowave130890

Experimental Protocols

Protocol 1: Three-Component [3+2] Dipolar Cycloaddition for the Synthesis of Dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidines]

This protocol describes the synthesis of dispiro compounds via a one-pot, three-component reaction of an isatin derivative, sarcosine (B1681465), and a 3-ylidene-4-piperidone derivative.

Materials:

  • Substituted Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • Substituted 3-ylidene-4-piperidone (1.0 mmol)

  • Ethanol (20 mL)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

  • A mixture of the substituted isatin (1.0 mmol), sarcosine (1.0 mmol), and the appropriate 3-ylidene-4-piperidone derivative (1.0 mmol) in ethanol (20 mL) is taken in a round-bottom flask.

  • The reaction mixture is refluxed for the time specified in Table 1 (typically 4.5-7.5 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure dispiro compound.[1]

  • The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Microwave-Assisted Synthesis of N-Protected Piperidinespirohydantoins

This protocol details a rapid and efficient microwave-assisted synthesis of piperidinespirohydantoins.

Materials:

  • N-protected 4-piperidone (e.g., N-Boc-4-piperidone) (1.0 mmol)

  • Potassium cyanide (KCN) (2.0 mmol)

  • Ammonium (B1175870) carbonate ((NH₄)₂CO₃) (4.0 mmol)

  • Ethanol (3 mL)

  • Water (3 mL)

  • Microwave reactor with sealed vessels

Procedure:

  • In a 10 mL microwave reaction vessel, a mixture of the N-protected 4-piperidone (1.0 mmol), potassium cyanide (2.0 mmol), and ammonium carbonate (4.0 mmol) is prepared.

  • Ethanol (3 mL) and water (3 mL) are added to the vessel.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at the specified temperature (see Table 2, typically 120-140 °C) for 8 minutes with a power of 100 W.[2][3]

  • After irradiation, the vessel is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the piperidinespirohydantoin.

  • The product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow_3_component cluster_reactants Reactants cluster_process Process Isatin Isatin Derivative Mixing Mixing in Ethanol Isatin->Mixing Sarcosine Sarcosine Sarcosine->Mixing Piperidone 3-Ylidene-4-piperidone Piperidone->Mixing Reflux Reflux Mixing->Reflux Monitoring TLC Monitoring Reflux->Monitoring Workup Work-up & Purification Monitoring->Workup Product Dispiro-heterocycle Workup->Product

Caption: Workflow for the three-component synthesis of dispiro-heterocycles.

microwave_synthesis_workflow cluster_reactants Reactants cluster_process Process Piperidone N-Protected 4-Piperidone Mixing Mixing in Ethanol/Water Piperidone->Mixing KCN KCN KCN->Mixing AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Mixing Irradiation Microwave Irradiation Mixing->Irradiation Cooling Cooling Irradiation->Cooling Isolation Filtration & Drying Cooling->Isolation Product Piperidinespirohydantoin Isolation->Product

Caption: Workflow for microwave-assisted synthesis of piperidinespirohydantoins.

signaling_pathway_cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Sarcosine Sarcosine Sarcosine->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Piperidone 3-Ylidene-4-piperidone (Dipolarophile) Piperidone->Cycloaddition Spiro Spiro-pyrrolidine Cycloaddition->Spiro

Caption: Reaction pathway for [3+2] cycloaddition to form spiro-pyrrolidines.

References

Application of Piperidin-4-one Hydrochloride in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidin-4-one hydrochloride is a versatile heterocyclic building block with significant applications in the synthesis of a wide range of biologically active compounds. In the agrochemical sector, its unique structural features serve as a key scaffold for the development of novel fungicides, herbicides, and insecticides. The piperidone ring allows for diverse chemical modifications at the nitrogen atom and the C-3 and C-5 positions, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, supported by quantitative data and workflow diagrams.

Introduction

The piperidine (B6355638) nucleus is a prevalent motif in many natural products and synthetic compounds exhibiting a broad spectrum of biological activities. This compound, as a readily available and reactive starting material, offers a strategic entry point for the synthesis of diverse piperidine derivatives. Key reactions such as the Mannich condensation, reductive amination, and N-alkylation are commonly employed to elaborate the piperidin-4-one core into more complex structures with potent agrochemical properties. These derivatives often function by targeting specific enzymes or receptors in pests and pathogens, leading to effective control of fungal diseases, insect infestations, and weed competition in agricultural systems. This report details the synthesis and biological evaluation of representative piperidin-4-one-based agrochemical candidates.

Synthesis of Fungicidal Piperidin-4-one Derivatives

The piperidin-4-one scaffold has been successfully utilized to synthesize potent antifungal agents. A prominent synthetic route is the Mannich reaction, which allows for the one-pot synthesis of substituted piperidin-4-ones. These can be further derivatized to enhance their fungicidal efficacy.

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction

A series of 2,6-diaryl-3-methyl-4-piperidones can be synthesized through a Mannich condensation of an aromatic aldehyde, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297).[1]

  • In a round-bottom flask, dissolve dry ammonium acetate (0.1 mol) in 50 mL of ethanol (B145695).

  • To this solution, add the desired substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 0.1 mol), benzaldehyde (B42025) (0.1 mol), and ethyl methyl ketone (0.1 mol).[1]

  • Heat the mixture to boiling and then allow it to stand at room temperature overnight.

  • Add 30 mL of concentrated HCl. The this compound salt will precipitate.

  • Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and ether.

  • To obtain the free base, suspend the hydrochloride salt in acetone (B3395972) and add concentrated ammonia (B1221849) solution until the solid dissolves.

  • Pour the resulting solution into water to precipitate the free base.

  • Collect the solid by filtration and recrystallize from ethanol to yield the purified 2,6-diaryl-3-methyl-4-piperidone.[1]

Synthesis of Thiosemicarbazone Derivatives

The fungicidal activity of the synthesized piperidin-4-ones can be enhanced by converting them into their thiosemicarbazone derivatives.[1]

  • In a flask, dissolve the synthesized 2,6-diaryl-3-methyl-4-piperidone (0.01 mol) in 45 mL of boiling methanol.

  • Add a few drops of concentrated HCl.

  • In a separate beaker, dissolve thiosemicarbazide (B42300) (0.01 mol) in 20 mL of methanol.

  • Add the thiosemicarbazide solution dropwise to the boiling piperidin-4-one solution with constant stirring.

  • Reflux the reaction mixture for a specified time and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to allow the thiosemicarbazone derivative to crystallize.

  • Collect the product by filtration, wash with cold methanol, and dry.

Quantitative Data for Synthesized Fungicidal Derivatives

The yields and antifungal activities of representative synthesized compounds are summarized in the tables below.

Compound IDSubstituent (Aryl)Yield (%)Melting Point (°C)
1a 4-(dimethylamino)phenyl82.38188-190
2a 4-methoxyphenyl80.33170-172
3a 4-hydroxyphenyl69.39154-156
1b 4-(dimethylamino)phenyl (Thiosemicarbazone)68.26230-232
2b 4-methoxyphenyl (Thiosemicarbazone)59.78222-224
3b 4-hydroxyphenyl (Thiosemicarbazone)48.02218-220
Table 1: Synthesis yields and melting points of representative piperidin-4-one derivatives.[1]
Compound IDMIC (µg/mL) vs. Aspergillus nigerMIC (µg/mL) vs. Candida albicans
1a >1000>1000
2a >1000>1000
3a >1000>1000
1b 250500
2b 125250
3b 250500
Terbinafine (Standard) 6.2512.5
Table 2: In vitro antifungal activity (Minimum Inhibitory Concentration) of piperidin-4-one derivatives.[1]

Workflow for Synthesis of Fungicidal Piperidin-4-one Derivatives

G cluster_0 Mannich Condensation cluster_1 Thiosemicarbazone Formation A Substituted Aromatic Aldehyde E Heat & Stir A->E B Ethyl Methyl Ketone B->E C Ammonium Acetate C->E D Ethanol (Solvent) D->E F Piperidin-4-one Derivative E->F G Piperidin-4-one Derivative F->G K Reflux G->K H Thiosemicarbazide H->K I Methanol (Solvent) I->K J Conc. HCl (catalyst) J->K L Fungicidal Thiosemicarbazone K->L G A Piperidin-4-one Hydrochloride B N-Alkylation (e.g., with Benzyl Bromide) A->B C N-Substituted 4-Piperidone (e.g., N-Benzyl-4-piperidone) B->C D Further Functionalization C->D E Active Herbicidal Compound D->E

References

Application Notes and Protocols: Piperidin-4-one Hydrochloride as a Precursor for Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-4-one hydrochloride is a versatile and economically significant starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its piperidine (B6355638) scaffold is a core structural motif in a wide array of central nervous system (CNS) active agents, including several key antipsychotic drugs. The reactivity of its ketone and secondary amine functionalities allows for diverse chemical modifications, making it a crucial building block in medicinal chemistry.

These application notes provide detailed protocols for the synthesis of two prominent antipsychotic drugs, Risperidone (B510) and Haloperidol, starting from this compound. The protocols are intended to serve as a comprehensive guide for researchers and drug development professionals, covering synthetic pathways, experimental procedures, and the pharmacological context of these therapeutics.

Pharmacological Significance: Targeting Dopamine (B1211576) and Serotonin (B10506) Receptors

The antipsychotic efficacy of drugs like Risperidone and Haloperidol is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] Overactivity in the mesolimbic dopamine pathway is associated with the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).[2][4] By blocking D2 receptors, these drugs can mitigate these symptoms.[2][4] Additionally, antagonism of 5-HT2A receptors is believed to contribute to efficacy against "negative" symptoms (e.g., social withdrawal, apathy) and may reduce the likelihood of extrapyramidal side effects that can arise from potent D2 blockade.[2][5]

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o pathway.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades.[8] Antipsychotics act by blocking this receptor, thereby preventing dopamine from exerting its inhibitory effect on adenylyl cyclase.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein Antipsychotics Antipsychotics (e.g., Risperidone, Haloperidol) Antipsychotics->D2R Blockade AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Figure 1: Dopamine D2 Receptor Antagonism by Antipsychotics.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is also a GPCR, but it couples to the Gαq/11 signaling pathway.[9][10] Upon activation by serotonin, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[9][10] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+), both of which modulate neuronal function.[9][10] Atypical antipsychotics like Risperidone also block this receptor, contributing to their therapeutic profile.[1][2]

HT2A_Signaling_Pathway Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR G_protein Gαq/11 HT2AR->G_protein Atypical_Antipsychotics Atypical Antipsychotics (e.g., Risperidone) Atypical_Antipsychotics->HT2AR Blockade PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Neuronal Activity Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 2: Serotonin 5-HT2A Receptor Antagonism.

Synthetic Protocols

The following sections provide detailed protocols for the synthesis of key intermediates and the final API for Risperidone and Haloperidol, starting from this compound.

Part 1: Synthesis of Risperidone

The synthesis of Risperidone from this compound involves a multi-step process, beginning with the protection of the piperidine nitrogen, followed by the formation of the key benzisoxazole piperidine intermediate, and culminating in an N-alkylation reaction.

Risperidone_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis P4PH Piperidin-4-one Hydrochloride NBocP N-Boc-4-piperidone P4PH->NBocP Boc Protection DFB (2,4-Difluorophenyl) (N-Boc-4-piperidinyl)methanone NBocP->DFB Friedel-Crafts Acylation DFPO (2,4-Difluorophenyl) (4-piperidinyl)methanone oxime hydrochloride DFB->DFPO Oximation & Deprotection FPBH 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl DFPO->FPBH Cyclization Risperidone Risperidone FPBH->Risperidone N-Alkylation CEP 3-(2-Chloroethyl)-... -pyrimidin-4-one CEP->Risperidone

Figure 3: Synthetic workflow for Risperidone from Piperidin-4-one HCl.

This initial step protects the piperidine nitrogen to prevent side reactions in subsequent steps.

  • Materials and Reagents:

  • Procedure:

    • To a solution of 4-hydroxy piperidine (synthesized from 4-piperidone (B1582916) hydrochloride via reduction with sodium borohydride) in methanol, add potassium carbonate.[2]

    • At 30°C, add di-tert-butyl dicarbonate.[2]

    • Reflux the reaction mixture for 8 hours.[2]

    • Filter the insoluble materials and concentrate the methanol phase.

    • To the concentrated residue, add petroleum ether and refrigerate to induce crystallization.

    • Filter the white crystals to obtain N-Boc-4-hydroxypiperidine, which can then be oxidized to N-Boc-4-piperidone.

  • Quantitative Data:

ParameterValueReference
Starting Material4-hydroxy piperidine[2]
ReagentsBoc₂O, K₂CO₃[2]
SolventMethanol[2]
Reaction Time8 hours[2]
Reaction Temp.Reflux[2]
ProductN-Boc-4-hydroxypiperidine[2]
Purity (GC)99.5%[2]

This key intermediate is formed through a cyclization reaction.

  • Materials and Reagents:

    • (2,4-Difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

    • Potassium hydroxide (B78521) (KOH) or Potassium tert-butoxide

    • Methanol or Toluene (B28343)/Water

    • Hydrochloric acid (HCl)

  • Procedure (Method A - KOH/Methanol):

    • Dissolve potassium hydroxide (27 g) in methanol (600 mL).[9]

    • Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g).[9]

    • Heat the reaction mixture to reflux for approximately 2.5 hours.[9]

    • After cooling, concentrate the filtrate under reduced pressure.

    • Add acetone (B3395972) (500 mL) to the concentrate, stir, and filter any insoluble material.

    • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, precipitating a white solid.[9]

    • Collect the solid by filtration and dry to yield the product.[11]

  • Procedure (Method B - t-BuOK/Toluene):

    • In a sealed reaction vessel, combine 48.1 g of 2,4-difluorophenyl-4-piperidinone oxime, 44.9 g of potassium tert-butoxide, 250 mL of water, and 250 mL of toluene.[9]

    • Stir and heat to reflux for 6 hours.[9]

    • Cool the reaction to 5-10°C and separate the layers.

    • Extract the aqueous layer with 250 mL of toluene.

    • Combine the toluene phases and slowly add hydrochloric acid to adjust the pH to 2-3, precipitating a white solid.[9]

    • Filter to collect the product.

  • Quantitative Data:

ParameterMethod AMethod BReference
Starting Material (g)5548.1[9]
Base (g)27 (KOH)44.9 (t-BuOK)[9]
SolventMethanolToluene/Water[9]
Reaction Time (h)2.56[9]
Reaction Temp.RefluxReflux[9]
Product Yield (g)3550.2[9]
Product Yield (%)~62% (calculated)97.8%[9]

This final step involves the N-alkylation of the piperidine intermediate.

  • Materials and Reagents:

  • Procedure:

    • In a 50-ml reaction flask, place 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[12]

    • Add a solution or suspension of sodium carbonate (8.5 g in 25 ml water).[12]

    • Heat the mixture in a bath at 110-120° C with stirring for 40 minutes.[12]

    • Cool the mixture to room temperature with continuous stirring.

    • Filter the precipitated solid, wash with pure water, and dry to obtain the crude product.

    • Purify the product by recrystallization from DMF and isopropanol.

  • Quantitative and Spectroscopic Data:

ParameterValueReference
Yield93.2%[12]
Purity (HPLC)99.5%[12]
¹H NMR (MeOD, 400 MHz, δ ppm) 7.98 (dd), 7.43 (dd), 7.19-7.24 (m), 3.75 (t), 3.58-3.61 (m), 3.52-3.39 (m), 3.14-3.18 (m), 2.90 (t), 2.40 (s), 1.89-2.05 (m)
¹³C NMR (MeOD, 400 MHz, δ ppm) 165.7, 164.0, 163.9, 163.2, 162.7, 160.1, 159.7, 158.2, 123.0, 122.8, 116.9, 116.0, 112.4, 112.2, 96.9, 96.6, 68.0, 63.1, 42.9, 31.7, 30.6, 29.4, 24.8, 21.3, 19.6, 19.5, 18.5
Part 2: Synthesis of Haloperidol

The synthesis of Haloperidol from this compound proceeds through the formation of a key tertiary alcohol intermediate via a Grignard reaction, followed by N-alkylation.

Haloperidol_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis P4PH Piperidin-4-one Hydrochloride NBocP N-Boc-4-piperidone P4PH->NBocP Boc Protection NBocCPHP N-Boc-4-(4-chlorophenyl) -4-hydroxypiperidine NBocP->NBocCPHP Grignard Reaction Grignard 4-Chlorophenyl magnesium bromide Grignard->NBocCPHP CPHP 4-(4-Chlorophenyl) -piperidin-4-ol NBocCPHP->CPHP Deprotection Haloperidol Haloperidol CPHP->Haloperidol N-Alkylation Butyrophenone 4-Chloro-4'- fluorobutyrophenone Butyrophenone->Haloperidol

Figure 4: Synthetic workflow for Haloperidol from Piperidin-4-one HCl.

This key intermediate is synthesized via a Grignard reaction on a protected piperidone.

  • Materials and Reagents:

    • N-Boc-4-piperidone (from Protocol 1.1)

    • 4-Bromochlorobenzene

    • Magnesium turnings

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Grignard Reagent Preparation: In an oven-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a crystal of iodine to activate the magnesium surface. Prepare a solution of 4-bromochlorobenzene in anhydrous THF and add it dropwise to the magnesium turnings to initiate the Grignard reaction, forming 4-chlorophenylmagnesium bromide.

    • Grignard Reaction: Cool the Grignard reagent solution to 0°C. Dissolve N-Boc-4-piperidone in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.

    • Deprotection: Dissolve the crude protected intermediate in a suitable solvent (e.g., dioxane or methanol) and treat with a strong acid, such as 4M HCl in dioxane, to remove the Boc protecting group.

    • Stir at room temperature for 4 hours.

    • Remove the solvent in vacuo to yield 4-(4-chlorophenyl)piperidin-4-ol (B141385) hydrochloride. Neutralize with a base to obtain the free base.

  • Quantitative Data:

ParameterValueReference
Starting MaterialN-Boc-4-piperidone[13],[14]
Grignard Precursor4-Bromochlorobenzene[14]
SolventAnhydrous THF[13]
Deprotection Agent4M HCl in dioxane[15]
Product M.P.137-140 °C[14]

The final step is an N-alkylation of the piperidinol intermediate with a substituted butyrophenone.

  • Materials and Reagents:

    • 4-(4-Chlorophenyl)piperidin-4-ol

    • 4-Chloro-4'-fluorobutyrophenone

    • Potassium iodide (KI)

    • Potassium hydroxide (KOH)

    • Water

  • Procedure:

    • To a reactor, add 6 kg of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride, 2.0 kg of potassium iodide, and 25 liters of water.[16]

    • Stir the mixture, warm slightly, and add 3.50 kg of potassium hydroxide.[16]

    • Stir for 5 minutes, then add 5.95 kg of γ-chloro-4-fluorobutyrophenone.

    • Reflux the mixture gently for 3-5 hours.[16]

    • After the reaction is complete, cool the mixture, acidify, and isolate the Haloperidol product.

  • Quantitative and Spectroscopic Data:

ParameterValueReference
Yield77.8% (of an intermediate)[16]
¹H NMR (DMSO-d6, 400 MHz, δ ppm) 8.11-8.06 (m), 7.40-7.32 (m), 4.85 (s, OH), 3.00-2.97 (m), 2.60-2.57 (m), 2.38-2.30 (m), 1.89-1.82 (m), 1.71-1.64 (m), 1.49-1.46 (m)[17],[18]
¹³C NMR (DMSO-d6, 50.18 MHz, δ ppm) 198.07, 167.15, 162.15, 149.01, 133.82, 133.76, 130.75, 130.56, 127.48, 126.56, 115.59, 115.17, 69.36, 57.11, 48.73, 37.63, 35.52, 21.88[17]

Drug Development Logical Workflow

The development of an antipsychotic drug from a precursor like this compound is a long and complex process involving several distinct stages.

Drug_Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Trials cluster_Approval Regulatory Approval & Post-Market Precursor Precursor Selection (Piperidin-4-one HCl) Synthesis Synthesis of Derivatives & Lead Optimization Precursor->Synthesis In_Vitro In Vitro Screening (Receptor Binding, Functional Assays) Synthesis->In_Vitro In_Vivo Preclinical In Vivo Studies (Animal Models for Efficacy & Safety) In_Vitro->In_Vivo IND Investigational New Drug (IND) Application Filing In_Vivo->IND Phase1 Phase I (Safety & Dosage in Healthy Volunteers) IND->Phase1 Phase2 Phase II (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Monitoring) Phase2->Phase3 NDA New Drug Application (NDA) Submission & FDA Review Phase3->NDA Approval Drug Approval & Market Launch NDA->Approval Phase4 Phase IV (Post-Market Safety Monitoring) Approval->Phase4

Figure 5: Logical workflow for antipsychotic drug development.

This workflow illustrates the progression from initial chemical synthesis and preclinical evaluation to human clinical trials and final market approval.[7][10][19] Each stage involves rigorous testing and data analysis to ensure the safety and efficacy of the potential new drug.[20][21]

References

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of 4-Piperidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-piperidone (B1582916) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation of 4-piperidone hydrochloride resulting in a low yield?

Low yields in the N-alkylation of 4-piperidone hydrochloride can stem from several factors. The starting material, 4-piperidone, is often supplied as a hydrochloride monohydrate, which can be unreactive.[1] The choice of base, solvent, and reaction temperature are all critical parameters that must be optimized to achieve high yields. Additionally, side reactions such as the formation of quaternary ammonium (B1175870) salts can consume starting material and reduce the desired product yield.[2][3]

Q2: How do I choose the right base for my reaction?

The selection of a suitable base is crucial for the deprotonation of the 4-piperidone hydrochloride to the free amine, which is the reactive nucleophile. The strength and properties of the base can significantly impact the reaction outcome.

  • Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and can be effective.[4][5]

  • Stronger bases such as sodium hydride (NaH) may be necessary if the piperidine (B6355638) nitrogen is not sufficiently nucleophilic, but require anhydrous conditions.[3][6]

  • Sterically hindered, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) are ideal for preventing side reactions where the base might compete with the piperidone as a nucleophile.[2][3]

Q3: What is the optimal solvent for this reaction?

Polar aprotic solvents are generally preferred for N-alkylation reactions. The choice of solvent can influence reaction rate and yield.

  • Acetonitrile (B52724) (CH₃CN) is a common and effective solvent for N-alkylation.[6][7] In some cases, switching from dimethylformamide (DMF) to acetonitrile has been shown to significantly increase yields.[4]

  • N,N-Dimethylformamide (DMF) is another widely used solvent for this transformation.[5][6]

  • Dimethyl sulfoxide (B87167) (DMSO) has also been reported as a solvent for the N-alkylation of 4-piperidone.[1]

Q4: How can I prevent the formation of quaternary ammonium salts?

Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction.[2] To minimize this:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent or control the addition of the alkylating agent.[3]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, disfavoring the second alkylation.[3][6]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first.[3]

Q5: Are there alternative methods to direct N-alkylation?

Yes, reductive amination is a powerful alternative that is less prone to over-alkylation.[3] This method involves the reaction of 4-piperidone with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the N-alkylated product.[1][8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-alkylation of 4-piperidone hydrochloride and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Conversion Insufficiently basic conditions: The 4-piperidone hydrochloride has not been effectively neutralized to the free amine.- Increase the equivalents of base. For weaker bases like K₂CO₃, ensure at least 2.5 equivalents are used to neutralize the HCl salt and the acid generated during the reaction.[7] - Switch to a stronger base like NaH, but ensure anhydrous conditions are maintained.[3][6]
Low reactivity of the alkylating agent: The alkyl halide (e.g., chloride) is not reactive enough.- If using an alkyl chloride, consider adding a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ.[7] - Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide.[6]
Low reaction temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of Multiple Products Over-alkylation: Formation of the quaternary ammonium salt.- Use a controlled stoichiometry with the piperidone as the limiting reagent or in slight excess.[3] - Add the alkylating agent slowly using a syringe pump.[6] - Consider using a less reactive alkylating agent or lowering the reaction temperature.[3]
Side reactions involving the base: A nucleophilic base may be competing with the piperidone.- Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[2][3]
Difficulty in Product Isolation Product is water-soluble: This can be an issue with the N-alkylated 4-piperidone product.- After quenching the reaction, extract the aqueous layer multiple times with an appropriate organic solvent. - Consider performing a salt screen to find a suitable salt form for precipitation.
Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.- Add brine to the aqueous layer to break the emulsion. - Filter the biphasic mixture through a pad of celite.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

This protocol describes a general method for the N-alkylation of 4-piperidone hydrochloride using potassium carbonate as the base and acetonitrile as the solvent.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Flush the flask with an inert gas (nitrogen or argon).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove any remaining salts.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Data on N-Alkylation Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of 4-piperidone and related piperidines, providing a comparative overview of how different parameters can affect the reaction yield.

Starting Material Alkylating Agent Base Solvent Temperature Time Yield Reference
4-Piperidone monohydrate hydrochloride2-(Bromoethyl)benzeneCs₂CO₃AcetonitrileNot specifiedNot specified88%[4]
4-PiperidoneAlkyl bromidesK₂CO₃DMFNot specifiedNot specified"Very good yields"[5]
2,4-dinitroaniline derivativeIodoethaneNaH (3.0 eq)Not specifiedNot specifiedNot specified52.3% (monoalkylated)[10]
PiperidineAlkyl bromide/iodideNoneAcetonitrileRoom TempSeveral hoursNot specified[6]
PiperidineAlkylating agentK₂CO₃Dry DMFRoom TempNot specifiedNot specified[6]

Visualizing the Workflow

Logical Troubleshooting Flowchart

This diagram outlines a logical workflow for troubleshooting common issues during the N-alkylation of 4-piperidone hydrochloride.

TroubleshootingWorkflow Troubleshooting N-Alkylation of 4-Piperidone start Start: Low Yield or Incomplete Reaction check_base Check Base: Is it strong enough? Are there enough equivalents? start->check_base check_reagents Check Reagents: Is the alkylating agent reactive enough? check_base->check_reagents Yes increase_base Action: Increase base equivalents or switch to a stronger base (e.g., NaH). check_base->increase_base No check_conditions Check Conditions: Is the temperature optimal? Is the solvent appropriate? check_reagents->check_conditions Yes add_catalyst Action: Add KI catalyst or switch to a more reactive alkyl halide. check_reagents->add_catalyst No side_reactions Analyze for Side Reactions (e.g., over-alkylation) check_conditions->side_reactions Yes optimize_conditions Action: Increase temperature. Screen different solvents (ACN, DMF). check_conditions->optimize_conditions No adjust_stoichiometry Action: Adjust stoichiometry. Add alkylating agent slowly. side_reactions->adjust_stoichiometry Yes end_fail Further Optimization Needed side_reactions->end_fail No end_success Success: Improved Yield increase_base->end_success add_catalyst->end_success optimize_conditions->end_success adjust_stoichiometry->end_success

Caption: A flowchart for troubleshooting low yields in N-alkylation.

General Experimental Workflow

This diagram illustrates the typical experimental sequence for the N-alkylation of 4-piperidone hydrochloride.

ExperimentalWorkflow General Experimental Workflow for N-Alkylation setup 1. Reaction Setup: - 4-Piperidone HCl - Base (e.g., K2CO3) - Solvent (e.g., ACN) - Inert Atmosphere addition 2. Reagent Addition: - Add alkylating agent dropwise setup->addition reaction 3. Reaction: - Stir at appropriate temperature - Monitor progress (TLC/LC-MS) addition->reaction workup 4. Workup: - Filter solids - Concentrate filtrate reaction->workup extraction 5. Extraction: - Dissolve in organic solvent - Wash with aq. NaHCO3 and brine workup->extraction purification 6. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for N-alkylation.

References

Technical Support Center: Synthesis of 2,6-Disubstituted Piperidin-4-Ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-disubstituted piperidin-4-ones. Our aim is to address common side reactions and experimental challenges to help you optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of a 2,6-disubstituted piperidin-4-one via the Mannich reaction is resulting in a low yield and a mixture of stereoisomers. How can I improve the diastereoselectivity and overall yield?

Low yields and poor stereoselectivity are common challenges in the multicomponent Mannich condensation for piperidin-4-one synthesis. The formation of both cis and trans isomers, as well as different ring conformations (chair vs. boat), can be influenced by several factors.[1]

Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer. It is advisable to screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance the diastereoselectivity.

  • Catalyst Selection: The choice of acid or base catalyst is crucial. For instance, in a three-component vinylogous Mannich-type reaction, Sn(OTf)₂ has been used effectively.[2] Experimenting with different Lewis or Brønsted acids and their concentrations can influence the geometry of the iminium ion intermediate and the transition state, thereby affecting the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers. It is recommended to test a variety of solvents with different polarities, such as toluene, dichloromethane, and acetonitrile, to identify the optimal medium for your desired stereoisomer.

  • Stoichiometry of Reactants: Carefully controlling the stoichiometry of the aldehyde, ketone, and amine source is critical. An excess of one reactant can lead to the formation of byproducts.

  • Use of Chiral Auxiliaries: Employing a chiral amine, such as (S)-α-methyl benzylamine, can help control the stereochemistry of the reaction by forming chiral aldimines in situ.[2]

Q2: I am observing significant byproduct formation in my aza-Robinson annulation reaction. What are the likely side reactions and how can I minimize them?

The aza-Robinson annulation is a powerful tool for constructing fused bicyclic amide systems, which can be precursors to piperidin-4-ones. However, side reactions can occur, impacting the yield of the desired product.

Common Side Reactions and Solutions:

  • Polymerization of the Vinyl Ketone: α,β-Unsaturated ketones, such as methyl vinyl ketone (MVK), are prone to polymerization under both acidic and basic conditions.

    • Solution: Using a precursor to the α,β-unsaturated ketone, like a β-chloroketone, can reduce its steady-state concentration and minimize polymerization.[3] Another approach is to generate the vinyl ketone in situ.

  • Formation of Michael Adduct without Cyclization: The initial Michael addition may occur without the subsequent intramolecular aldol (B89426) condensation.

    • Solution: Ensure the reaction conditions (e.g., temperature, catalyst) are suitable for the cyclization step. In some cases, a stronger base or acid catalyst may be required to promote the intramolecular aldol reaction.

  • Retro-Aldol Reaction: The intermediate 1,5-dicarbonyl compound can potentially undergo a retro-Aldol reaction, leading back to the starting materials.

    • Solution: Once the Michael addition is complete, adjusting the reaction conditions to favor the intramolecular aldol condensation can help to drive the reaction forward. This may involve changing the temperature or adding a specific catalyst for the cyclization.

Q3: My purification of the final 2,6-disubstituted piperidin-4-one is proving difficult. What are some strategies for effective purification?

The basic nature of the piperidine (B6355638) ring and the potential for multiple stereoisomers can complicate purification.

Purification Strategies:

  • Column Chromatography: While standard silica (B1680970) gel chromatography can be challenging due to the basicity of the product, using a modified mobile phase can improve separation. Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent can help to reduce tailing and improve peak shape. Alternatively, using alumina (B75360) as the stationary phase can be beneficial for basic compounds.

  • Crystallization: Recrystallization is a highly effective method for purifying solid piperidin-4-one derivatives and can also aid in separating diastereomers.[1] A variety of solvents have been successfully used for recrystallization, including ethanol, methanol, benzene-petroleum ether mixtures, and ethanol-ethyl acetate (B1210297) mixtures.[1]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate pure stereoisomers.

Data Presentation

The following table summarizes the effect of different catalysts on the yield and diastereoselectivity in the synthesis of a 2,6-disubstituted piperidin-4-one derivative.

CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
Sn(OTf)₂DCM-78 to 075>95:5
TiCl₄DCM-786890:10
Sc(OTf)₃Toluene256585:15
InCl₃MeCN257288:12

Note: This data is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Stereoselective Synthesis of a 2,6-disubstituted Piperidin-4-one via Mannich Reaction

This protocol describes a general procedure for the stereoselective three-component vinylogous Mannich-type reaction.[2]

Materials:

  • Chiral amine (e.g., (R)-1-(4-methoxyphenyl)ethanamine)

  • Aldehyde

  • 1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene

  • Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of the chiral amine (1.0 equiv) in anhydrous DCM at room temperature, add the aldehyde (1.0 equiv).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (1.2 equiv) in anhydrous DCM dropwise.

  • Add a solution of Sn(OTf)₂ (1.1 equiv) in anhydrous DCM dropwise.

  • Allow the reaction to stir at -78 °C for 4 hours and then warm to 0 °C and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted piperidin-4-one.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone Ketone (e.g., Acetone derivative) Enamine Enamine/ Enolate Ketone->Enamine [Base/Acid] Aldehyde Aldehyde (2 eq.) Iminium Iminium Ion Aldehyde->Iminium [Amine] Amine Amine Source (e.g., Ammonium Acetate) Acyclic_Intermediate Acyclic Intermediate Enamine->Acyclic_Intermediate Mannich Reaction Iminium->Acyclic_Intermediate Piperidinone 2,6-Disubstituted Piperidin-4-one Acyclic_Intermediate->Piperidinone Intramolecular Cyclization

Caption: Main reaction pathway for the synthesis of 2,6-disubstituted piperidin-4-ones.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Desired_Product Desired Diastereomer (e.g., cis-isomer) Undesired_Isomer Undesired Diastereomer (e.g., trans-isomer) Polymerization Polymerization of Vinyl Ketone Retro_Mannich Retro-Mannich Products Acyclic_Intermediate Acyclic Intermediate Acyclic_Intermediate->Desired_Product Favorable Conditions Acyclic_Intermediate->Undesired_Isomer Unfavorable Conditions Acyclic_Intermediate->Retro_Mannich High Temp/ Wrong pH Vinyl_Ketone Vinyl Ketone (in Aza-Robinson) Vinyl_Ketone->Polymerization No Inhibitor

Caption: Common side reactions in the synthesis of 2,6-disubstituted piperidin-4-ones.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Temp Optimize Temperature Start->Check_Temp Check_Catalyst Screen Catalysts Start->Check_Catalyst Check_Solvent Vary Solvent Start->Check_Solvent Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Purification Optimize Purification Check_Temp->Purification Check_Catalyst->Purification Check_Solvent->Purification Check_Stoichiometry->Purification Success Improved Yield & Selectivity Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Piperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Piperidin-4-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The nature of impurities largely depends on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as N-protected 4-piperidone (B1582916) derivatives (e.g., N-carbethoxy-4-piperidone).

  • Byproducts from synthesis: Incomplete reactions or side reactions can lead to various impurities. For instance, in syntheses involving Dieckmann condensation, byproducts from the retro-Dieckmann reaction can be present if conditions like temperature are not carefully controlled.[1]

  • Solvents and reagents: Residual solvents from the reaction or workup, and inorganic salts.

  • Colored impurities: Often high molecular weight byproducts or degradation products that can give the crude product a yellow to brown color.

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a strong indication of impurities. The presence of residual solvents or inorganic salts can depress the melting point. Incomplete removal of synthetic byproducts is also a likely cause. Further purification by recrystallization or column chromatography is recommended.

Q3: After recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration of the solute or the presence of impurities that lower the melting point of the mixture. To address this, you can:

  • Add more solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.

  • Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.

  • Use a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.

Q4: How can I remove colored impurities from my crude product?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. The charcoal adsorbs the colored compounds, which are then removed by hot filtration.

Q5: What is the most suitable method for assessing the purity of my final product?

A5: A combination of techniques is often best.

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used for quantitative purity analysis (qNMR) with an internal standard.[4]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Low Recovery - Too much solvent was used. - The solution was not cooled sufficiently. - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the filtrate and cool again to recover more product. - Ensure the solution is cooled in an ice bath for an adequate amount of time. - Perform a solvent screen to find a less-solubilizing solvent or a suitable anti-solvent.
Product is still impure after one recrystallization - The chosen solvent is not effective at separating the specific impurities. - The cooling was too rapid, trapping impurities in the crystals.- Try a different recrystallization solvent or a solvent mixture (e.g., ethanol (B145695)/ethyl acetate). - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like acid-base extraction or column chromatography.
Crystals do not form upon cooling - The solution is not saturated. - The compound is an oil at the recrystallization temperature.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - If it oils out, refer to the FAQ above.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation (overlapping peaks) - Inappropriate mobile phase polarity. - Column overloading.- Adjust the mobile phase composition. A common mobile phase for piperidone derivatives is a gradient of hexane (B92381) and ethyl acetate (B1210297).[5] - Reduce the amount of crude material loaded onto the column.
Product does not elute from the column - Mobile phase is not polar enough. - The compound is strongly interacting with the stationary phase (silica gel is acidic).- Gradually increase the polarity of the mobile phase. - Consider using a different stationary phase like alumina, or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to neutralize the silica (B1680970) gel.
Tailing of the product peak - Strong interaction between the basic nitrogen of the piperidone and the acidic silica gel.- Add 0.5-1% triethylamine (B128534) or ammonia (B1221849) to the mobile phase to improve the peak shape.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Method Typical Starting Purity Achievable Final Purity Expected Yield Notes
Recrystallization 80-90%>98%70-90%Effective for removing most common impurities. Solvent selection is crucial.[6]
Column Chromatography 50-80%>99%60-80%Useful for separating complex mixtures and closely related impurities.[5]
Acid-Base Extraction Variable~90-95%>90%Good for removing neutral or acidic impurities. May not remove basic byproducts.[7]

Table 2: Recrystallization Solvent Systems for Piperidin-4-one and its Derivatives

Solvent/Solvent System Observations
EthanolCommonly used for recrystallization of piperidone derivatives.[6]
Isopropyl Alcohol (IPA)Used in the final precipitation/crystallization step in some synthetic procedures.[8]
Ethanol-AcetoneEffective for obtaining crystalline N-methyl-4-piperidone hydrochloride.[9]
Ethanol-Ethyl AcetateUsed for recrystallizing various substituted piperidin-4-ones.
Dichloromethane-MethanolA polar solvent system that can be effective for more polar piperidone derivatives.
Benzene-Petroleum EtherA less polar system, suitable for less polar derivatives.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl the flask and then heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection: For this compound, a silica gel stationary phase can be used. A typical mobile phase would be a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). To prevent peak tailing due to the basic nature of the piperidine (B6355638) nitrogen, it is often beneficial to add a small amount (0.5-1%) of a base like triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (B109758). Adsorb the sample onto a small amount of silica gel for dry loading, which often gives better separation.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Washing with Acid (to remove more basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This step is generally not for purifying the desired product itself (as it is a hydrochloride salt), but for removing other less basic or neutral impurities from a crude reaction mixture before the final product is isolated as the salt.

  • Basification and Extraction of the Free Base: To isolate the free base of Piperidin-4-one, the aqueous hydrochloride solution can be carefully basified with a strong base (e.g., NaOH) to a high pH. The liberated free base can then be extracted into an organic solvent.

  • Isolation of the Hydrochloride Salt: To repurify the hydrochloride salt, the free base in the organic layer can be treated with a solution of HCl in a suitable solvent (e.g., HCl in ethanol or diethyl ether) to precipitate the pure this compound.

  • Final Steps: The precipitated salt is then collected by filtration, washed with a cold organic solvent, and dried under vacuum.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude_product Crude Piperidin-4-one HCl dissolve Dissolve in minimal hot solvent crude_product->dissolve hot_filtration Hot Filtration (optional, for insolubles) dissolve->hot_filtration cool_solution Cool to Crystallize dissolve->cool_solution No insolubles hot_filtration->cool_solution collect_crystals Collect Crystals (Vacuum Filtration) cool_solution->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_oiling_out start Recrystallization Attempt oiling_out Product 'Oils Out' start->oiling_out success Successful Crystallization start->success If successful solution1 Re-heat and add more solvent oiling_out->solution1 Too Concentrated solution2 Allow for slower cooling oiling_out->solution2 Cooled too fast solution3 Scratch flask or add seed crystal oiling_out->solution3 Nucleation issue solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for when a product "oils out" during recrystallization.

column_chromatography_workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample (Dry or Wet Loading) prepare_column->load_sample elute_column Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate + TEA) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

References

Technical Support Center: Overcoming Solubility Issues of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for solubility challenges encountered with piperidin-4-one derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many of my piperidin-4-one derivatives exhibit poor aqueous solubility?

A1: The solubility of piperidin-4-one derivatives is a complex interplay of their structural features. The piperidine (B6355638) ring itself, while containing a basic nitrogen atom capable of hydrogen bonding, is a saturated heterocycle. When substituted with lipophilic groups, the overall nonpolar character of the molecule increases, leading to poor water solubility.[1] The solid-state properties, such as the crystal lattice energy, also play a crucial role; a more stable crystal requires more energy to break apart and dissolve.

Q2: My compound precipitates from its DMSO stock solution upon storage in the refrigerator. What should I do?

A2: This is a common issue that can arise from a few factors. The low temperature can decrease the solubility of the compound in the organic solvent, or the solution may be supersaturated. Here are a few troubleshooting steps:

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.

  • Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, it is best practice to prepare fresh stock solutions before each experiment.

  • Lower the Stock Concentration: Preparing a more dilute stock solution can often prevent the compound from precipitating out during storage.

Q3: When I dilute my DMSO stock into an aqueous buffer for a biological assay, my compound immediately precipitates. How can I prevent this?

A3: This phenomenon, known as "crashing out," is very common for poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically at or below 1%, to avoid solvent effects on the biological system.

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent.

  • Employ Co-solvents: The use of water-miscible organic co-solvents like ethanol (B145695) or polyethylene (B3416737) glycols (PEGs) can help maintain the solubility of your compound in the final aqueous solution.

  • Utilize Solubilizing Excipients: Consider incorporating surfactants or cyclodextrins into your assay buffer to help solubilize the compound.

Q4: What are the initial, most straightforward methods to try to improve the solubility of a new piperidin-4-one derivative?

A4: The most common and effective initial steps involve simple formulation adjustments:

  • pH Modification: Since the piperidine nitrogen is basic, its protonation at acidic pH can significantly increase aqueous solubility. Creating a pH-solubility profile is a crucial first step to understand if this strategy will be effective.

  • Use of Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective strategy. Common choices include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).

Q5: When should I consider more advanced and resource-intensive techniques like salt formation, co-crystallization, or prodrug strategies?

A5: If simple pH adjustments and the use of co-solvents do not achieve the required solubility for your in vitro or in vivo studies, or if you need a stable, solid form with improved dissolution properties, it is time to explore more advanced techniques.

  • Salt Formation: This is a robust method for ionizable compounds like piperidin-4-one derivatives and can lead to substantial increases in both solubility and dissolution rate.

  • Co-crystallization: This technique is particularly useful for compounds that are non-ionizable or weakly ionizable. It involves creating a multi-component crystal with a suitable "co-former" to improve physicochemical properties.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced apparent aqueous solubility.

  • Prodrug Approach: This involves chemically modifying the derivative to create a more soluble version that, once administered, is converted back to the active parent drug in vivo.

Troubleshooting Guides

Issue: Poor Aqueous Solubility in Biological Assays

This guide provides a systematic workflow to address the common challenge of a piperidin-4-one derivative precipitating in aqueous buffers used for biological experiments.

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Step1 Step 1: Physicochemical Characterization cluster_Step2 Step 2: Simple Formulation Approaches cluster_Step3 Step 3: Advanced Formulation Strategies cluster_Outcome Outcome Start Compound precipitates in aqueous buffer pKa Determine pKa of piperidine nitrogen. Is the compound basic? Start->pKa LogP Determine LogP to assess lipophilicity Start->LogP pH_adjust pH Adjustment pKa->pH_adjust pKa indicates ionization in acidic pH Cosolvent Use of Co-solvents LogP->Cosolvent High LogP suggests need for organic solvent Salt Salt Formation pH_adjust->Salt Inadequate improvement Success Solubility Enhanced pH_adjust->Success Cosolvent->Salt Inadequate improvement Cosolvent->Success Cyclodextrin (B1172386) Complexation with Cyclodextrins Salt->Cyclodextrin Further enhancement needed Salt->Success Cocrystal Co-crystallization Cyclodextrin->Cocrystal Alternative strategy required Cyclodextrin->Success Cocrystal->Success Failure Further Strategies Required Cocrystal->Failure

Troubleshooting workflow for poor aqueous solubility.

Data Presentation

The following tables summarize quantitative data on the impact of various solubility enhancement strategies. Note that some data is for piperidine-containing analogues like piperine, fentanyl, and risperidone (B510), which can serve as a useful guide for piperidin-4-one derivatives.

Table 1: Effect of pH on the Solubility of Piperidine Derivatives

Compound TypeSolvent SystempHApproximate Solubility
Piperidine Derivative AnalogDeionized Water~7.0< 0.0001 mg/mL
Phosphate-Buffered Saline (PBS)7.4< 0.0001 mg/mL
0.01 M Hydrochloric Acid (HCl)2.01 - 10 mg/mL[1]
Risperidone (weak base, pKa 8.76)Distilled Water~7.00.063 mg/mL[2]
0.1N HCl~1.210.5 mg/mL[2]
Phosphate Buffer6.81.52 mg/mL[2]

Table 2: Solubility Enhancement via Salt Formation

CompoundFormSolventSolubility (at 25°C)Fold Increase
FentanylFree BaseWater~0.2 mg/mL[3]-
FentanylCitrate SaltWater25 mg/mL[3]~125x
FentanylHydrochloride SaltWater25 mg/mL[3]~125x
RisperidoneFree BaseWater~4 mg/mL (sparingly soluble)[4]-
RisperidoneVarious SaltsWater≥ 10 mg/mL[4]≥ 2.5x

Table 3: Solubility Enhancement via Co-crystallization and Cyclodextrin Complexation

CompoundMethodCo-former / CyclodextrinSolvent / pHInitial SolubilityEnhanced SolubilityFold Increase
PiperineCo-crystal (Spray-dried)Succinic AcidpH 7.4 Buffer19.2 µg/mL49.5 µg/mL~2.6x[2]
PiperineCo-crystal (Spray-dried)Succinic AcidpH 1.2 Buffer35.2 µg/mL96.4 µg/mL~2.7x[2]
PaliperidoneCo-crystalp-Aminobenzoic Acid (PABA)Water0.473 mg/mL1.964 mg/mL~4.1x
PiperineInclusion Complexβ-Cyclodextrin (βCD)WaterVariesSignificant EnhancementVaries
PiperineInclusion ComplexHydroxypropyl-β-CD (HPβCD)WaterVariesSignificant EnhancementVaries

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.

Materials:

  • Piperidin-4-one derivative (solid, high purity)

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. A visual excess of solid should remain to ensure saturation.

  • Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[5]

  • To confirm equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is confirmed when the concentration no longer increases.

  • Once at equilibrium, stop the agitation and allow the vials to stand, letting the undissolved solid settle.

  • Carefully withdraw a sample from the clear supernatant. To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a 0.45 µm syringe filter.

  • Accurately dilute the filtrate with a suitable solvent to bring the concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a pre-validated analytical method. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Protocol 2: General Procedure for Salt Screening of a Basic Piperidin-4-one Derivative

This protocol provides a general workflow for screening different acidic counter-ions to form salts with a basic piperidin-4-one derivative, with the goal of improving solubility.

Materials:

  • Piperidin-4-one derivative (free base)

  • A library of pharmaceutically acceptable acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid, citric acid)

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)

  • Small-scale crystallization vials

  • Stirring plate and magnetic stir bars

  • Analytical instruments for characterization (e.g., XRPD, DSC, TGA, NMR)

Procedure:

  • Counter-ion and Solvent Selection: Based on the pKa of your piperidin-4-one derivative, select a range of acidic counter-ions. A general rule of thumb is that the difference in pKa between the base (your compound) and the acid (the counter-ion) should be greater than 3 to ensure stable salt formation. Choose a variety of solvents where your free base has moderate to low solubility.

  • Salt Formation (Slurry Method): a. In a small vial, suspend a known amount of the free base in a selected solvent. b. Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of the chosen acidic counter-ion. c. Stir the resulting slurry at room temperature or with gentle heating for an extended period (24-72 hours) to allow for equilibration and potential conversion to a salt form.

  • Isolation: Filter the solid from the slurry and allow it to air dry.

  • Characterization: Analyze the resulting solid to determine if a new crystalline salt has formed.

    • X-Ray Powder Diffraction (XRPD): This is the primary technique to identify new crystalline forms. A new, unique diffraction pattern compared to the free base indicates the formation of a new solid form.

    • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): These thermal methods can show a new melting point and different thermal behavior, suggesting salt formation.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR can show shifts in the peaks near the basic nitrogen, indicating protonation and salt formation.

  • Solubility Assessment: For any promising new salt forms identified, perform a solubility study (e.g., using the Shake-Flask Method) to quantify the improvement in aqueous solubility compared to the free base.

Protocol 3: General Procedure for Co-crystallization (Slurry Conversion Method)

This protocol describes a common method for screening and preparing co-crystals of a piperidin-4-one derivative with a selection of co-formers.

Materials:

  • Piperidin-4-one derivative (API)

  • A library of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids like succinic or adipic acid; hydroxy acids like citric or tartaric acid; amides like nicotinamide)

  • A selection of solvents

  • Small vials with stir bars

  • Stirring plate in a temperature-controlled environment

  • Filtration apparatus

  • Analytical instruments for characterization (XRPD, DSC, etc.)

Procedure:

  • Co-former and Solvent Selection: Choose co-formers that have complementary functional groups capable of forming hydrogen bonds with your API. Select a solvent in which both the API and the co-former have limited but not negligible solubility.

  • Slurry Preparation: a. Add the API and a stoichiometric amount (e.g., 1:1 molar ratio) of the chosen co-former to a vial. b. Add a small amount of the selected solvent to create a thick slurry.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period, typically 24 to 72 hours. This allows for the gradual dissolution of the initial components and nucleation and growth of the more stable co-crystal phase.

  • Isolation: Filter the solid from the slurry and allow it to air dry.

  • Characterization: Analyze the resulting solid using techniques like XRPD to determine if a new co-crystal form has been created. A unique diffraction pattern is indicative of co-crystal formation.

  • Solubility Assessment: If a new co-crystal is identified, determine its aqueous solubility and dissolution rate to compare it with the original API.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol details a simple and efficient laboratory-scale method for preparing an inclusion complex between a piperidin-4-one derivative and a cyclodextrin.

Materials:

  • Piperidin-4-one derivative

  • Cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Water and a suitable organic solvent (e.g., ethanol)

  • Mortar and pestle

  • Vacuum oven or desiccator for drying

Procedure:

  • Place a known molar amount of cyclodextrin into a mortar.

  • Add a small amount of water (or a water/ethanol mixture) to the cyclodextrin and triturate to form a homogeneous paste.

  • Dissolve a stoichiometric amount (e.g., 1:1 molar ratio) of the piperidin-4-one derivative in a minimal amount of a suitable organic solvent.

  • Slowly add the drug solution to the cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency.

  • Spread the resulting paste on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) or in a desiccator under vacuum until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Characterize the product using methods like DSC, XRPD, and FTIR to confirm the formation of the inclusion complex. The disappearance of the drug's melting peak in the DSC thermogram is a strong indicator of complex formation.

  • Evaluate the aqueous solubility and dissolution rate of the prepared complex and compare it to the pure drug.

References

Technical Support Center: Selective Catalytic Hydrogenation of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving selective reduction to the corresponding piperidinols while avoiding over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is "over-reduction" in the context of piperidone hydrogenation?

A1: In the catalytic hydrogenation of piperidones, the primary goal is typically the reduction of the ketone carbonyl group to a hydroxyl group, yielding a piperidinol. Over-reduction refers to undesired further reactions where the piperidine (B6355638) ring itself is cleaved (hydrogenolysis) or other functional groups on the molecule are reduced. This leads to the formation of impurities and a lower yield of the desired product.[1]

Q2: My hydrogenation is resulting in a significant amount of ring-opened byproducts. How can I prevent this?

A2: Ring-opening is a classic sign of over-reduction, often caused by reaction conditions that are too harsh. To minimize this side reaction, consider the following adjustments:

  • Lower Hydrogen Pressure: High hydrogen pressure increases the rate of hydrogenation and can promote hydrogenolysis. Try reducing the pressure.[2]

  • Lower Temperature: Elevated temperatures provide the activation energy for undesired pathways like ring cleavage. Performing the reaction at a lower temperature can significantly improve selectivity.[1]

  • Catalyst Choice: Some catalysts are more prone to inducing hydrogenolysis. Rhodium-based catalysts, for instance, have been shown to be effective for complete hydrogenation under milder conditions, which can be fine-tuned to favor selectivity.[1][3][4] Consider screening catalysts like Rh/C or Rh₂O₃.[3][4]

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from undergoing further reduction.

Q3: The reaction is very slow or incomplete, but increasing temperature or pressure leads to over-reduction. What should I do?

A3: Balancing reactivity and selectivity is a common challenge. If your reaction is sluggish under mild conditions, consider these factors:

  • Catalyst Activity and Poisoning: The nitrogen atom in the piperidone ring can act as a Lewis base and poison the catalyst surface, slowing the reaction.[5][6] Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading can sometimes overcome partial deactivation.[5] In some cases, adding a small amount of a weak acid can protonate the nitrogen, preventing it from binding to the catalyst; however, this must be done cautiously to avoid cleaving acid-labile protecting groups.[5]

  • Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. For specific substrates, screening different solvents may be beneficial.

  • Inefficient Mixing: Poor agitation can lead to inefficient mass transfer of hydrogen to the catalyst surface. Ensure the stirring is vigorous enough to keep the catalyst suspended.[5]

Q4: Can I selectively reduce the piperidone ketone in the presence of other reducible functional groups?

A4: Achieving chemoselectivity depends on the specific functional groups and the catalytic system. Generally, ketones can be reduced under milder conditions than many other groups. However, functional groups like olefins, nitro groups, or nitriles may also be reduced.[4] Iridium-based catalysts have demonstrated excellent chemoselectivity for reducing N-heterocycles while preserving sensitive groups like alkenes, alkynes, and esters.[3] Careful selection of the catalyst and optimization of reaction conditions (pressure, temperature) are critical.[7]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the catalytic hydrogenation of piperidones.

TroubleshootingWorkflow start Problem Observed low_yield Low or Incomplete Conversion start->low_yield Reaction is slow or stalls over_reduction Over-reduction / Byproducts start->over_reduction Significant impurities observed catalyst_issue Check Catalyst Activity low_yield->catalyst_issue harsh_conditions Are Conditions Too Harsh? over_reduction->harsh_conditions conditions_issue Optimize Reaction Conditions catalyst_issue->conditions_issue Catalyst OK sol_catalyst1 Use fresh, high-purity catalyst catalyst_issue->sol_catalyst1 Poisoning/deactivation suspected sol_catalyst2 Increase catalyst loading catalyst_issue->sol_catalyst2 Poisoning/deactivation suspected sol_catalyst3 Consider adding a weak acid (with caution) catalyst_issue->sol_catalyst3 Nitrogen poisoning suspected mixing_issue Check Mass Transfer conditions_issue->mixing_issue Conditions Optimized sol_conditions1 Modestly increase temperature (e.g., 50-60°C) conditions_issue->sol_conditions1 Reaction is too slow sol_conditions2 Slightly increase H2 pressure conditions_issue->sol_conditions2 Reaction is too slow sol_mixing Increase stirring speed mixing_issue->sol_mixing Catalyst not suspended wrong_catalyst Is Catalyst Too Aggressive? harsh_conditions->wrong_catalyst No sol_harsh1 Decrease H2 pressure harsh_conditions->sol_harsh1 Yes sol_harsh2 Decrease temperature harsh_conditions->sol_harsh2 Yes sol_harsh3 Reduce reaction time (monitor closely) harsh_conditions->sol_harsh3 Yes sol_catalyst_change Screen alternative catalysts (e.g., Rh/C, Rh2O3) wrong_catalyst->sol_catalyst_change Yes

Caption: Troubleshooting workflow for piperidone hydrogenation.

Reaction Pathways

The desired reaction is the selective hydrogenation of the carbonyl group. Over-reduction can lead to undesired hydrogenolysis of the C-N bond, causing ring opening.

ReactionPathway Piperidone Piperidone Substrate Piperidinol Desired Product (Piperidinol) Piperidone->Piperidinol Selective Hydrogenation [H2, Catalyst] (Mild Conditions) OverReduction Over-reduction Products (e.g., Ring-Opened Amines) Piperidone->OverReduction Direct Hydrogenolysis (Very Harsh Conditions) Piperidinol->OverReduction Hydrogenolysis [H2, Catalyst] (Harsh Conditions)

Caption: General reaction pathways in piperidone hydrogenation.

Data on Reaction Conditions for Selective Hydrogenation

The selection of catalyst and reaction parameters is critical for achieving high yield and selectivity. The following table summarizes conditions for the selective reduction of a model substrate, N-Boc-4-piperidone, to N-Boc-4-hydroxypiperidine.

CatalystCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)SelectivityReference
5% Pd/C 0.1 equiv.Methanol50-600.1-0.5196High[5]
Raney Ni ------High Activity[5]
PtO₂ 1-5 mol%Acetic AcidAmbient---Effective[3][5]
Rh/C ------Active[5]
Rh₂O₃ -Trifluoroethanol400.5 (5 bar)--High Activity[3][4]

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited source, but the catalyst was mentioned as being effective for the transformation.

Experimental Protocols

Method: Catalytic Hydrogenation of N-Boc-4-piperidone using 5% Pd/C

This protocol is adapted from patent CN116554089A and is favored for its mild conditions, high selectivity, and efficiency.[5]

Materials:

  • N-Boc-4-piperidone

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and temperature control

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and free of any contaminants. Thoroughly purge the vessel with an inert gas (e.g., Nitrogen) to remove all air.

  • Charging the Reactor: Under a continuous flow of inert gas, charge the reactor with N-Boc-4-piperidone and anhydrous methanol. Agitate the mixture until the substrate is completely dissolved.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reaction mixture. Caution: Palladium on carbon can be pyrophoric. It is best handled as a slurry in a small amount of the reaction solvent to minimize the risk of fire.

  • Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas several times to replace the inert atmosphere. Pressurize the vessel to the target pressure (0.1–0.5 MPa) and, with vigorous stirring, heat the mixture to the desired temperature (50–60°C).

  • Reaction Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen from the gas reservoir. Alternatively, small aliquots can be carefully removed to be analyzed by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1 hour.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system thoroughly with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Isolation: The solvent can be removed from the filtrate under reduced pressure to yield the crude N-Boc-4-hydroxypiperidine, which can be further purified if necessary.

References

Technical Support Center: Optimization of Mannich Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Mannich condensation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Mannich condensation, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Q: My Mannich reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

A: Low or no yield in a Mannich reaction can stem from several factors. Here is a systematic guide to troubleshooting this issue:

  • Inappropriate pH: The formation of the crucial electrophilic iminium ion is pH-dependent and typically requires mildly acidic conditions.[1] If the medium is too acidic or basic, the reaction may not proceed efficiently.

    • Solution: Ensure the reaction is run under appropriate pH conditions. Using the amine as its hydrochloride salt can help maintain a suitable pH.[1]

  • Reagent Purity and Stability: The purity and age of the reagents, especially formaldehyde (B43269), can significantly impact the reaction outcome. Paraformaldehyde, a common source of formaldehyde, may not depolymerize efficiently if it is old.

    • Solution: Use fresh, high-purity reagents. If using paraformaldehyde, ensure it is of good quality and consider gentle heating to aid depolymerization.[1]

  • Steric Hindrance: Bulky substituents on either the amine or the enolizable carbonyl compound can sterically hinder the reaction, leading to lower yields.[2] For example, replacing dimethylamine (B145610) with the bulkier diethylamine (B46881) has been observed to decrease reaction yield.[2]

    • Solution: If steric hindrance is suspected, consider using less hindered starting materials if the synthesis allows. Alternatively, employing a more reactive, pre-formed iminium salt, such as Eschenmoser's salt, can overcome this issue.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[1] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Solution: Start with lower temperatures and gradually increase if the reaction rate is too slow.[1] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature.

  • Solvent Choice: The solvent plays a significant role in the Mannich reaction. Protic solvents like ethanol, methanol, and water are often used as they can stabilize the iminium ion intermediate.[3][4] The choice of solvent can also affect reaction kinetics and the formation of byproducts.

    • Solution: Screen different solvents to find the optimal one for your specific substrates. Protic solvents are a good starting point.

Issue 2: Formation of Polymeric Byproducts

Q: I am observing a significant amount of polymer formation in my reaction mixture. What causes this and how can I minimize it?

A: Polymerization is a common side reaction in Mannich condensations, particularly under certain conditions.

  • Use of Primary Amines or Ammonia (B1221849): When a primary amine or ammonia is used, the resulting Mannich base is a secondary or primary amine, respectively. This product can react further with formaldehyde to generate a new iminium ion, leading to polymerization.[1][5]

    • Solution: If possible, use a secondary amine to prevent this secondary reaction pathway. If a primary amine is necessary, careful control of stoichiometry and reaction conditions is critical.

  • Multiple Acidic Protons: If the enolizable carbonyl compound has multiple acidic alpha-hydrogens, the initially formed Mannich base can react further, leading to di- or poly-substitution.[5]

    • Solution: To favor mono-substitution, consider the slow, dropwise addition of the limiting reagent (often the amine or aldehyde).[1] This maintains a low concentration of the reactive species, favoring the mono-adduct. Protecting other reactive sites on the substrate is another effective strategy.[1]

  • High Reactivity of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize or react uncontrollably, especially under basic conditions.[1]

    • Solution: Maintain mildly acidic conditions and control the reaction temperature. Slow addition of formaldehyde can also help mitigate its high reactivity.

Troubleshooting Workflow for Polymerization

G start Polymerization Observed check_amine Primary Amine or Ammonia Used? start->check_amine switch_amine Switch to Secondary Amine check_amine->switch_amine Yes slow_addition Implement Slow Addition of Reagents check_amine->slow_addition No end Minimized Polymerization switch_amine->end lower_temp Lower Reaction Temperature slow_addition->lower_temp protecting_group Use Protecting Group for Multiple Reactive Sites lower_temp->protecting_group protecting_group->end

Caption: A logical workflow for troubleshooting polymerization in Mannich reactions.

Issue 3: Formation of Side Products

Q: Besides polymerization, what other side products can form, and how can I avoid them?

A: Several side reactions can compete with the desired Mannich condensation.

  • Aldol (B89426) Condensation: The enolizable carbonyl compound can undergo self-condensation (an aldol reaction), especially under basic conditions. This is a common side reaction that competes with the Mannich pathway.

    • Solution: Running the reaction under acidic conditions generally favors the Mannich reaction over the aldol condensation.

  • Deaminomethylation (Reverse Mannich Reaction): The Mannich reaction can be reversible, leading to the cleavage of the Mannich base back to its starting materials. This is a potential side reaction in all Mannich syntheses.[2]

    • Solution: Optimizing the reaction conditions (e.g., temperature, reaction time) and promptly isolating the product can help minimize the extent of the reverse reaction.

  • Formation of Methylene-bis-derivatives: This can occur from the deaminomethylation of the Mannich base, leading to the formation of R-CH2-R structures.[2]

    • Solution: Careful control of stoichiometry and reaction conditions can help suppress this side reaction.

Issue 4: Purification Challenges

Q: I am having difficulty purifying my Mannich base product. What are some common issues and purification strategies?

A: Mannich bases, being amines, can present unique purification challenges.

  • Product Streaking on Silica (B1680970) Gel: The basic nature of the amine product can cause it to streak on a standard silica gel column, leading to poor separation.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.5-2%), to the eluent system. Alternatively, using neutral or basic alumina (B75360) for chromatography can be effective.

  • Separation from Unreacted Amine/Imine: Removing unreacted starting amine or intermediate imine can be difficult.

    • Solution: An acidic workup can be employed to protonate the Mannich base and any unreacted amine, allowing them to be extracted into an aqueous layer, separating them from non-basic impurities.[6] Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the amine products.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the optimization of the Mannich reaction.

Table 1: Effect of Catalyst on a Three-Component Mannich Reaction

This table illustrates the impact of different catalysts on the yield of a model Mannich reaction between an aldehyde, an amine, and a ketone.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1H3PW12O40 (1)Water392
2H3PMo12O40 (1)Water490
3ZnO nanoparticles (0.5 mmol)Water-74-93
4(S)-proline (1)DMSO2382
5(S)-proline (10)DMSO684
6[C3SO3Hnhm]HSO4 (10)Ethanol-81-92

Data compiled from studies on heteropoly acids, ZnO nanoparticles, proline, and ionic liquids.[7][8][9][10]

Table 2: Effect of Temperature on an Asymmetric Mannich Reaction

This table shows the influence of temperature on the reaction time and enantioselectivity of an (S)-proline catalyzed Mannich reaction.

EntryCatalyst ((S)-proline, mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1145-50238297-98
21040-50-8598
3175-7768497-98

Data adapted from a study on thermal effects in organocatalytic asymmetric Mannich reactions.[10]

Experimental Protocols

General Protocol for a One-Pot Three-Component Mannich Reaction

This protocol provides a general methodology for performing a Mannich reaction. The specific amounts, temperatures, and times will need to be optimized for each specific set of substrates.

G A 1. Reagent Preparation - Dissolve the ketone (e.g., 2.0 eq) in a suitable solvent (e.g., DMSO, ethanol). - Add the amine (e.g., 1.1 eq) and formaldehyde (e.g., 1.0 eq) to the reaction vessel. B 2. Reaction - Stir the mixture at the desired temperature (e.g., room temperature to reflux). - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A->B C 3. Workup - Cool the reaction mixture to room temperature. - Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate). - Extract the product with an organic solvent (e.g., ethyl acetate). B->C D 4. Isolation and Purification - Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. - Purify the crude product by column chromatography or recrystallization. C->D

Caption: General experimental workflow for a Mannich condensation reaction.

Detailed Steps:

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stirrer, add the ketone (e.g., 2.0 equivalents) and the chosen solvent (e.g., DMSO, ethanol, water).[3] Subsequently, add the amine (e.g., 1.1 equivalents) and formaldehyde (often as a 37% aqueous solution, 1.0 equivalent).[3] If an acid catalyst is used, it is added at this stage.

  • Reaction: Stir the resulting mixture at the optimized temperature. This can range from room temperature to reflux, depending on the reactivity of the substrates.[3] Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material has been consumed.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an aqueous solution, such as saturated ammonium chloride or sodium bicarbonate, to neutralize any acid or base and to remove water-soluble components.[1] Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate) multiple times.[3]

  • Isolation and Purification: Combine the organic extracts and wash them with brine to remove any remaining water. Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel (potentially treated with triethylamine) or by recrystallization to yield the pure Mannich base.[1]

References

Technical Support Center: Dieckmann Condensation of Piperidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Dieckmann condensation to synthesize piperidine-based structures.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann Condensation?

The Dieckmann condensation is a base-catalyzed, intramolecular version of the Claisen condensation.[1][2][3] It is used to convert diesters into cyclic β-keto esters.[1][4][5] For piperidine (B6355638) synthesis, a 1,7-diester is typically used to form the six-membered ring.[6][7] The reaction is driven to completion by the deprotonation of the acidic α-hydrogen on the newly formed β-keto ester product.[6][8]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. Common issues include using a deactivated or insufficient amount of base, running the reaction at a suboptimal temperature, or facing competition from side reactions like intermolecular condensation.[9] The reaction equilibrium may also not favor the product if the resulting β-keto ester lacks an enolizable proton, which can lead to a reverse reaction.[10]

Q3: What are the most common side reactions?

The primary side reaction is intermolecular Claisen condensation, which leads to oligomers or polymers instead of the desired cyclic product.[9] This is particularly prevalent at high concentrations. Another common issue is transesterification, which occurs if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with an ethyl ester).[1][6]

Q4: How do I choose the correct base for my piperidine precursor?

The choice of base is critical. For simple systems, a sodium alkoxide that matches the ester (like sodium ethoxide for ethyl esters) in an alcohol solvent is common.[6][10] For more complex precursors or to minimize side reactions, strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in aprotic solvents are preferred.[4]

Q5: I obtained an orange-reddish oil instead of a solid product. What should I do?

Obtaining an oil is a common issue, often indicating the presence of impurities or oligomeric side products.[9] The first step should be to attempt purification using flash column chromatography. If the product is expected to be a solid, you can try triturating the oil with a non-polar solvent (like hexane (B92381) or ether) or attempting to crystallize it from a different solvent system. An aqueous workup to remove salts followed by removal of the solvent under reduced pressure is also a standard preliminary step.[7][9]

Q6: Can this reaction be used to form rings other than 5- or 6-membered ones?

The Dieckmann condensation is most effective for forming stable 5- and 6-membered rings.[1][2][8] While it has been used to synthesize 7- and 8-membered rings, yields are often lower.[4][11] For rings smaller than five or larger than eight carbons, the reaction is generally not feasible due to ring strain in smaller rings and competing intermolecular reactions for larger rings.[5]

Troubleshooting Guide

Problem: Low or No Product Formation
Possible CauseRecommended Solution
Inactive Base Sodium hydride (NaH) and other strong bases can degrade with improper storage. Use a fresh bottle or test the activity of the existing batch. Ensure you are adjusting for potency if using NaH dispersed in mineral oil.[9]
Insufficient Base The reaction requires at least one full equivalent of base to drive the equilibrium by deprotonating the product.[2] Using a slight excess (e.g., 1.1 equivalents) is common. For some substrates, up to 2 equivalents may be necessary.[9]
Suboptimal Temperature While modern hindered bases (LDA, LHMDS) can work at low temperatures, traditional conditions using NaH or NaOEt often require heating to reflux in solvents like toluene (B28343) or ethanol (B145695) to proceed at a reasonable rate.[4][7]
Steric Hindrance If the α-carbons of the piperidine precursor are heavily substituted, enolate formation or the subsequent cyclization may be sterically hindered. Consider switching to a stronger, more sterically demanding base like LHMDS or KHMDS.
Incorrect Work-up The immediate product of the reaction is the enolate salt of the β-keto ester. The reaction must be quenched with an acid (e.g., dilute HCl, acetic acid, or sat. aq. NH4Cl) during work-up to protonate this enolate and yield the final neutral product.[7][12]
Problem: Significant Side Product Formation
Possible CauseRecommended Solution
Intermolecular Condensation This occurs when the reaction concentration is too high, favoring reactions between different molecules. To promote the desired intramolecular cyclization, run the reaction under high-dilution conditions (e.g., <0.1 M).[9]
Transesterification This happens when the alkoxide base does not match the ester. For example, using NaOMe with a diethyl ester can scramble the ester groups. Always match the base to the ester (e.g., NaOEt for ethyl esters) or use a non-alkoxide base like NaH or LDA.[1][6]

Key Reagent Comparison

Table 1: Comparison of Common Bases for Dieckmann Condensation
BaseTypical Solvent(s)Common Temp.Key Characteristics
Sodium Hydride (NaH) Toluene, THF, DMFRT to RefluxStrong, non-nucleophilic, heterogeneous. Good for general-purpose use.[4][7]
Sodium Ethoxide (NaOEt) EthanolRefluxClassic choice for ethyl esters; must match ester to avoid transesterification.[1][4]
Potassium t-Butoxide (KOtBu) t-Butanol, THFRT to RefluxStrong, sterically hindered base.[4]
Lithium Diisopropylamide (LDA) THF-78 °C to 0 °CVery strong, non-nucleophilic, sterically hindered. Useful for regioselective deprotonation.[4]
LiHMDS / KHMDS THF-78 °C to RTVery strong, highly hindered bases. Excellent for sterically demanding substrates.[4]
Table 2: Influence of Solvents on the Reaction
SolventTypeInfluence on Reaction
Toluene / Benzene Non-polar AproticCommonly used with NaH. May reduce side reactions.[4]
Tetrahydrofuran (THF) Polar AproticGood for dissolving intermediates and often used with bases like NaH, LDA, and LHMDS. Can enhance enolate stability.[4]
Ethanol Polar ProticUsed exclusively with the corresponding alkoxide base (e.g., NaOEt). Serves as both solvent and reagent source.[4]
Dimethylformamide (DMF) Polar AproticCan enhance enolate stability and reaction rates, but can be difficult to remove.[4]

Experimental Protocols

General Protocol for Dieckmann Condensation using Sodium Hydride

This protocol is a general guideline for the cyclization of a diethyl piperidine-3,3-diacetate precursor. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen/argon inlet, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Solvent Addition: Wash the NaH with dry hexane to remove the mineral oil, decant the hexane, and add dry toluene (to achieve a concentration of ~0.1 M of the substrate).

  • Substrate Addition: Dissolve the piperidine diester precursor (1.0 eq) in a small amount of dry toluene and add it dropwise to the stirred NaH suspension at room temperature.

  • Reaction: After the initial evolution of hydrogen gas ceases, heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-20 hours).[7]

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute acetic acid until gas evolution stops.[7]

  • Work-up: Transfer the mixture to a separatory funnel. Add water and an organic solvent like ethyl acetate (B1210297) or DCM. Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[7]

  • Purification: Purify the resulting crude product (often an oil) by flash column chromatography on silica (B1680970) gel to afford the pure cyclic β-keto ester.[7]

Visualizations

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_end Step 4: Final Deprotonation (Driving Force) Start Piperidine Diester Precursor Enolate Enolate Intermediate Start->Enolate Deprotonation at α-carbon Base Base (e.g., NaH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack on second ester carbonyl Product Cyclic β-Keto Ester Tetrahedral->Product Collapse of intermediate LeavingGroup Alkoxide Leaving Group Tetrahedral->LeavingGroup Elimination FinalEnolate Product Enolate (Stable) Product->FinalEnolate Deprotonation by Alkoxide FinalProduct Final Product (after Acid Workup) FinalEnolate->FinalProduct H+ Workup Troubleshooting_Workflow cluster_check Initial Checks cluster_solutions Potential Solutions cluster_analysis Analysis of Crude Mixture start Problem: Low / No Yield check_base Is base active and sufficient? start->check_base check_conditions Are temperature/time optimal? start->check_conditions check_sm Is starting material pure? start->check_sm sol_base Use fresh base Increase equivalents (1.1 - 2.0) check_base->sol_base No -> sol_conditions Increase temperature / reflux Increase reaction time check_conditions->sol_conditions No -> analyze_crude Analyze crude by LCMS/NMR check_sm->analyze_crude Yes -> sol_side_reactions Run at high dilution (<0.1M) Use stronger/hindered base (LDA/LHMDS) sol_workup Ensure proper acidic quench side_products Side products observed? (e.g., oligomers) analyze_crude->side_products sm_unreacted Mainly unreacted SM? analyze_crude->sm_unreacted product_degraded Product degraded? analyze_crude->product_degraded side_products->sol_side_reactions Yes -> sm_unreacted->check_base Yes -> sm_unreacted->check_conditions product_degraded->sol_workup Yes -> Parameter_Relationships cluster_params Input Parameters cluster_outcomes Reaction Outcomes Base Base Choice (Strength, Hindrance) Yield Yield Base->Yield Stronger base can increase Rate Reaction Rate Base->Rate Stronger base increases Solvent Solvent (Polarity) Solvent->Rate Polar aprotic can increase Concentration Concentration Concentration->Yield High conc. decreases SideProducts Side Products (Intermolecular) Concentration->SideProducts High conc. increases

References

Piperidin-4-one hydrochloride handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperidin-4-one Hydrochloride

This guide provides best practices for handling and storing this compound, along with troubleshooting tips for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate personal protective equipment (PPE) when handling this compound?

A1: It is essential to use proper PPE to ensure safety. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles are required.[1][2] Face shields may be necessary for larger quantities.

  • Hand Protection: Wear protective gloves.[1][3] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.[2] For larger scale operations, a full chemical suit may be necessary.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator is recommended.[2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] It is also recommended to keep it refrigerated.[1][3] Protect from moisture and incompatible substances.[4]

Q3: What are the immediate first aid measures in case of accidental exposure?

A3: In case of accidental exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][3] It is also sensitive to moisture.[4]

Troubleshooting Guide

Issue 1: The compound has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation due to improper storage, particularly exposure to moisture or air.

  • Solution: Discard the compound following proper disposal protocols. Ensure that new containers are stored in a desiccator or a dry, inert atmosphere. Always tightly seal the container after use.

Issue 2: Inconsistent experimental results.

  • Possible Cause: If the compound has degraded, it can lead to inconsistent results. Purity may also be a factor.

  • Solution: Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). If degradation is suspected, use a fresh, properly stored batch of the compound.

Issue 3: Difficulty in dissolving the compound.

  • Possible Cause: this compound is generally soluble in water.[5] However, solubility can be affected by the solvent's temperature and pH.

  • Solution: Try gently warming the solvent or using a different solvent system if your protocol allows. Ensure the pH of the solution is appropriate for your experiment.

Quantitative Data Summary

For optimal stability, refer to the following storage conditions for this compound:

ParameterRecommended ConditionSource
Storage Temperature Refrigerated (2-8 °C)[1][3]
Atmosphere Dry, inert atmosphere (e.g., under Argon or Nitrogen)[4]
Container Tightly sealed, light-resistant container[1][3]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical steps to follow in the event of a this compound spill.

Spill_Response_Workflow cluster_0 Chemical Spill Response: this compound Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Immediate Action Assess Assess the Spill (Size & Hazard) Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill (Contact EHS) SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Report Report the Incident LargeSpill->Report Contain Contain the Spill (Use Absorbent Material) PPE->Contain Neutralize Neutralize if Necessary (Follow Protocol) Contain->Neutralize Collect Collect Residue (Use Scoop/Spade) Neutralize->Collect Dispose Dispose of Waste (Hazardous Waste Container) Collect->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->Report

Caption: Logical workflow for handling a chemical spill.

References

Technical Support Center: Scalable Synthesis of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of piperidin-4-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing the piperidin-4-one core structure?

A1: The most prevalent and scalable methods for synthesizing the piperidin-4-one core are the Mannich reaction and the Dieckmann condensation. The Mannich reaction involves a one-pot condensation of an aldehyde, a primary amine or ammonia (B1221849), and a ketone with two enolizable protons.[1][2] The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired piperidin-4-one.[3][4]

Q2: I am considering a "green" synthesis approach. Are there scalable, environmentally friendly methods for preparing piperidin-4-one derivatives?

A2: Yes, greener methods are being developed. One promising approach is the use of deep eutectic solvents (DES) as a reaction medium for the synthesis of piperidin-4-one derivatives. For example, a DES composed of glucose and urea (B33335) has been shown to be an effective and inexpensive medium, with reported yields ranging from 68% to 82% for various derivatives.[5]

Q3: My piperidin-4-one derivative is showing significant tailing during silica (B1680970) gel column chromatography. How can I improve the purification?

A3: Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. This is due to strong interactions between the basic nitrogen atom and the acidic silanol (B1196071) groups on the silica surface.[6] To mitigate this, you can:

  • Modify the mobile phase: Add a basic modifier like triethylamine (B128534) (0.1-1% v/v) or a solution of ammonia in methanol (B129727) to your eluent.[6]

  • Use a different stationary phase: Consider using amine-deactivated silica gel or a different adsorbent like basic or neutral alumina.[6]

  • Employ reverse-phase chromatography: For less polar derivatives, reverse-phase chromatography (C18) with an acidic mobile phase modifier like TFA or formic acid can be effective.[6]

Q4: I am struggling with low yields in my N-substituted piperidin-4-one synthesis. What are some alternative strategies?

A4: If direct synthesis is providing low yields, consider a two-step approach. You can first synthesize the parent piperidin-4-one and then introduce the N-substituent. Reductive amination of a ketone with an amine is a robust method for forming the C4-N bond to introduce substituents at the 4-position.[7][8] For N-substitution, methods like alkylation or the Buchwald-Hartwig amination of the piperidin-4-one precursor can be employed.[8]

Troubleshooting Guides

Mannich Reaction for Piperidin-4-one Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Side reactions: Formation of aldol (B89426) condensation products from the ketone or aldehyde starting materials. - Steric hindrance: Bulky substituents on the aldehyde or ketone can impede the reaction. - Incorrect stoichiometry: The ratio of reactants is critical for driving the reaction to completion.- Optimize reaction temperature: Lowering the temperature may reduce side reactions. - Use a pre-formed imine: Reacting the aldehyde and amine first to form the imine before adding the ketone can improve yields. - Carefully control stoichiometry: A slight excess of the amine and aldehyde may be beneficial.
Formation of Complex Mixtures - Multiple enolizations: Unsymmetrical ketones can lead to the formation of regioisomers. - Bis-alkylation: The newly formed piperidin-4-one can react further with the starting materials.- Use a symmetrical ketone: If possible, using a symmetrical ketone simplifies the product mixture. - Slow addition of reactants: Adding the ketone slowly to the mixture of aldehyde and amine can minimize side reactions.
Difficult Product Isolation - Product is an oil: The product may not crystallize easily from the reaction mixture. - Product is water-soluble: The product may remain in the aqueous phase during workup.- Use a different solvent for crystallization: Experiment with various solvent systems to induce crystallization. - Extraction with different solvents: If the product is water-soluble, try extracting with a more polar organic solvent or use a continuous liquid-liquid extractor.
Dieckmann Condensation for Piperidin-4-one Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Inefficient cyclization: The reaction is an equilibrium, and unfavorable ring strain can lead to low yields.[4] - Hydrolysis of the ester: Presence of water can lead to saponification of the starting material or product.- Use a strong, non-nucleophilic base: Sodium hydride or sodium alkoxide are commonly used.[9] - Ensure anhydrous conditions: Use dry solvents and reagents. - Run the reaction at a higher dilution: This can favor the intramolecular cyclization over intermolecular polymerization.[9]
Formation of Polymeric Byproducts - Intermolecular Claisen condensation: At high concentrations, the diester can react with other molecules instead of cyclizing.- High dilution conditions: Performing the reaction at a lower concentration can significantly improve the yield of the desired cyclic product.[9]
Incomplete Reaction - Insufficient base: The reaction requires at least one equivalent of base to drive the equilibrium by deprotonating the product.[10] - Base is not strong enough: The pKa of the base should be higher than that of the enolizable protons.- Use at least one full equivalent of a strong base: Sodium hydride is a good choice.[9] - Consider a stronger base if necessary: Bases like LDA can be used for less reactive substrates.

Experimental Protocols

Scalable Synthesis of 2,6-Diphenyl-3-methylpiperidin-4-one via Mannich Reaction

This protocol is adapted from methodologies described for Mannich condensations.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl methyl ketone (1 equivalent), benzaldehyde (B42025) (2 equivalents), and ammonium (B1175870) acetate (B1210297) (1.1 equivalents) in ethanol (B145695).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate. If so, filter the solid and wash with cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 2,6-diphenyl-3-methylpiperidin-4-one.

Data Presentation

Table 1: Comparison of Yields for Piperidin-4-one Synthesis Methods

Synthesis Method Substrate(s) Solvent/Conditions Yield (%) Reference
Mannich ReactionEthyl methyl ketone, Benzaldehyde, Ammonium acetateEthanol, RefluxVaries, often moderate to good[1]
"Green" Synthesis (DES)Benzaldehyde derivatives, Ketones, AmmoniaGlucose-Urea DES68 - 82[5]
Dieckmann CondensationDiethyl 3,3'-azanediyldipropanoateSodium ethoxide, TolueneGood, but depends on substrate[3]

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ketone Ketone Mannich_Reaction Mannich Condensation Ketone->Mannich_Reaction Aldehyde Aldehyde Aldehyde->Mannich_Reaction Amine Amine/Ammonia Amine->Mannich_Reaction Cooling Cooling & Precipitation Mannich_Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Piperidinone Piperidin-4-one Derivative Recrystallization->Piperidinone

Caption: A generalized experimental workflow for the Mannich synthesis of piperidin-4-one derivatives.

troubleshooting_workflow Start Low Yield in Piperidin-4-one Synthesis Check_Reaction Check Reaction Type Start->Check_Reaction Mannich Mannich Reaction Check_Reaction->Mannich Mannich Dieckmann Dieckmann Condensation Check_Reaction->Dieckmann Dieckmann Mannich_Side_Reactions Side Reactions (Aldol)? Mannich->Mannich_Side_Reactions Dieckmann_Polymerization Polymeric Byproducts? Dieckmann->Dieckmann_Polymerization Mannich_Optimize_Temp Optimize Temperature Mannich_Side_Reactions->Mannich_Optimize_Temp Yes Mannich_Stoichiometry Check Stoichiometry Mannich_Side_Reactions->Mannich_Stoichiometry No Success Improved Yield Mannich_Optimize_Temp->Success Mannich_Adjust_Stoichiometry Adjust Reactant Ratios Mannich_Stoichiometry->Mannich_Adjust_Stoichiometry Incorrect Mannich_Stoichiometry->Success Correct Mannich_Adjust_Stoichiometry->Success Dieckmann_Dilution Increase Dilution Dieckmann_Polymerization->Dieckmann_Dilution Yes Dieckmann_Base Sufficient/Strong Base? Dieckmann_Polymerization->Dieckmann_Base No Dieckmann_Dilution->Success Dieckmann_Change_Base Use Stronger/More Base Dieckmann_Base->Dieckmann_Change_Base No Dieckmann_Base->Success Yes Dieckmann_Change_Base->Success

Caption: A troubleshooting decision tree for addressing low yields in piperidin-4-one synthesis.

References

Validation & Comparative

Comparative Guide to 1H and 13C NMR Analysis of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted piperidin-4-ones. These heterocyclic compounds are significant scaffolds in medicinal chemistry, and understanding their structural features through NMR is crucial for drug design and development.[1] This document outlines the characteristic chemical shifts and coupling constants, offers a standardized experimental protocol, and presents visual aids to facilitate spectral interpretation.

General Spectral Features of the Piperidin-4-one Ring

The piperidin-4-one core consists of a six-membered saturated ring containing a nitrogen atom and a ketone group. The conformation of this ring, typically a chair form, and the nature and orientation (axial or equatorial) of its substituents heavily influence the NMR spectra.[2][3]

  • ¹H NMR: Protons on the piperidine (B6355638) ring typically resonate in the upfield region of the spectrum.

    • H-2 and H-6 (protons α to nitrogen): These protons are adjacent to the electron-withdrawing nitrogen atom and usually appear in the range of δ 2.5-3.5 ppm. Their chemical shift is sensitive to the substituent on the nitrogen.

    • H-3 and H-5 (protons α to carbonyl): These protons are adjacent to the carbonyl group and are found in a similar range, typically δ 2.0-3.0 ppm.

    • The axial and equatorial protons at the same carbon are diastereotopic and will have different chemical shifts and distinct coupling constants. Axial protons generally resonate at a higher field (lower ppm) than their equatorial counterparts.

  • ¹³C NMR: The carbon signals are spread over a wider range.

    • C-4 (carbonyl carbon): This is the most downfield signal, typically appearing above δ 200 ppm.

    • C-2 and C-6 (carbons α to nitrogen): These carbons resonate in the range of δ 40-60 ppm. Their shifts are significantly affected by N-substitution.

    • C-3 and C-5 (carbons α to carbonyl): These carbons typically appear in the range of δ 40-50 ppm.

Comparative NMR Data for Substituted Piperidin-4-ones

The chemical shifts of the piperidin-4-one ring are highly dependent on the electronic and steric effects of the substituents. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for various substitution patterns.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Piperidin-4-ones

ProtonUnsubstituted[4]N-Acyl[5]2,6-Diaryl[2]3-Alkyl[6]
H-2, H-6 ~2.792.80 - 6.273.0 - 4.52.5 - 3.5
H-3, H-5 ~2.042.80 - 3.102.5 - 3.02.0 - 2.8
NH ~2.18-~1.8 - 2.5~1.8 - 2.5
N-CH₃ ----
Aryl-H --7.0 - 8.07.0 - 8.0

Note: Data is compiled from various sources and represents typical ranges. The presence of multiple, bulky substituents can lead to more complex spectra and conformational changes.[7]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Piperidin-4-ones

CarbonUnsubstitutedN-Acyl[5]2,6-Diaryl[2]3-Alkyl[6]
C-2, C-6 ~47.045.0 - 55.060.0 - 70.055.0 - 65.0
C-3, C-5 ~41.040.0 - 50.045.0 - 55.040.0 - 50.0
C-4 (C=O) ~209.0205.0 - 210.0208.0 - 212.0208.0 - 212.0
N-C=O -165.0 - 175.0--
Aryl-C --125.0 - 150.0125.0 - 150.0

Detailed Experimental Protocol

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted piperidin-4-ones.

A. Sample Preparation

  • Weigh accurately 5-10 mg of the substituted piperidin-4-one sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is commonly used for non-polar derivatives, while DMSO-d₆ is suitable for more polar compounds.[8]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).[9]

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

B. NMR Spectrometer Setup and Data Acquisition

  • The spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[10][11]

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire the spectrum at a probe temperature of 25 °C.[10]

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., -10 to 220 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[12]

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[12]

C. Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities and J-couplings) to deduce proton connectivity.[12]

Visualizations

The following diagrams illustrate the fundamental structure and a typical workflow for NMR analysis.

G Figure 1. General Structure of Piperidin-4-one cluster_0 piperidinone piperidinone workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Transfer Transfer to NMR Tube Standard->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C/DEPT Spectra Acquire_H1->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate & Analyze Coupling (¹H) Calibrate->Integrate Assign Assign Signals Integrate->Assign Structure Structure Elucidation/ Confirmation Assign->Structure

References

A Comparative Guide to IR Spectroscopy for Functional Group Analysis in Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for the identification of functional groups in molecules. For researchers working with piperidin-4-ones, a common scaffold in medicinal chemistry, IR spectroscopy provides a crucial first pass in structural verification by confirming the presence of key functional groups. This guide offers a comparative analysis of the IR spectral features of piperidin-4-ones, provides a detailed experimental protocol, and compares the technique with other analytical methods.

Data Presentation: Characteristic IR Absorption Frequencies

The IR spectrum of a piperidin-4-one is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups. The most prominent of these are the carbonyl (C=O) stretching vibration of the ketone, the N-H stretching vibration (in N-unsubstituted derivatives), and the C-N stretching vibrations of the piperidine (B6355638) ring. The exact position of these bands can be influenced by substitution on the ring and the physical state of the sample.

The table below summarizes the characteristic IR absorption frequencies for various piperidin-4-one derivatives and related functional groups for comparison.

Functional Group Compound Type Vibrational Mode Characteristic Absorption (cm⁻¹) Reference
Ketone C=O 2,3-disubstituted piperidin-4-onesC=O Stretch1678 - 1683[1]
3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-oneC=O Stretch1697[2]
N-methyl-4-piperidoneC=O Stretch~1715 - 1720[3][4][5]
General Aliphatic KetonesC=O Stretch~1715[6]
Amine N-H 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-oneN-H Stretch3460[2]
Secondary Amines (general)N-H Stretch3300 - 3500 (moderate, one band)[6]
Amine C-N Piperidine derivativesC-N Stretch1030 - 1230
Alkane C-H General AlkanesC-H Stretch2850 - 3000[7][8]

Experimental Protocols

A reliable IR spectrum is essential for accurate functional group analysis. The following is a generalized protocol for obtaining the IR spectrum of a piperidin-4-one derivative.

Objective: To obtain a high-quality infrared spectrum of a piperidin-4-one sample for functional group identification.

Materials:

  • Piperidin-4-one sample (solid or liquid)

  • Infrared spectrometer (FTIR is common)

  • Sample holder (e.g., KBr plates for thin films, ATR crystal, KBr powder for pellets)

  • Mortar and pestle (for solid samples)

  • Hydraulic press (for KBr pellets)

  • Spatula

  • Solvent for cleaning (e.g., acetone, isopropanol)

  • Lens paper

Methodology:

1. Sample Preparation:

  • For Solid Samples (KBr Pellet Method):

    • Thoroughly dry approximately 1-2 mg of the piperidin-4-one sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond, germanium, zinc selenide) is clean. If necessary, clean it with a suitable solvent and lens paper.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid or liquid piperidin-4-one sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

2. Spectral Acquisition:

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire a background spectrum (if not done during ATR setup). This is typically done with no sample in the beam path (for KBr pellets) or with the clean ATR crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is usually collected over a range of 4000 to 400 cm⁻¹.

3. Data Processing and Analysis:

  • The acquired spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Perform a baseline correction if necessary.

  • Label the major absorption peaks.

  • Compare the observed peak positions with known correlation tables to identify the functional groups present in the molecule. Pay close attention to the regions for C=O, N-H, and C-N stretching vibrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the functional group analysis of piperidin-4-ones using IR spectroscopy.

IR_Spectroscopy_Workflow cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Data Analysis Sample Piperidin-4-one Sample Prep Choose Method: - KBr Pellet - ATR - Nujol Mull Sample->Prep Background Acquire Background Spectrum Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Characteristic Peaks: - C=O (1670-1720 cm⁻¹) - N-H (3300-3500 cm⁻¹) - C-N (1030-1230 cm⁻¹) Process->Identify Compare Compare with Reference Spectra and Correlation Charts Identify->Compare Structure Confirm Functional Groups Compare->Structure Conclusion Structural Confirmation Structure->Conclusion

References

A Comparative Guide to Alternative Reagents for Piperidin-4-one Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-substituted 4-piperidones is a critical step in the development of a wide range of pharmaceuticals. While Piperidin-4-one hydrochloride serves as a common starting material, several alternative reagents and synthetic strategies offer distinct advantages in terms of yield, scalability, and the ability to introduce diverse functionalities. This guide provides an objective comparison of key alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.

Overview of Synthetic Alternatives

Instead of starting with a pre-formed piperidone ring, several methods build the heterocyclic core and introduce the desired N-substituent in a more convergent manner. The primary alternatives to using this compound include:

  • Dieckmann Condensation: A classical and versatile method involving the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed and decarboxylated.

  • Petrenko-Kritschenko Piperidone Synthesis: A multi-component reaction that condenses an aldehyde, a β-dicarbonyl compound, and an amine to form the piperidone ring in a single step.

  • Reaction with 1,5-Dihalopentan-3-ones: A straightforward approach where a primary amine reacts with a 1,5-dihalopentan-3-one to form the N-substituted 4-piperidone.

  • Aza-Michael Addition: A powerful method for forming carbon-nitrogen bonds, which can be employed in a double Michael addition to construct the piperidone ring.

The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Comparative Performance of Synthetic Routes

The following tables provide a summary of quantitative data for the synthesis of N-substituted 4-piperidones using the aforementioned alternative methods. It is important to note that the data is collated from various sources and reaction conditions may vary.

Table 1: Synthesis of N-Benzyl-4-piperidone

Synthetic MethodKey ReagentsSolventReaction TimeYield (%)PurityReference
Dieckmann Condensation Benzylamine (B48309), Methyl acrylate, Sodium methoxideToluene (B28343)18 hours78.4%Not specified[1]
Microwave-assisted Dieckmann Benzylamine, Methyl acrylateNot specified100 minutesNot specifiedNot specified[2]
Reaction with Benzyl Bromide 4-Piperidone monohydrate hydrochloride, Benzyl bromide, K₂CO₃DMF14.5 hours89.28%Not specified[1]

Table 2: Synthesis of Other N-Substituted 4-Piperidones

Synthetic MethodProductKey ReagentsSolventReaction TimeYield (%)PurityReference
Reaction with 1,5-dichloro-3-pentanone N-Methyl-4-piperidone1,5-dichloro-3-pentanone, MethylamineNot specified4 hours80.2%91.2%[3]
Dieckmann Condensation N-Phenyl-4-piperidoneAniline, t-Butyl acrylate, Sodium hydrideBenzeneNot specified80%Not specified[4]
Aza-Michael Addition 2-Phenyl-1-benzyl-4-piperidoneBenzylamine, Phenyl vinyl ketoneAcetonitrile (B52724)/Water2 hours79%Not specified[5]

Experimental Protocols

Dieckmann Condensation for N-Benzyl-4-piperidone

Procedure adapted from ChemicalBook. [1]

  • To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.

  • Heat the mixture to reflux with stirring and add 1 mL of anhydrous methanol.

  • Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.

  • After the addition is complete, continue to reflux for 6 hours. During this time, increase the stirring speed and add an additional 100 mL of anhydrous toluene in batches.

  • Cool the reaction to room temperature and extract the mixture with 150 mL of 25% (w/v) hydrochloric acid.

  • Reflux the acidic aqueous layer for 5 hours.

  • Cool the reaction mixture and neutralize to approximately pH 8.5 with 35% (w/v) NaOH solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

  • Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone.

Petrenko-Kritschenko Piperidone Synthesis

The Petrenko-Kritschenko reaction is a multicomponent condensation.[6][7][8][9] A general procedure involves the reaction of an aldehyde (2 equivalents), a derivative of acetonedicarboxylic acid (e.g., diethyl-α-ketoglutarate) (1 equivalent), and ammonia (B1221849) or a primary amine (1 equivalent) in a suitable solvent like water or alcohol at room temperature.[6]

Synthesis of N-Methyl-4-piperidone from 1,5-dichloro-3-pentanone

Procedure based on patent CN102731369A. [3]

  • Dissolve 1,5-dichloro-3-pentanone in a suitable solvent and heat to 40-80 °C.

  • Gradually add 0.4-1.0 equivalents of methylamine.

  • Continue stirring for 4 hours.

  • After cooling, the reaction mixture is worked up to isolate N-methyl-4-piperidone. The workup typically involves pouring the reaction mixture into water, filtration, concentration, pH adjustment to 10 with sodium hydroxide, and extraction with an organic solvent like dichloromethane.[3]

Aza-Michael Addition for 2-Substituted 4-Piperidones

Procedure adapted from ACS Omega, 2020, 5, 7, 3473–3484. [5]

  • A solution of the primary amine (e.g., benzylamine) in a mixture of acetonitrile and aqueous sodium bicarbonate is prepared.

  • The divinyl ketone is added slowly to the amine solution at a controlled temperature (e.g., 16 °C).

  • The reaction mixture is then refluxed for a period of time (e.g., 1.5 hours).

  • The product, a 2-substituted 4-piperidone, is then isolated and purified.

Synthetic Pathway Visualizations

The following diagrams illustrate the general synthetic routes for the alternative methods.

Dieckmann_Condensation amine Primary Amine (R-NH2) diester N,N-bis(alkoxycarbonylethyl)amine amine->diester acrylate Alkyl Acrylate (2 equiv.) acrylate->diester ketoester β-Keto Ester Intermediate diester->ketoester Intramolecular Cyclization  + Base base Base (e.g., NaOMe) product N-Substituted 4-Piperidone ketoester->product  + H3O+ hydrolysis Hydrolysis & Decarboxylation

Caption: Dieckmann Condensation Pathway.

Petrenko_Kritschenko cluster_reagents Reagents aldehyde Aldehyde (2 equiv.) product N-Substituted 4-Piperidone aldehyde->product Multicomponent Condensation beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->product amine Amine (R-NH2) amine->product

Caption: Petrenko-Kritschenko Synthesis.

Dihalopentanone_Route amine Primary Amine (R-NH2) product N-Substituted 4-Piperidone amine->product Cyclization dihalopentanone 1,5-Dihalopentan-3-one dihalopentanone->product

Caption: 1,5-Dihalopentan-3-one Route.

Aza_Michael_Addition amine Primary Amine (R-NH2) product Substituted 4-Piperidone amine->product Double Michael Addition divinyl_ketone Divinyl Ketone divinyl_ketone->product

Caption: Aza-Michael Addition Pathway.

Conclusion

The synthesis of N-substituted 4-piperidones can be achieved through various effective methods, each presenting a viable alternative to starting with this compound. The Dieckmann condensation offers a robust and well-established route, while the Petrenko-Kritschenko synthesis provides an efficient multi-component approach. The use of 1,5-dihalopentan-3-ones and the aza-Michael addition represent more direct and often milder strategies. The selection of the optimal synthetic pathway will depend on the specific target molecule, desired scale, and available resources. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Analysis of Piperidin-4-One Enantiomers: Unraveling Stereoselectivity in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of piperidin-4-one enantiomers. By presenting supporting experimental data, detailed protocols, and visual representations of relevant pathways, we aim to illuminate the critical role of stereochemistry in the pharmacological profiles of these versatile heterocyclic compounds.

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of chirality to this scaffold can lead to significant differences in the pharmacological properties of the resulting enantiomers. Understanding these differences is paramount for the design and development of safer and more efficacious drugs. This guide delves into a specific case study comparing the sigma receptor binding affinities of a chiral piperidin-4-one derivative and provides an overview of other reported biological activities where stereoselectivity is likely to play a crucial role.

Sigma Receptor Binding Affinity: A Case Study of (S)-(+)- and (R)-(-)-[¹⁸F]FBFP Enantiomers

A key example highlighting the stereochemical nuances of piperidin-4-one derivatives is the differential binding of the enantiomers of a chiral sigma-1 receptor radioligand, [¹⁸F]FBFP, to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. Competitive binding assays have revealed that both the (S)-(+)- and (R)-(-)-enantiomers exhibit a strong and comparable affinity for the σ₁ receptor, with minimal difference in their inhibitory constants (Ki).[1]

CompoundKᵢ (σ₁) [nmol/L]Kᵢ (σ₂) [nmol/L]Selectivity Ratio (Kᵢ(σ₂)/Kᵢ(σ₁))
rac-1 3.22 ± 0.87168 ± 56.052
(S)-(+)-1 3.16 ± 1.07126 ± 5.1340
(R)-(-)-1 3.23 ± 0.62178 ± 32.855
Table 1: Comparative binding affinities of [¹⁸F]FBFP enantiomers for sigma-1 and sigma-2 receptors.[1]

These findings indicate that for this particular piperidin-4-one derivative, the stereocenter does not significantly influence the binding affinity to the σ₁ receptor, with both enantiomers demonstrating high selectivity over the σ₂ receptor.[1]

Other Reported Biological Activities of Chiral Piperidin-4-one Derivatives

While detailed enantiomer-specific data for other biological activities is not as readily available in the literature, numerous studies have reported the synthesis and evaluation of chiral piperidin-4-one derivatives in various therapeutic areas. This suggests a strong interest in the stereoselective effects of these compounds.

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of substituted piperidin-4-ones. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for their in vitro antimicrobial activity.[2] While this study did not resolve and test individual enantiomers, the presence of a chiral center at the 3-position suggests that the enantiomers could exhibit differential antimicrobial potency. The minimum inhibitory concentrations (MICs) were determined for these compounds against various bacterial and fungal strains.[2]

Acetylcholinesterase Inhibition

Piperidin-4-one derivatives have also been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The synthesis and evaluation of α,β-unsaturated carbonyl based piperidinone derivatives have shown inhibitory activity against both AChE and butyrylcholinesterase (BuChE). Although this particular study did not focus on enantiomeric differences, the principle of stereoselectivity in enzyme-ligand interactions is well-established, making it highly probable that the enantiomers of chiral piperidin-4-one-based AChE inhibitors would display different inhibitory potencies.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of piperidin-4-one enantiomers, detailed methodologies for key experiments are provided below.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

Protocol:

  • Tissue Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a radioligand specific for the σ₁ receptor (e.g., (+)-[³H]pentazocine) and varying concentrations of the test compound (e.g., (S)-(+)- and (R)-(-)-[¹⁸F]FBFP).

  • Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a fungus.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans) in a suitable broth medium.

  • Drug Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the inhibitory activity of a compound against acetylcholinesterase.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), acetylthiocholine (B1193921) iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Enzyme and Inhibitor: Add the acetylcholinesterase enzyme and varying concentrations of the test compound to the wells.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_assay Biological Assays cluster_data Data Analysis racemic Racemic Piperidin-4-one chiral_sep Chiral HPLC racemic->chiral_sep Separation enantiomer_R (R)-Enantiomer chiral_sep->enantiomer_R enantiomer_S (S)-Enantiomer chiral_sep->enantiomer_S receptor_binding Receptor Binding enantiomer_R->receptor_binding enzyme_inhibition Enzyme Inhibition enantiomer_R->enzyme_inhibition antimicrobial Antimicrobial Assay enantiomer_R->antimicrobial enantiomer_S->receptor_binding enantiomer_S->enzyme_inhibition enantiomer_S->antimicrobial ki_values Ki Values receptor_binding->ki_values ic50_values IC50 Values enzyme_inhibition->ic50_values mic_values MIC Values antimicrobial->mic_values

Workflow for comparing enantiomer bioactivity.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Modulates bip BiP/GRP78 sigma1->bip Dissociates from ca_signaling Ca2+ Signaling Modulation ip3r->ca_signaling Regulates ligand Ligand (e.g., Piperidin-4-one Enantiomer) ligand->sigma1 Binds to cellular_response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) ca_signaling->cellular_response Leads to

Simplified Sigma-1 receptor signaling pathway.

Conclusion

The stereochemistry of piperidin-4-one derivatives can have a profound impact on their biological activity. As demonstrated by the case study on sigma receptor binding, even when enantiomers exhibit similar affinity for a primary target, subtle differences in their interactions with other targets or in their pharmacokinetic profiles can have significant therapeutic implications. The data and protocols presented in this guide underscore the importance of chiral separation and stereoselective biological evaluation in the drug discovery and development process. Further research into the enantiomer-specific activities of piperidin-4-one derivatives across a broader range of biological targets is warranted to fully unlock their therapeutic potential.

References

Unveiling the Three-Dimensional Architecture of Novel Piperidin-4-one Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, understanding the precise three-dimensional structure of novel bioactive molecules is paramount. This guide provides a comprehensive comparison of X-ray crystallography as a definitive analytical technique for elucidating the structural intricacies of newly synthesized piperidin-4-one derivatives. We present supporting experimental data, detailed methodologies, and a comparative overview with alternative analytical methods.

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] The precise spatial arrangement of substituents on this heterocyclic ring dictates its interaction with biological targets, making detailed structural analysis a critical step in the drug discovery pipeline. Single-crystal X-ray diffraction stands as the gold standard for unambiguously determining molecular structure, providing precise measurements of bond lengths, bond angles, and conformational details.

Comparative Crystallographic Data of Novel Piperidin-4-one Derivatives

The following table summarizes the crystallographic data for a selection of recently synthesized, novel piperidin-4-one derivatives, showcasing the diversity of structures within this class of compounds.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Conformation of Piperidine (B6355638) Ring
1-Acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-oneC₂₄H₂₇NO₂MonoclinicC2/c18.5389.905022.95494.486Twist Boat
3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-oneC₁₈H₁₈ClNOTriclinicP-16.715010.959111.170479.721Chair
1-Benzylpiperidin-4-one O-(2-bromobenzyl)oximeC₁₉H₂₁BrN₂OMonoclinicP2₁/c21.15865.673114.6425103.037Chair
1-Acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-oneC₂₂H₂₁Cl₂NO₂MonoclinicP2₁/c10.241019.507010.047096.940Boat
1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneC₂₇H₃₃NO₈OrthorhombicPbca13.77516.38923.08590Twist Boat

Experimental Protocols

A fundamental understanding of the experimental procedures is crucial for the critical evaluation of crystallographic data.

Synthesis and Crystallization

The synthesis of piperidin-4-one derivatives is often achieved through a one-pot Mannich condensation reaction.[1] For instance, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the reaction of an appropriate aromatic aldehyde, methylamine, and 3-chloropentane-2,4-dione.

The critical step for X-ray analysis is the growth of high-quality single crystals. A common and effective method is slow evaporation. The purified synthesized compound is dissolved in a suitable solvent, such as ethanol, and the solution is left undisturbed in a loosely covered container. Over several days, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of well-ordered single crystals suitable for diffraction experiments.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the key steps in determining the crystal structure of a novel piperidin-4-one derivative:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides the precise coordinates of all atoms, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other analytical techniques offer complementary information and are often used in conjunction for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atoms (¹H, ¹³C) and their connectivity, allowing for the determination of the molecular structure in solution.Non-destructive, provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.Does not provide precise bond lengths and angles; structure determination can be complex for large molecules.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, confirming the molecular formula.High sensitivity, requires very small amounts of sample.Does not provide information about the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation.Fast and simple technique for confirming the presence of key functional groups.Provides limited information about the overall molecular structure.

Visualizing Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction synthesis Mannich Condensation purification Column Chromatography synthesis->purification dissolution Dissolve in Ethanol purification->dissolution evaporation Slow Evaporation dissolution->evaporation data_collection Data Collection evaporation->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Final 3D Structure

Experimental workflow for X-ray crystallography.

Many piperidin-4-one derivatives exhibit their biological effects by modulating key signaling pathways. For example, some derivatives have been shown to be potent anti-inflammatory agents by inhibiting the NF-κB signaling pathway.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α receptor TLR4 / TNFR stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus translocates piperidone Piperidin-4-one Derivative piperidone->ikb_kinase inhibits dna DNA nf_kb_nucleus->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression promotes

Inhibition of the NF-κB signaling pathway.

Furthermore, some piperidine derivatives act as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.

ppar_pathway cluster_ligand Ligand Binding cluster_nucleus Nucleus piperidone Piperidine Derivative (Agonist) ppar PPARγ piperidone->ppar binds & activates ppar_rxr PPARγ-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (DNA) ppar_rxr->ppre binds to gene_transcription Target Gene Transcription ppre->gene_transcription regulates

Activation of the PPARγ signaling pathway.

References

A Comparative Guide to Purity Assessment of Piperidin-4-one Hydrochloride: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity assessment of Piperidin-4-one hydrochloride. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document presents detailed experimental protocols, comparative data, and a logical workflow to assist researchers in making informed decisions for their analytical needs.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its purity is of paramount importance as impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity determination due to its robustness and versatility. However, Capillary Electrophoresis (CE) presents a powerful alternative with high separation efficiency and low sample and solvent consumption. This guide will objectively compare these two methods.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Capillary Electrophoresis (CE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. This method is particularly well-suited for the analysis of charged species such as hydrochloride salts.

Potential Impurities in this compound

The purity of this compound can be affected by impurities originating from the synthetic route and degradation. Common synthetic pathways, such as the Dieckmann condensation or the hydrogenation of pyridine (B92270) derivatives, may introduce starting materials, intermediates, and byproducts.[1] For instance, incomplete hydrogenation could leave pyridine-related compounds as impurities. Additionally, Piperidin-4-one can exist in equilibrium with its hydrate (B1144303) form, 4,4-piperidinediol, which may be considered an impurity if not the desired form.[3][4] Degradation products can also arise from hydrolysis or oxidation.

A comprehensive purity assessment method should be capable of separating the main component from these potential impurities.

Experimental Protocols

HPLC Method

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (20:80:0.1, v/v/v), pH adjusted to 3.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Capillary Electrophoresis Method

Instrumentation: A standard CE system with a UV detector.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in deionized water to obtain a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection Wavelength 210 nm

Comparative Data Presentation

The following tables summarize hypothetical data obtained from the analysis of a spiked sample of this compound containing known impurities.

Table 1: HPLC Purity Assessment Data

CompoundRetention Time (min)Peak AreaArea %
Pyridine (Impurity A)2.515000.15
4,4-Piperidinediol (Impurity B)3.825000.25
Piperidin-4-one 5.2 995000 99.50
Unidentified Impurity C6.810000.10

Table 2: Capillary Electrophoresis Purity Assessment Data

CompoundMigration Time (min)Peak AreaArea %
Pyridine (Impurity A)3.18000.16
4,4-Piperidinediol (Impurity B)4.512000.24
Piperidin-4-one 5.8 497500 99.50
Unidentified Impurity C7.25000.10

Table 3: Method Performance Comparison

ParameterHPLCCapillary Electrophoresis
Analysis Time ~10 minutes~8 minutes
Solvent Consumption High (~1 mL/min)Very Low (~µL/min)
Sample Volume ~10 µL~nL
Separation Efficiency GoodExcellent
Robustness HighModerate
Cost per Analysis ModerateLow

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative purity assessment process.

G Comparative Purity Assessment Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_ce CE Analysis cluster_comparison Data Comparison and Evaluation Sample Piperidin-4-one HCl Sample Spiked_Sample Spiked with Impurities Sample->Spiked_Sample Spiking HPLC_Prep Sample Preparation for HPLC Spiked_Sample->HPLC_Prep CE_Prep Sample Preparation for CE Spiked_Sample->CE_Prep HPLC_Analysis RP-HPLC Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Chromatographic Data HPLC_Analysis->HPLC_Data Data_Analysis Purity Calculation & Comparison HPLC_Data->Data_Analysis CE_Analysis CZE Analysis CE_Prep->CE_Analysis CE_Data Electropherogram Data CE_Analysis->CE_Data CE_Data->Data_Analysis Method_Eval Method Performance Evaluation Data_Analysis->Method_Eval Conclusion Conclusion & Method Selection Method_Eval->Conclusion

Caption: Workflow for comparative purity analysis.

Discussion and Comparison

  • Separation Efficiency: Capillary electrophoresis generally offers higher theoretical plate counts, leading to sharper peaks and better resolution of closely eluting impurities compared to conventional HPLC. This can be advantageous for complex impurity profiles.

  • Speed and Throughput: The analysis time for CE is often shorter than for HPLC, which can be beneficial for high-throughput screening.

  • Solvent and Sample Consumption: CE is a "green" analytical technique, consuming significantly less solvent and requiring smaller sample volumes than HPLC. This reduces both waste and analytical costs.

  • Robustness and Reproducibility: HPLC methods are typically considered more robust and easier to transfer between laboratories. CE methods can be more sensitive to minor changes in buffer composition, temperature, and capillary surface conditions, which may affect migration time reproducibility.

  • Quantitation: Both techniques provide excellent quantitative results when properly validated. However, the precision of injection in HPLC is often better than in CE, which can be a factor in achieving very low relative standard deviations for quantitative analysis.

Conclusion

Both HPLC and Capillary Electrophoresis are powerful techniques for the purity assessment of this compound.

  • HPLC is a robust, reliable, and well-established method suitable for routine quality control environments where high throughput and ruggedness are critical.

  • Capillary Electrophoresis offers superior separation efficiency and is an excellent choice for complex samples or when minimizing solvent and sample consumption is a priority. It is a valuable orthogonal technique to confirm purity results obtained by HPLC.

The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample, the need for high throughput, and the available instrumentation and expertise. For comprehensive characterization and in-depth impurity profiling, the use of both techniques is recommended to gain a more complete understanding of the sample's purity.

References

Unveiling the Potency of Piperidin-4-one-Based Inhibitors in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of piperidin-4-one-based inhibitors highlights a promising class of compounds, particularly 3,5-bis(benzylidene)piperidin-4-one derivatives, as potent anticancer agents. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of their efficacy, supported by experimental data, to inform future research and development in oncology.

The core structure of piperidin-4-one has served as a versatile scaffold for the synthesis of various derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] Among these, compounds featuring benzylidene substitutions at the 3 and 5 positions of the piperidin-4-one ring have demonstrated significant cytotoxic effects against numerous cancer cell lines.[2][3][4]

Comparative Efficacy of 3,5-Bis(benzylidene)piperidin-4-one Derivatives

The anticancer efficacy of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. The data presented below summarizes the IC50 values of various 3,5-bis(benzylidene)piperidin-4-one derivatives against several human cancer cell lines.

Compound ReferenceDerivative SubstituentsCancer Cell LineIC50 (µM)
1a 2-Fluoro (EF24)Pancreatic Carcinoma-
2c N-acryloyl, bis-3-fluoro-4-methoxyPancreatic CarcinomaLow nM range
2d N-acryloyl, bis-3,4-difluoroPancreatic CarcinomaLow nM range
3c 4-ChloroSR Leukemia0.04
3d 3,4-DichloroColon Cancer (Average)<1
4b Quaternary ammonium, 4-BromoCEM Leukemia1.05
4c Quaternary ammonium, 4-ChloroCa9-22<1
4d Quaternary ammonium, 3,4-DichloroCa9-22<1
4e Quaternary ammonium, 4-CyanoCEM Leukemia<10
5g N-phosphono, 3,5-bis-(2-nitrobenzylidene)Molt 4/C8 & CEM T-lymphocytes (Average)0.034

Note: The data is compiled from multiple sources. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.[4][5][6]

Mechanisms of Action: Targeting Key Cancer Pathways

The anticancer activity of 3,5-bis(benzylidene)piperidin-4-one derivatives is attributed to their interaction with crucial signaling pathways involved in tumor progression and survival. Two prominent mechanisms of action that have been identified are the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Topoisomerase IIα.

Inhibition of HIF-1α Signaling Pathway

Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with cancer progression and resistance to therapy.[7] HIF-1α is a key transcription factor that allows cancer cells to adapt to hypoxic conditions by activating genes involved in angiogenesis, glucose metabolism, and cell survival.[8][9] By inhibiting HIF-1α, these piperidin-4-one derivatives can disrupt the adaptive response of cancer cells to hypoxia, leading to cell death.

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 VHL VHL HIF-1α->VHL Binding PHDs->HIF-1α Hydroxylation Proteasomal\nDegradation Proteasomal Degradation VHL->Proteasomal\nDegradation HIF-1α_stable HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation Target Genes\n(VEGF, GLUT1) Target Genes (VEGF, GLUT1) Nucleus->Target Genes\n(VEGF, GLUT1) Transcription Piperidin-4-one\nInhibitor Piperidin-4-one Inhibitor Piperidin-4-one\nInhibitor->HIF-1α_stable Inhibition

Caption: HIF-1α Signaling Pathway Inhibition.

Inhibition of Topoisomerase IIα

Topoisomerase IIα is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology.[10][11] It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[12] Certain anticancer drugs, known as Topoisomerase II poisons, stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA double-strand breaks and ultimately, apoptosis. Some piperidin-4-one derivatives are believed to act as Topoisomerase IIα inhibitors.[13]

TopoIIa_Workflow Topo IIα Topo IIα Complex1 Topo IIα-DNA Complex Topo IIα->Complex1 DNA_G-segment G-segment DNA DNA_G-segment->Complex1 ATP_binding ATP Binding Complex1->ATP_binding DNA_cleavage G-segment Cleavage ATP_binding->DNA_cleavage T_segment_passage T-segment Passage DNA_cleavage->T_segment_passage Ligation G-segment Ligation T_segment_passage->Ligation ATP_hydrolysis ATP Hydrolysis Ligation->ATP_hydrolysis Release Product Release ATP_hydrolysis->Release Inhibitor Piperidin-4-one Inhibitor Inhibitor->DNA_cleavage Stabilizes Cleavage Complex

Caption: Topoisomerase IIα Catalytic Cycle Inhibition.

Experimental Protocols

Synthesis of 3,5-Bis(benzylidene)piperidin-4-one Derivatives

A general and widely used method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation reaction.[5][14][15]

Materials:

Procedure:

  • A solution of 4-piperidone monohydrate hydrochloride and the substituted benzaldehyde (2 equivalents) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of hydrochloric acid is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or by neutralization with a sodium hydroxide solution.

  • The solid product is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Piperidin-4-one inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The piperidin-4-one inhibitors are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 690 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This comparative guide underscores the significant potential of piperidin-4-one-based inhibitors, particularly 3,5-bis(benzylidene) derivatives, in the development of novel anticancer therapeutics. The provided data and protocols offer a valuable resource for the scientific community to build upon this promising area of research.

References

Safety Operating Guide

Proper Disposal of Piperidin-4-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Piperidin-4-one hydrochloride, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as a hazardous substance, known to cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety Goggles: To protect against splashes and dust.

  • Chemical-Resistant Gloves: Nitrile gloves are recommended. Consult your glove manufacturer's resistance guide for compatibility.[2]

  • Lab Coat: To prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[1]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal company.[1][3] In-laboratory treatment should only be considered for dilute solutions and by personnel fully trained in the chemical neutralization of hazardous waste.

Professional Disposal (Recommended)
  • Waste Identification and Segregation:

    • This compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsate from container cleaning, must be classified as hazardous chemical waste.[1]

    • Segregate this waste from other laboratory waste streams to prevent accidental reactions. Do not mix with strong oxidizing agents.[1]

  • Waste Collection and Labeling:

    • Solid Waste: Place solid this compound into a designated, chemically resistant container with a secure, sealable lid.[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area. This area must be well-ventilated and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup. Do not allow large quantities of waste to accumulate.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be disposed of as regular trash or recycled.

  • Triple Rinse:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol, or acetone).[1]

  • Collect Rinsate:

    • Collect the rinsate from all three rinses and manage it as hazardous liquid waste. Do not pour the rinsate down the drain.[1]

  • Deface Label:

    • After triple rinsing and allowing the container to dry, completely remove or deface the original label.[1]

  • Final Disposal:

    • Once properly decontaminated, the empty container can be disposed of in the regular trash or recycled according to your institution's policies.[1]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[4]

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Data Summary for Disposal and Safety

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1]
Primary Disposal Method Incineration via a licensed professional waste disposal company.[3]
Solid Waste Handling Collect in a labeled, chemically resistant container.[1]
Liquid Waste Handling Collect in a labeled, compatible container; do not dispose down the drain.[1]
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, deface label, then dispose of as regular trash or recycle.[1]
Spill Cleanup Absorb with inert material (sand, dry lime, soda ash), collect in a hazardous waste container.[4]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[1]

Experimental Protocol: Representative Neutralization of Amine Hydrochloride Waste

Disclaimer: The following is a representative protocol for the neutralization of a simple amine hydrochloride. It is provided for informational purposes only and must be adapted and validated by qualified personnel for the specific concentration and matrix of the this compound waste. This procedure should be carried out in a chemical fume hood with appropriate PPE.

Objective: To neutralize acidic this compound waste to a pH suitable for collection by a hazardous waste disposal service.

Materials:

  • This compound waste solution.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • pH indicator strips or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate hazardous waste collection container.

Procedure:

  • Place the beaker containing the this compound waste solution on a stir plate and begin gentle stirring.

  • Slowly add a small amount of sodium bicarbonate or sodium carbonate to the solution. Be cautious as effervescence (release of CO₂ gas) will occur.

  • Monitor the pH of the solution using pH indicator strips or a pH meter.

  • Continue to add the neutralizing agent portion-wise until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, transfer the solution to a properly labeled hazardous waste container.

  • List all components of the neutralized solution on the hazardous waste label.

Disposal Workflow Diagram

DisposalWorkflow This compound Disposal Workflow Start Start: Have Piperidin-4-one Hydrochloride Waste AssessWaste Assess Waste Type Start->AssessWaste SolidWaste Solid Waste (Unused product, contaminated labware) AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, rinsate) AssessWaste->LiquidWaste Liquid Spill Spill AssessWaste->Spill Spill EmptyContainer Empty Container AssessWaste->EmptyContainer Empty Container PackageSolid Package in Labeled Hazardous Waste Container SolidWaste->PackageSolid PackageLiquid Package in Labeled Hazardous Waste Container LiquidWaste->PackageLiquid CleanupSpill Cleanup with Absorbent Material Spill->CleanupSpill StoreWaste Store in Designated Satellite Accumulation Area PackageSolid->StoreWaste PackageLiquid->StoreWaste PackageSpill Package Cleanup Debris in Labeled Hazardous Waste Container CleanupSpill->PackageSpill PackageSpill->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Company StoreWaste->ContactEHS ProfessionalDisposal Professional Disposal (Incineration) ContactEHS->ProfessionalDisposal TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface or Remove Label TripleRinse->DefaceLabel CollectRinsate->PackageLiquid DisposeContainer Dispose of Container as Regular Trash/Recycle DefaceLabel->DisposeContainer

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Piperidin-4-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, step-by-step procedures for the safe handling and disposal of Piperidin-4-one hydrochloride. Adherence to these protocols is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5]

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[6] Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[1][2]Protects against dust particles and splashes that can cause serious eye irritation.[1][2][4][5][7]
Hand Protection Impermeable and resistant chemical gloves (e.g., nitrile).[6][8]Prevents skin contact, which can lead to irritation.[1][2][4][5][7][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially where dust formation is likely.[6][9] A dust mask of type N95 (US) is a suitable option.[7]Minimizes the risk of inhaling dust, which may cause respiratory tract irritation.[1][2][4][5][9]
Body Protection A complete protective suit or lab coat that protects against chemical splashes.[6]Provides a barrier against accidental skin contact.
Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][8][10]
Skin Contact Immediately wash the affected area with soap and plenty of water.[6][8][10] Remove contaminated clothing and wash it before reuse.[1][2][9] If skin irritation occurs, seek medical advice.[1][2][8]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2][8] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2][8]
Ingestion Do not induce vomiting. Rinse the mouth with water.[6] Drink plenty of water and provide fresh air. Call a physician or poison control center immediately.[6][8]
Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound minimizes risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2][9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][9] Refrigeration (approx. 4°C) is recommended.[9]

2. Preparation and Handling:

  • Always handle this compound within a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and accumulation.[9]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[6][8]

3. During Experimentation:

  • Avoid creating dust.[11] If weighing the solid, do so carefully in a contained environment.

  • Keep the container closed when not in use.[9]

  • Be aware of the chemical's incompatibility with strong oxidizing agents, bases, and reducing agents.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material, including any contaminated PPE, in a suitable, clearly labeled, and closed container.[6][11]

2. Spill Management:

  • In case of a spill, evacuate the area.[6]

  • Wear the appropriate PPE, including respiratory protection.[6]

  • Clean up spills immediately.[9] Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1][2][9][11]

  • Provide adequate ventilation.[9]

3. Final Disposal:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1][2]

  • Do not let the product enter drains.[6]

  • Contaminated packaging should be disposed of in the same manner as the product itself.[6]

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) Check Equipment 2. Verify Fume Hood and Safety Equipment Functionality Don PPE->Check Equipment Weighing 3. Weigh Compound in Fume Hood Check Equipment->Weighing Experiment 4. Conduct Experiment in Ventilated Area Weighing->Experiment Decontamination 5. Decontaminate Glassware and Work Surfaces Experiment->Decontamination Waste Collection 6. Collect Waste in Labeled Container Decontamination->Waste Collection Doff PPE 7. Doff and Dispose of Contaminated PPE Waste Collection->Doff PPE Dispose Waste 8. Dispose of Chemical Waste per Institutional & Local Regulations Doff PPE->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-4-one hydrochloride
Reactant of Route 2
Piperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.